molecular formula C16H35OPS B136758 Diisooctylthiophosphinic acid CAS No. 132767-86-3

Diisooctylthiophosphinic acid

Cat. No.: B136758
CAS No.: 132767-86-3
M. Wt: 306.5 g/mol
InChI Key: KUYLHALFMPOMKK-UHFFFAOYSA-N
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Description

Diisooctylthiophosphinic acid is an application specific reagent.>This compound (Bis(2,4,4-trimethylpentyl)thiophosphinic acid) is a hygroscopic liquid. Its physical properties (refractive index and specific gravity) have been reported.>

Properties

IUPAC Name

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYLHALFMPOMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888952
Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

132767-86-3
Record name Cyanex 302
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)-
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Record name Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
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Foundational & Exploratory

An In-depth Technical Guide to Diisooctylthiophosphinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisooctylthiophosphinic acid, scientifically known as bis(2,4,4-trimethylpentyl)phosphinothioic acid, is a specialized organophosphorus compound with significant industrial importance. Commercially recognized under trade names such as Cyanex 302, it is a key player in the field of solvent extraction, particularly for the separation of metal ions.[1][2] The substitution of a sulfur atom for an oxygen atom in the phosphinic acid structure imparts unique properties to the molecule, most notably its ability to extract metals from highly acidic solutions.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development and related fields.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the reaction of a phosphine source with an olefin, followed by sulfurization.

Core Synthesis Pathway: Radical-Mediated Phosphinylation followed by Thionation

The most prevalent industrial synthesis of the precursor, diisooctylphosphinic acid, involves a radical-mediated reaction between sodium hypophosphite and an olefin, typically diisobutylene (an isomer mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[3][4][5] This is followed by a thionation step to yield the final product.

Rationale for Method Selection: This approach is favored due to the ready availability and relatively low cost of the starting materials. The use of a radical initiator allows the reaction to proceed under manageable temperature and pressure conditions.[5]

Detailed Experimental Protocol: Synthesis of Diisooctylphosphinic Acid
  • Reaction Setup: A suitable pressure vessel is charged with sodium hypophosphite, acetic acid (as a solvent), and diisobutylene.[3]

  • Initiation: A radical initiator, such as tert-butyl peroxide or azobisisobutyronitrile (AIBN), is introduced to the mixture.[3][5]

  • Reaction Execution: The mixture is heated to approximately 135°C for an extended period, often around 30 hours. Additional initiator is typically added periodically to maintain the reaction rate.[3]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled, and water is added to induce phase separation.

    • The organic phase, containing the desired product and by-products, is separated.

    • The organic phase is then washed with a sodium hydroxide solution to remove acidic impurities.[3]

    • Subsequently, the organic phase is acidified with a strong acid like sulfuric acid.[3]

    • Finally, the product is isolated by removing volatile components under vacuum.[3]

Causality in Experimental Choices: The use of acetic acid as a solvent is crucial as it facilitates the dissolution of sodium hypophosphite.[5] The periodic addition of the radical initiator is necessary to compensate for its thermal decomposition over the long reaction time, ensuring a consistent supply of radicals to drive the reaction to completion.[3]

Thionation: Conversion to this compound

The conversion of the phosphinic acid to the thiophosphinic acid is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation.[6][7]

Mechanism of Thionation with Lawesson's Reagent: Lawesson's reagent facilitates the replacement of the oxygen atom of the P=O bond with a sulfur atom. The reaction proceeds through a four-membered ring intermediate, a thiaoxaphosphetane.[7] The driving force for this reaction is the formation of a thermodynamically stable P=O bond in the by-product.[7]

Illustrative Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of Diisooctylphosphinic Acid cluster_1 Step 2: Thionation Start Sodium Hypophosphite + Diisobutylene Reaction Radical Addition ~135°C, 30h Start->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Workup Aqueous Workup & Purification Reaction->Workup PhosphinicAcid Diisooctylphosphinic Acid Workup->PhosphinicAcid Thionation Thionation Reaction PhosphinicAcid->Thionation Lawessons Lawesson's Reagent Lawessons->Thionation FinalProduct This compound Thionation->FinalProduct

Caption: A schematic representation of the two-step synthesis of this compound.

Part 2: Physicochemical Properties

The unique chemical structure of this compound dictates its physical and chemical properties, which are fundamental to its applications. It is a hygroscopic liquid, appearing as a pale yellow to pale green oil.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₅OPS
Molecular Weight 306.49 g/mol
Appearance Pale yellow to pale green oil
Density 0.93 g/mL at 20 °C
Boiling Point 361.0 ± 25.0 °C (Predicted)
Flash Point 96 °C
pKa 4.45 ± 0.10 (Predicted)
Refractive Index n20/D 1.48
Water Solubility Very low[8]
Solubility in Organic Solvents Soluble in chloroform and methanol (slightly)

Key Insights into Properties:

  • Acidity (pKa): The pKa value indicates that it is a moderately strong acid among organophosphorus extractants. This acidity is crucial for its ability to extract metal ions at low pH.[2] The replacement of an oxygen atom with a less electronegative sulfur atom increases the acidity compared to its phosphinic acid analogue (diisooctylphosphinic acid, pKa ~3.26).[8]

  • Solubility: Its lipophilic nature, due to the long isooctyl chains, ensures its high solubility in organic diluents used in solvent extraction processes and very low solubility in aqueous phases. This differential solubility is the cornerstone of its application in separating metal ions from aqueous solutions.

Part 3: Applications in Solvent Extraction

The primary application of this compound is as a highly selective extractant in hydrometallurgy for the separation and purification of metals.[2]

Mechanism of Metal Extraction

This compound functions as a chelating agent, forming stable complexes with metal ions. The extraction process is based on a cation exchange mechanism, where the proton of the thiophosphinic acid is exchanged for a metal ion.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

Where:

  • Mⁿ⁺ is the metal ion in the aqueous phase.

  • HA represents the this compound molecule in the organic phase.

  • MAₙ is the metal-extractant complex in the organic phase.

The position of this equilibrium is highly dependent on the pH of the aqueous phase. By controlling the pH, selective extraction of different metals can be achieved.[2]

Visualizing the Metal Extraction Process

MetalExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_aq Metal Ion (Mⁿ⁺) Complex_org Metal Complex (MAₙ) Metal_aq->Complex_org Complexation H_ion_aq Proton (H⁺) Extractant_org This compound (HA) Extractant_org->H_ion_aq Proton Exchange Extractant_org->Complex_org

Sources

"diisooctylthiophosphinic acid structure and mechanism"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisooctylthiophosphinic Acid: Structure, Properties, and Mechanistic Insights into Metal Extraction

Executive Summary

This compound, a key organophosphorus compound, has carved a significant niche in hydrometallurgy, particularly for the selective recovery of valuable metals. Known commercially as the active component in extractants like Cyanex® 302, its unique molecular structure, featuring a thiophosphoryl group, imparts distinct chemical properties that enable highly efficient separations, most notably between cobalt and nickel. This guide provides a comprehensive examination of its structure, physicochemical properties, and the underlying mechanisms governing its function as a metal extractant. We will delve into the principles of cation exchange, the influence of pH and other systemic variables, and the structural characteristics that dictate its selectivity. Furthermore, this document presents a detailed experimental protocol for a typical metal extraction workflow, offering both theoretical understanding and practical application for researchers and process chemists in mineral processing and recycling industries.

The Landscape of Organophosphorus Extractants

Organophosphorus compounds are a cornerstone of modern solvent extraction technology, prized for their ability to form stable complexes with a wide array of metal ions.[1] This class of reagents is broadly categorized into acidic and neutral extractants. Acidic extractants, such as this compound, function via a cation exchange mechanism, where a proton on the extractant molecule is exchanged for a metal ion.[1][2]

The family of acidic organophosphorus extractants includes:

  • Organophosphoric acids (e.g., Di(2-ethylhexyl)phosphoric acid, D2EHPA)

  • Organophosphonic acids (e.g., PC88A)

  • Organophosphinic acids (e.g., Cyanex® 272)

  • Thio-organophosphinic acids (e.g., Cyanex® 302 and Cyanex® 301)

The substitution of oxygen atoms with sulfur in the phosphinic acid functional group—moving from Cyanex® 272 (no sulfur) to Cyanex® 302 (one sulfur) and Cyanex® 301 (two sulfurs)—profoundly alters the extractant's properties.[3][4] This substitution increases the acidity of the molecule and modifies its affinity for different metals, a concept governed by Pearson's Hard and Soft Acid-Base (HSAB) theory.[1] The presence of the "softer" sulfur atom enhances selectivity for "softer" Lewis acid metals, enabling separations that are challenging with oxygen-only analogues.[1][3]

This compound: A Detailed Profile

Nomenclature and Identification
  • IUPAC Name: Bis(2,4,4-trimethylpentyl)phosphinothioic acid[5]

  • Common Synonyms: this compound, Cyanex® 302[5][6]

  • CAS Number: 132767-86-3[6][7][][9]

  • Molecular Formula: C₁₆H₃₅OPS[5][9]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central phosphorus atom bonded to one sulfur atom (via a double bond), one oxygen atom (via a single bond to a hydroxyl group), and two branched isooctyl groups (specifically, 2,4,4-trimethylpentyl groups).[5] These long, branched alkyl chains are critical for ensuring high solubility in organic diluents (like kerosene) and minimizing solubility in the aqueous phase, which is essential for an effective solvent extraction process.[3]

Caption: Generalized structure of this compound.

The physicochemical properties of this compound are summarized in the table below. For context, properties of its close analogues, Cyanex® 272 and Cyanex® 301, are also included.

PropertyDiisooctylphosphinic Acid (Cyanex® 272)This compound (Cyanex® 302)Diisooctyldithiophosphinic Acid (Cyanex® 301)
Functional Group P(O)OHP(S)OHP(S)SH
Molecular Weight 290.42 g/mol [10]306.49 g/mol [9]322.55 g/mol
Appearance Colorless to pale yellow liquid[5]Yellow mobile liquid[11]Dark liquid
Density (at 20-24°C) ~0.92 g/mL~0.93 g/mL[7][11]~0.95 g/mL
Aqueous Solubility (25°C) 4.58 x 10⁻⁵ mol/L[3]5.41 x 10⁻⁵ mol/L[3]28.4 x 10⁻⁵ mol/L[3]
Acidity (pKa) 6.372.572.44

Data compiled from multiple sources.[3][7][9][10][11]

The Mechanism of Metal Extraction

The primary mechanism through which this compound extracts metals is cation exchange.[1][2] This process is highly dependent on the pH of the aqueous phase, as the availability of protons dictates the equilibrium of the extraction reaction.

The Cation Exchange Mechanism

The extraction can be represented by the following general equilibrium reaction, where (org) denotes the organic phase and (aq) denotes the aqueous phase:

Mⁿ⁺(aq) + n(HL)(org) ⇌ MLₙ(org) + nH⁺(aq)

Here, Mⁿ⁺ is the metal ion with charge n+ , and HL represents the this compound extractant.

The process unfolds in several conceptual steps:

  • Deprotonation: At the aqueous-organic interface, the acidic proton (H⁺) of the hydroxyl group on the extractant molecule dissociates. The efficiency of this step is directly related to the extractant's pKa and the pH of the aqueous solution.[4][12]

  • Complexation: The resulting anionic extractant (L⁻) chelates the metal ion (Mⁿ⁺), forming a neutral metal-extractant complex (MLₙ).

  • Phase Transfer: This neutral complex is hydrophobic due to the long alkyl chains and preferentially dissolves into the organic phase, thus removing the metal from the aqueous solution.[5]

Caption: Cation exchange mechanism at the aqueous-organic interface.

Role of the Thio-Substituent: The HSAB Principle

The replacement of an oxygen atom with a sulfur atom in the phosphinic acid functional group is a critical structural modification.[3] According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

  • Oxygen is a hard base.

  • Sulfur is a softer, more polarizable base.[1]

Metal ions like Co(II) and Ni(II) are borderline Lewis acids. However, subtle differences in their character influence their interaction with the hard oxygen and softer sulfur donor atoms. The presence of sulfur in Cyanex® 302 makes it a softer extractant compared to Cyanex® 272, leading to differentiated stability of the formed metal complexes and providing the basis for their separation.[3] This structural change also significantly increases the acidity (lowers the pKa) of the extractant, allowing for metal extraction from more acidic solutions compared to its non-thio analogue.[4][13]

Key Influencing Factors

The success of a solvent extraction process is not solely dependent on the extractant's structure but also on carefully controlled experimental conditions.

  • pH: As dictated by the law of mass action for the extraction equilibrium, the pH of the aqueous phase is the most critical parameter.[12] Increasing the pH (removing H⁺) shifts the equilibrium to the right, favoring the formation of the metal complex and enhancing extraction. Conversely, decreasing the pH by adding a strong acid can be used to reverse the process and strip the metal from the loaded organic phase.[4]

  • Diluent: The organic extractant is typically dissolved in a non-polar organic diluent (e.g., kerosene, dodecane). The choice of diluent can affect the solvation of the extractant and the metal complex, influencing extraction kinetics and phase separation characteristics.[14]

  • Temperature: Temperature can affect extraction equilibria, reaction kinetics, and the physical properties (viscosity, density) of the phases. The effect is system-dependent and must be optimized for specific applications.[3]

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of dialkylphosphinic acids, the precursors to their thio-derivatives, is typically achieved through a radical-mediated reaction. One common industrial method involves the reaction of sodium hypophosphite with an olefin, such as diisobutylene (2,4,4-trimethylpentene), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide.[10][15][16]

The subsequent conversion to the monothio-phosphinic acid (Cyanex® 302) or dithio-phosphinic acid (Cyanex® 301) involves controlled reactions with a sulfurating agent to replace one or both oxygen atoms on the phosphorus with sulfur.[3]

Chemical Stability and Impurities

Commercial extractants are often mixtures containing a primary active component alongside related impurities. For instance, commercial Cyanex® 301 has been found to contain bis(2,4,4-trimethylpentyl)monothiophosphinic acid (the main component of Cyanex 302) and other species.[17] Recent studies have investigated synthesized batches of dithiophosphinic acid, evaluating the influence of impurities like monothiophosphinic acid on extraction performance.[13] While these impurities can sometimes have antagonistic or synergistic effects, synthesized mixtures have proven to be viable alternatives to commercial products, sometimes offering benefits such as improved stability against third-phase formation.[13][18]

Experimental Protocol: Selective Extraction of Cobalt(II)

This section provides a generalized, self-validating protocol for assessing the extraction of Co(II) from an aqueous solution using this compound. The self-validating nature comes from the mass balance calculation: the amount of metal removed from the aqueous phase should equal the amount transferred to the organic phase.

Objective

To determine the extraction efficiency of Co(II) from a synthetic aqueous solution using this compound dissolved in an organic diluent as a function of aqueous phase pH.

Materials and Equipment
  • Aqueous Phase: Stock solution of CoSO₄ (e.g., 10 g/L Co²⁺).

  • Organic Phase: 0.5 M this compound in dodecane.

  • pH adjustment: Dilute H₂SO₄ and NaOH solutions.

  • Equipment: pH meter, separatory funnels, mechanical shaker, centrifuge (optional), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for metal analysis.

Caption: Workflow for a laboratory-scale solvent extraction experiment.

Step-by-Step Methodology
  • Preparation of Phases:

    • Prepare 1 L of a synthetic aqueous feed solution containing 2 g/L of Co(II) from CoSO₄·7H₂O.

    • Prepare 1 L of the organic phase by dissolving the required mass of this compound in dodecane to achieve a 0.5 M concentration.

  • Extraction Procedure:

    • Add 50 mL of the aqueous feed solution to five separate 125 mL separatory funnels.

    • Adjust the pH of the aqueous solution in each funnel to a different target value (e.g., 3.0, 3.5, 4.0, 4.5, 5.0) using dilute H₂SO₄ or NaOH. Record the initial pH.

    • Add 50 mL of the organic phase to each separatory funnel, establishing a 1:1 phase ratio.

    • Securely stopper the funnels and place them on a mechanical shaker. Shake for 30 minutes to ensure equilibrium is reached.

    • Remove the funnels from the shaker and allow them to stand for 15 minutes for the aqueous and organic layers to separate completely.

    • Carefully drain the lower aqueous layer (the raffinate) from each funnel into a clean, labeled beaker. Measure and record the final equilibrium pH of the raffinate.

  • Analysis and Data Interpretation:

    • Take a sample from each raffinate and from the initial aqueous feed solution.

    • Analyze the cobalt concentration in all samples using ICP-OES or AAS.

    • Calculate the percentage of cobalt extracted at each pH point using the formula:

      • %E = ( (Cᵢ - Cₑ) / Cᵢ ) * 100

      • Where Cᵢ is the initial cobalt concentration in the aqueous phase and Cₑ is the equilibrium cobalt concentration in the raffinate.

    • Plot the % Extraction versus the equilibrium pH to generate an extraction isotherm, which visually demonstrates the pH dependency of the extraction.

Applications in Hydrometallurgy and Beyond

The unique properties of this compound and its analogues make them indispensable in several high-value industrial applications.

  • Cobalt/Nickel Separation: This is a classic and challenging separation in hydrometallurgy due to the similar chemical properties of the two metals.[19][20] Extractants like Cyanex® 272, 302, and 301 have enabled the development of efficient processes for producing high-purity cobalt, a critical component in batteries and superalloys.[19][21][22]

  • Battery Recycling: With the growth of the electric vehicle market, recycling spent lithium-ion batteries is crucial for recovering valuable metals like cobalt, nickel, and manganese.[19] Solvent extraction using organophosphorus reagents is a key unit operation in many battery recycling flowsheets.[19]

  • Recovery of Other Metals: These extractants are also effective for the recovery of other metals. For example, Cyanex® 301 was originally developed for the selective extraction of zinc.[20] They have also been studied for the recovery of molybdenum, rare earth elements, and platinum group metals.[3][23]

Conclusion

This compound is a powerful and selective reagent in the field of solvent extraction. Its efficacy is rooted in a well-defined molecular structure that combines hydrophobic alkyl chains with a highly acidic thiophosphinic functional group. The mechanism of action, primarily cation exchange, is finely tunable through the control of aqueous phase pH, allowing for precise separations of chemically similar metals. The insights into its structure-property relationships, particularly the role of the sulfur substituent as explained by the HSAB principle, provide a clear rationale for its selection in complex hydrometallurgical processes. For professionals in drug development, understanding these chelation and interaction principles can inform the design of metal-scavenging agents or targeted delivery systems. As the demand for high-purity metals for advanced technologies continues to grow, the role of sophisticated extractants like this compound will become ever more critical.

References

  • Burger, L. L. (1963). THE NEUTRAL ORGANOPHOSPHORUS COMPOUNDS AS EXTRACTANTS. Nuclear Science and Engineering, 16. Available at: [Link]

  • El-Nasser, A., et al. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanex-301. PubChem Compound Database. Available at: [Link]

  • Burger, L. L. (2017). The Neutral Organophosphorus Compounds as Extractants. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2022). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. ResearchGate. Available at: [Link]

  • Noah, N. F. M., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structure and properties of Cyanex 272, Cyanex 302 and Cyanex 301 at 24... Available at: [Link]

  • Evident™. (n.d.). Expert Insights: Using Diisooctylphosphinic Acid for Metal Recovery. Available at: [Link]

  • OUCI. (n.d.). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Available at: [Link]

  • Fortuny, A., et al. (2002). COMPOSITION OF CYANEX 301 BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. Solvent Extraction and Ion Exchange, 20(1). Available at: [Link]

  • Adekola, F. A., et al. (2011). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace. Available at: [Link]

  • Rickelton, W. A., et al. (1990). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. ScienceDirect. Available at: [Link]

  • Theorem Chemical. (n.d.). This compound CAS 132767-86-3. Available at: [Link]

  • Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. Available at: [Link]

  • Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PubMed. Available at: [Link]

  • Reddy, M. L. P., et al. (1998). Thiophosphinic acids as selective extractants for molybdenum recovery from a low grade ore and spent catalysts. ResearchGate. Available at: [Link]

  • Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. Available at: [Link]

  • Depuydt, D., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. Available at: [Link]

  • Flett, D. S. (2005). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
  • Flett, D. S. (2005). Solvent Extraction in Hydrometallurgy The Role of Organophosphorus Extractants. Scribd. Available at: [Link]

  • Smith, E. L., et al. (2019). Review on Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Keglevich, G., et al. (2019). Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. Available at: [Link]

  • Sole, K. C., & Cole, P. M. (2016). Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. ResearchGate. Available at: [Link]

  • Eriksson, J. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. Available at: [Link]

  • Makitra, R. G., et al. (1994). Solvent effect on extraction of Th{sup 4+} by di-(2-ethylhexyl)phosphoric acid. OSTI.GOV. Available at: [Link]

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Sources

"CAS number for diisooctylthiophosphinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisooctylthiophosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound primarily utilized as a highly effective extractant in hydrometallurgy and analytical chemistry. This document details its fundamental chemical identity, including its definitive CAS number, physicochemical properties, and structural characteristics. We delve into the mechanistic principles behind its function as a chelating agent for transition metals, outline its key applications with an exemplary experimental protocol, and provide essential safety and handling information. The guide is structured to offer field-proven insights, ensuring technical accuracy and practical utility for professionals in research and development.

Introduction

This compound, also known by its synonym Bis(2,4,4-trimethylpentyl)monothiophosphinic acid, is a specialized organophosphorus compound with significant industrial and analytical relevance.[1][2] As a strong acidic extractant, its molecular structure is uniquely tailored for the selective chelation of metal ions, particularly transition metals.[1][3] This property makes it an invaluable tool in the field of solvent extraction, a process critical for the purification and separation of metals in hydrometallurgical circuits.[4][5] Its utility also extends to analytical sciences, where it serves as a chelating agent for the determination of trace metals in various matrices.[3] This guide aims to consolidate the technical information available for this compound, providing a foundational resource for its effective and safe application.

Chemical Identification and Properties

Accurate identification is paramount in scientific research. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which serves as its universal identifier.

Core Identification
IdentifierValueSource(s)
CAS Number 132767-86-3 [6][][8][9]
IUPAC Namehydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane[]
SynonymsBis(2,4,4-trimethylpentyl)thiophosphinic acid, Bis(2,4,4-trimethylpentyl)monothiophosphinic acid[1][2][8]
Molecular FormulaC₁₆H₃₅OPS[6][8]
Molecular Weight306.49 g/mol [6][8]
InChI KeyKUYLHALFMPOMKK-UHFFFAOYSA-N[]
Physicochemical Properties

The compound is typically supplied as a technical-grade liquid, which is hygroscopic in nature.

PropertyValueSource(s)
Physical FormLiquid
AppearanceColorless to pale yellow liquid[1]
Density0.93 g/mL at 20 °C[6][]
Refractive Indexn20/D 1.48
Flash Point96 °C (204.8 °F) - closed cup
SolubilityHigh solubility in organic solvents; 15.1 mg/L in water[1][2]

Mechanism of Action: Metal Chelation

The efficacy of this compound as an extractant stems from its ability to act as a strong chelating agent. The thiophosphinic acid functional group (-P(S)OH) contains an acidic proton. In a solvent extraction system, this proton is exchanged for a metal ion (Mⁿ⁺), leading to the formation of a neutral, organometallic complex.

The general equilibrium for the extraction can be represented as:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

Where:

  • Mⁿ⁺ is the metal ion in the aqueous (aq) phase.

  • HA represents the this compound extractant in the organic (org) phase.

  • MAₙ is the neutral metal-extractant complex that is soluble in the organic phase.

  • H⁺ is the proton released into the aqueous phase.

This equilibrium is pH-dependent. By controlling the pH of the aqueous phase, selective extraction of different metals can be achieved. The bulky, hydrophobic diisooctyl groups ensure that the resulting metal complex has high solubility in the organic carrier solvent (e.g., kerosene) and negligible solubility in the aqueous phase, thus facilitating efficient phase separation.

G cluster_aq Aqueous Phase cluster_org Organic Phase M Metal Ion (Mⁿ⁺) interface Aqueous-Organic Interface M->interface 1. Diffusion to interface H_ion Proton (H⁺) HA This compound (HA) HA->interface 2. Chelation Reaction MA Neutral Metal Complex (MAₙ) interface->H_ion 3. Proton Release interface->MA 4. Complex dissolves in organic phase

Caption: Mechanism of metal extraction via chelation at the phase interface.

Key Applications and Methodologies

This compound is a versatile reagent with applications centered on its metal-chelating properties.

Hydrometallurgy

The primary industrial application is in the solvent extraction of transition metals. It has been investigated as a functional alternative to commercial extractants like Cyanex® 301 for the separation of cobalt (Co) and nickel (Ni) from sulfate and methanesulfonate media.[4][5] Its ability to form stable complexes allows for the purification of these valuable metals from leach solutions.[4][5]

Analytical Chemistry

In the laboratory, it serves as a critical reagent for sample preparation and analysis:

  • Trace Metal Analysis: It is used as a chelating agent for supercritical fluid extraction (SFE) of heavy metals like mercury, cadmium, and lead from sediment samples prior to analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

  • Colorimetric Determination: It is a suitable component for kits designed for the colorimetric determination of airborne lead.[3]

Exemplary Protocol: Solvent Extraction of a Divalent Metal Ion

This protocol describes a general procedure for evaluating the extraction efficiency of this compound.

Objective: To determine the distribution ratio of a metal ion (e.g., Ni²⁺) between an aqueous phase and an organic phase containing this compound.

Materials:

  • Stock solution of the metal salt (e.g., NiSO₄) of known concentration.

  • This compound.

  • Organic diluent (e.g., hexane, kerosene).

  • pH buffer solutions or dilute H₂SO₄ and NaOH for pH adjustment.

  • Separatory funnels.

  • pH meter.

  • Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES).

Procedure:

  • Organic Phase Preparation: Prepare a solution of this compound in the organic diluent at a desired concentration (e.g., 0.1 M).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion at a known concentration (e.g., 1 g/L Ni²⁺). Adjust the pH to the desired starting value (e.g., pH 4.0) using dilute acid or base.

  • Extraction: a. Add equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases to a separatory funnel. b. Shake the funnel vigorously for a set time (e.g., 15 minutes) to ensure the system reaches equilibrium. c. Allow the phases to separate completely. A clear interface should be visible.

  • Phase Separation: a. Carefully drain the lower (typically aqueous) phase into a clean beaker. b. Measure and record the final equilibrium pH of the aqueous phase.

  • Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique. b. The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

  • Calculation: a. Calculate the Distribution Ratio (D): D = [M]org / [M]aq b. Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100

  • Repeat: Repeat the experiment at different pH values to determine the effect of acidity on extraction efficiency.

G A 1. Phase Preparation - Aqueous: Metal Ion at known pH - Organic: Extractant in diluent B 2. Contacting & Agitation (Separatory Funnel) A->B C 3. Phase Disengagement (Allow layers to settle) B->C D 4. Phase Separation - Drain aqueous layer - Measure equilibrium pH C->D E 5. Analysis (Measure metal conc. in aqueous phase) D->E F 6. Calculation - Distribution Ratio (D) - Percentage Extraction (%E) E->F

Caption: Standard workflow for a laboratory solvent extraction experiment.

Safety, Handling, and Storage

This compound is a corrosive substance and requires careful handling to ensure personnel safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[][9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[10]

    • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[11]

    • Respiratory Protection: If vapors or mists are generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Storage
  • Store in a cool, dry place away from incompatible materials.

  • Keep containers tightly closed.

  • The material falls under Storage Class 8A for combustible, corrosive hazardous materials.

Conclusion

This compound, identified by CAS number 132767-86-3 , is a potent and highly functional organophosphorus extractant. Its unique chemical structure enables efficient chelation and extraction of transition metals, making it indispensable in hydrometallurgical processing and specialized analytical applications. A thorough understanding of its properties, mechanism of action, and safety protocols is essential for its effective and responsible use in both industrial and research settings.

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A Researcher's Comprehensive Guide to the Safe Handling of Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Mandate for Caution

Diisooctylthiophosphinic acid, also known as Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a specialized organophosphorus compound with significant utility in scientific research, particularly as a highly effective complexing agent for the extraction of transition metals.[1] Its applications are noted in advanced analytical techniques, such as in the colorimetric determination of airborne lead and as a chelating agent for supercritical fluid extraction (SFE) of heavy metals from environmental samples.[1] While its role in advancing metallurgical and environmental analysis is invaluable, the inherent chemical properties of this compound demand a rigorous and informed approach to its handling and use. Its corrosive nature and potential health effects necessitate more than just procedural compliance; they require a foundational understanding of the risks involved.

This guide is designed for the professional researcher and scientist. It moves beyond basic safety data sheets to provide a framework of self-validating protocols and in-depth explanations. Our objective is to empower laboratory personnel with the expertise to not only handle this reagent safely but to understand the causality behind each precaution, fostering a proactive culture of safety and scientific integrity.

Part 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. The primary hazard associated with this compound is its corrosivity.

Globally Harmonized System (GHS) Classification

The GHS provides a universal standard for hazard communication. This compound is classified as follows:

GHS Classification ElementDescriptionSource(s)
Pictogram
Signal Word Danger
Hazard Class Skin Corrosion, Category 1B
Hazard Statement H314: Causes severe skin burns and eye damage.

This classification underscores the critical risk of severe tissue damage upon contact. The causality stems from the compound's acidic nature combined with its organophosphorus structure, which can lead to rapid hydrolysis and destruction of skin and eye tissue.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a chemical is fundamental to predicting its behavior in the laboratory environment and handling it safely.

PropertyValueSafety Implication & CausalitySource(s)
Chemical Formula C₁₆H₃₅OPSThe presence of phosphorus and sulfur can lead to the formation of hazardous decomposition products (e.g., oxides of phosphorus and sulfur) in a fire.[2]
Molecular Weight 306.49 g/mol Influences diffusion rates and stoichiometric calculations for solution preparation.[2]
Appearance Hygroscopic liquidAs a hygroscopic liquid, it can absorb moisture from the air, which may alter its concentration and reactivity over time. This necessitates storage in tightly sealed containers.[1]
Density 0.93 g/mL at 20 °CBeing less dense than water, it will float, which is a consideration for spill cleanup on aqueous surfaces.[1][]
Flash Point 96 °C (204.8 °F) - closed cupClassified as a combustible liquid. While not highly flammable, it can ignite if heated to its flash point, requiring avoidance of open flames and ignition sources.
Toxicological Profile: The Corrosive Threat

While specific LD50 data for this compound is not consistently available in public databases, the GHS classification of Skin Corrosion 1B is based on evidence indicating that it causes irreversible tissue damage upon contact.[4]

  • Dermal (Skin) Contact: Direct contact will cause severe burns, redness, pain, and potentially deep, slow-healing wounds. The chemical's structure allows it to destroy proteins and lipids in the skin.

  • Ocular (Eye) Contact: This represents the most severe risk. Splashes can cause immediate, severe pain, and permanent eye damage, including blindness.[5] The speed of injury is rapid, making immediate and prolonged irrigation critical.

  • Inhalation: While it is not highly volatile, inhalation of mists or aerosols can cause severe irritation and chemical burns to the respiratory tract.[4]

  • Ingestion: Swallowing the chemical will cause severe corrosive damage to the mouth, throat, and gastrointestinal tract, which can be fatal.[6]

The following diagram illustrates the logical flow from the chemical's properties to the necessary safety posture.

Hazard_Logic cluster_properties Intrinsic Properties cluster_hazards Primary Hazards cluster_response Required Safety Posture Prop1 Organophosphorus Acid Hazard1 Skin Corrosion 1B (H314) Causes Severe Burns & Eye Damage Prop1->Hazard1 leads to Prop2 Combustible Liquid (Flash Point 96°C) Hazard2 Fire Hazard if Heated Prop2->Hazard2 creates Prop3 Hygroscopic Liquid Hazard3 Reactivity with Water/Moisture Prop3->Hazard3 implies Resp1 Strict Engineering Controls (Fume Hood) Hazard1->Resp1 necessitates Resp2 Mandatory Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Hazard1->Resp2 mandates Resp4 Emergency Preparedness (Eyewash, Shower, Spill Kit) Hazard1->Resp4 requires Resp3 Controlled Storage & Handling Procedures Hazard2->Resp3 informs Hazard3->Resp3

Caption: Relationship between chemical properties, hazards, and required safety posture.

Part 2: Proactive Safety Systems: Controls and PPE

Effective safety relies on a multi-layered system, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, their use is non-negotiable.

  • Chemical Fume Hood: All work involving the handling of this compound—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors and to contain potential splashes.[4]

  • Emergency Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) from the work area.[7] Regular testing of this equipment is mandatory to ensure functionality.

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is not merely a checklist; it is a system that must be understood and correctly implemented. The choice of PPE is dictated directly by the corrosive nature of the chemical.

Task LevelRequired PPE EnsembleRationale & Causality
Static Storage & Inspection Safety glasses with side shields, Nitrile gloves, Lab coatProtects against incidental contact during handling of sealed primary containers.
Weighing & Aliquoting Chemical splash goggles, Face shield, Chemically resistant gloves (e.g., butyl rubber), Chemical-resistant apron over a lab coatMaximum protection is required due to the high risk of splashes and direct exposure when handling open containers of the pure substance. A face shield protects the entire face beyond the seal of goggles.[8]
Working with Dilute Solutions (<1M) Chemical splash goggles, Nitrile gloves, Lab coatThe hazard is reduced but still present. Goggles are required to protect against splashes of the corrosive solution.

The following workflow for donning and doffing PPE is designed to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) D1 1. Lab Coat / Apron D2 2. Goggles & Face Shield D1->D2 D3 3. Respirator (if required) D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves (turn inside out) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Respirator (if used) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Part 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs minimizes risk by ensuring that all handling steps are performed in a consistent, pre-determined, and safe manner.

SOP: Storage and Transport
  • Verification: Upon receipt, inspect the container for damage or leaks.

  • Storage Location: Store in a designated, locked cabinet for corrosive materials. The storage class is 8A (Combustible corrosive hazardous materials).

  • Compatibility: Store away from incompatible materials such as strong bases, oxidizing agents, and nitrites to prevent violent or exothermic reactions.[9]

  • Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[4]

  • Transport: When transporting the chemical outside of the immediate storage area, use a secondary, chemically resistant container to mitigate the risk of spills from a dropped or broken primary container.

SOP: Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE for handling pure substances (goggles, face shield, chemically resistant gloves, apron). Ensure the fume hood sash is at the lowest practical working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, pipettes, solvent container, waste container) within the fume hood before introducing the chemical.

  • Dispensing: Slowly and carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean pipette or spatula. Avoid creating splashes.

  • Solvent Addition: To prepare a solution, place the stir bar and the weighted this compound into the final glassware. Slowly add the solvent to the vessel, aiming the stream at the inner wall of the container to avoid splashing.

  • Cleanup: Tightly cap the stock bottle and wipe it down with a damp cloth before returning it to storage. Dispose of any contaminated consumables (pipette tips, weigh boats) in a designated hazardous waste container.[4]

Part 4: Emergency Protocols: A Plan for When Things Go Wrong

Preparedness is paramount. A calm, swift, and correct response to an emergency can significantly reduce the severity of the outcome.

First Aid Measures

The immediate response to an exposure is critical to minimizing injury.

Exposure RouteImmediate Action ProtocolSource(s)
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill Response Protocol

The response to a spill is dictated by its size and location. Laboratory staff should only manage minor spills for which they are trained and equipped.[7]

Spill_Decision_Tree Start Chemical Spill Occurs Q1 Is the spill >100 mL OR is anyone injured/exposed? Start->Q1 MajorSpill MAJOR SPILL 1. Evacuate immediate area. 2. Alert others. 3. Call Emergency Response (EH&S). 4. Attend to injured persons. Q1->MajorSpill Yes MinorSpill MINOR SPILL (Proceed with caution) Q1->MinorSpill No End Report incident to supervisor. MajorSpill->End Step1 1. Alert personnel in the area. 2. Don appropriate PPE (goggles, face shield, resistant gloves, apron). MinorSpill->Step1 Step2 2. Contain the spill with absorbent dikes or pads (vermiculite, sand). Step1->Step2 Step3 3. Slowly cover and absorb the spilled material. Avoid splashes. Step2->Step3 Step4 4. Collect absorbed material using non-sparking tools into a labeled hazardous waste container. Step3->Step4 Step5 5. Decontaminate the area with soap and water. Step4->Step5 Step5->End

Caption: Decision tree for responding to a this compound spill.

Part 5: Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, are considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name.[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

Conclusion

This compound is a powerful tool for scientific advancement, but its utility is matched by its potential hazard. By embracing a safety-first mindset grounded in a deep understanding of the chemical's properties and risks, researchers can mitigate these dangers effectively. The protocols and information within this guide are designed to be a living document, informing laboratory-specific SOPs and fostering an environment where both groundbreaking research and personnel safety can thrive.

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The Alchemist's Choice: A Technical Guide to Diisooctylthiophosphinic Acid in Advanced Metallurgical Separations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Workhorse of Modern Hydrometallurgy

In the intricate world of hydrometallurgy, where the separation of chemically similar metals is both an art and a science, the choice of extractant is paramount. Among the arsenal of chelating agents available to researchers and process chemists, diisooctylthiophosphinic acid has carved out a significant niche. Known commercially as Cyanex 301, this organophosphorus compound is the unsung hero in numerous solvent extraction circuits, prized for its unique selectivity and operational advantages in acidic media. This technical guide aims to provide a comprehensive literature review of the applications of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of its underlying chemistry and practical utility. Herein, we will explore the causality behind its widespread adoption, delve into detailed experimental protocols, and present a critical analysis of its performance in key industrial applications. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand but also to innovate in the field of metallurgical separations.

Unveiling the Molecule: Structure, Properties, and Synthesis

At the heart of this compound's efficacy lies its unique molecular structure. The presence of two sulfur atoms coordinated to the phosphorus center, in place of oxygen atoms found in its phosphinic acid analogue (Cyanex 272), imparts a distinct chemical personality to the molecule.[1][2][3] This structural modification results in a higher acidity, allowing for the extraction of metals from solutions with a lower pH.[1][2]

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₆H₃₅PS₂[4]
Molecular Weight 322.56 g/mol [4]
Appearance Colorless to light yellow liquid[]
Acidity (pKa) Lower than Cyanex 272[1][2]
Solubility Soluble in organic solvents, sparingly soluble in water[]

The synthesis of bis(2,4,4-trimethylpentyl)dithiophosphinic acid can be achieved through a multi-step process, often starting from its phosphinic acid precursor.[4] A general laboratory-scale synthesis involves the reaction of bis(2,4,4-trimethylpentyl)phosphinic acid with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in an inert solvent.[4] Purification is typically achieved through techniques like distillation or liquid-liquid extraction to remove any unreacted starting materials and byproducts.[6]

The Core Application: Selective Extraction of Cobalt and Nickel

The most prominent and well-documented application of this compound is in the separation of cobalt from nickel in sulfate and chloride media.[3][7][8] This separation is notoriously challenging due to the similar chemical properties of these two adjacent first-row transition metals. Cyanex 301 offers a significant advantage over other extractants due to its ability to selectively extract cobalt at a lower pH than nickel.[8]

The underlying mechanism for this selectivity is attributed to the difference in the stereochemistry of the extracted metal complexes. Cobalt(II), with its d⁷ electron configuration, readily forms tetrahedral complexes with the dithiophosphinate ligands, which are sterically favored for extraction into the organic phase. In contrast, nickel(II) (d⁸) prefers to form square planar or octahedral complexes, which are less efficiently extracted under the same conditions.

Experimental Protocol: Cobalt-Nickel Separation

This protocol outlines a typical laboratory-scale procedure for the selective extraction of cobalt from a synthetic solution containing both cobalt and nickel.

1. Preparation of the Organic Phase:

  • Prepare a 0.5 M solution of this compound (Cyanex 301) in a suitable organic diluent, such as kerosene or a high-flashpoint aliphatic solvent.
  • The addition of a phase modifier, like tri-n-butyl phosphate (TBP) at 5-10% (v/v), can improve phase disengagement and prevent the formation of a third phase.

2. Preparation of the Aqueous Phase:

  • Prepare a synthetic aqueous solution containing known concentrations of cobalt(II) and nickel(II) sulfates or chlorides (e.g., 1 g/L of each).
  • Adjust the initial pH of the aqueous phase to a range of 2.0-4.0 using dilute sulfuric acid or sodium hydroxide. The optimal pH will depend on the specific concentrations of metals and extractant.

3. Solvent Extraction Procedure:

  • In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 50 mL of each).
  • Shake the funnel vigorously for a predetermined contact time, typically ranging from 5 to 30 minutes, to allow for the establishment of extraction equilibrium.
  • Allow the phases to separate completely.
  • Carefully separate the aqueous phase (raffinate) from the loaded organic phase.

4. Analysis:

  • Determine the concentrations of cobalt and nickel in the initial aqueous phase and the raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • Calculate the percentage of extraction for each metal using the following formula: %Extraction = [(Initial Aqueous Concentration - Raffinate Concentration) / Initial Aqueous Concentration] x 100
  • Calculate the separation factor (β) of cobalt over nickel: β = (Distribution Coefficient of Cobalt) / (Distribution Coefficient of Nickel) where the Distribution Coefficient (D) = (Concentration of metal in organic phase) / (Concentration of metal in aqueous phase).

5. Stripping of Cobalt from the Loaded Organic Phase:

  • Contact the loaded organic phase with a stripping solution, typically a more acidic aqueous solution (e.g., 1-4 M HCl or H₂SO₄).[9]
  • The choice of stripping agent and its concentration is crucial, as stripping metals from Cyanex 301 can be challenging due to the stability of the extracted complexes.[1]
  • Follow a similar procedure as the extraction step for contacting and separating the phases.
  • Analyze the metal content in the stripped organic phase and the stripping solution to determine the stripping efficiency.
Data Presentation: Cobalt-Nickel Separation Efficiency

The following table summarizes typical extraction data for the separation of cobalt and nickel using this compound under varying pH conditions.

Equilibrium pHCo Extraction (%)Ni Extraction (%)Separation Factor (β Co/Ni)
2.085517
2.595109.5
3.098204.9
3.599352.8

Note: These are representative values and can vary based on specific experimental conditions such as extractant concentration, temperature, and initial metal concentrations.

Visualizing the Workflow: Cobalt-Nickel Separation Process

CobaltNickelSeparation cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Co²⁺, Ni²⁺ in acidic solution) Mixer_Extractor Mixer-Settler Aqueous_Feed->Mixer_Extractor Organic_Phase Organic Phase (Cyanex 301 in diluent) Organic_Phase->Mixer_Extractor Loaded_Organic Loaded Organic Phase (Co-Cyanex 301 complex) Mixer_Extractor->Loaded_Organic Selective Co Extraction Raffinate Raffinate (Ni²⁺ in aqueous solution) Mixer_Extractor->Raffinate Mixer_Stripper Mixer-Settler Loaded_Organic->Mixer_Stripper Stripping_Agent Stripping Agent (e.g., HCl, H₂SO₄) Stripping_Agent->Mixer_Stripper Stripped_Organic Stripped Organic Phase (Regenerated Cyanex 301) Mixer_Stripper->Stripped_Organic Co Release Cobalt_Product Cobalt Product Solution (Co²⁺ in acidic solution) Mixer_Stripper->Cobalt_Product Stripped_Organic->Organic_Phase Recycle caption Figure 1: Generalized workflow for cobalt-nickel separation.

Figure 1: Generalized workflow for cobalt-nickel separation.

Expanding the Horizon: Applications in Zinc and Rare Earth Element Extraction

While the separation of cobalt and nickel remains its flagship application, this compound has demonstrated considerable potential in the extraction of other valuable metals, notably zinc and rare earth elements (REEs).

Zinc Recovery from Industrial Effluents

This compound has been investigated for the selective extraction of zinc from acidic industrial effluents, often containing a complex matrix of other metals.[10][11][12] Its ability to operate at low pH is particularly advantageous in these scenarios, as it minimizes the need for costly and sludge-generating neutralization steps. The extraction mechanism for zinc is similar to that of cobalt, involving the formation of a stable chelate complex with the dithiophosphinate ligand.

Quantitative Data: Zinc Extraction Efficiency

Equilibrium pHZinc Extraction (%)Co-extracted Metals (Typical)
1.5>95%Fe(III), Cu(II)
2.0>98%Fe(III), Cu(II), some Co(II)
2.5>99%Increased co-extraction of other divalent metals
Separation of Rare Earth Elements

The separation of individual rare earth elements is a formidable challenge due to their remarkably similar chemical properties. This compound has been explored, often in synergistic combination with other extractants, for the selective separation of REEs from nitrate and chloride media.[13][14][15][16] The subtle differences in the ionic radii and coordination preferences of the lanthanides can be exploited to achieve separation. For instance, synergistic systems involving Cyanex 301 and neutral extractants like trialkyl phosphine oxides (e.g., Cyanex 923) have shown enhanced separation factors for certain REE pairs.[15]

Experimental Protocol: Synergistic Extraction of Rare Earth Elements

This protocol provides a general framework for investigating the synergistic extraction of REEs.

1. Reagent Preparation:

  • Prepare individual stock solutions of this compound (Cyanex 301) and a neutral extractant (e.g., TBP or Cyanex 923) in a suitable diluent.
  • Prepare the synergistic organic phase by mixing the two extractant solutions in a desired molar ratio.
  • Prepare a synthetic aqueous feed solution containing a mixture of rare earth nitrates or chlorides at known concentrations.
  • Adjust the initial pH of the aqueous feed using nitric acid or a suitable buffer.

2. Extraction and Analysis:

  • Follow a similar solvent extraction procedure as outlined for cobalt-nickel separation.
  • Analyze the concentrations of individual REEs in the initial feed and the raffinate using ICP-OES or ICP-MS.
  • Calculate the extraction percentage and separation factors for different REE pairs.

3. Stripping:

  • Stripping of REEs from the loaded synergistic organic phase is typically achieved using a more concentrated acid solution (e.g., 2-6 M HNO₃ or HCl).[13]

Mechanistic Insights: A Spectroscopic Perspective

Understanding the coordination chemistry of the extracted metal complexes is crucial for optimizing separation processes. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the bonding and structure of these complexes.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the P=S and P-S bonds upon complexation with a metal ion can confirm the involvement of the sulfur atoms in the coordination.[17][18]

  • ³¹P NMR Spectroscopy: The chemical shift of the phosphorus nucleus is sensitive to its chemical environment.[19][20] Significant shifts in the ³¹P NMR spectrum upon metal extraction provide direct evidence of complex formation and can sometimes offer clues about the geometry of the complex.[6][19][20]

Studies have shown that in the case of trivalent lanthanides and actinides, this compound can form both inner-sphere and outer-sphere complexes, depending on the specific metal ion and the aqueous phase composition.[6][18]

Challenges and Future Directions

Despite its many advantages, this compound is not without its challenges. The stripping of metals from the loaded organic phase can be difficult due to the high stability of the metal-extractant complexes, often requiring the use of highly concentrated acids.[1] Furthermore, the extractant can be susceptible to degradation in the presence of strong oxidizing agents.[1]

Future research in this area is likely to focus on several key aspects:

  • Development of Novel Stripping Agents: The discovery of more efficient and environmentally benign stripping agents would significantly enhance the economic viability of processes utilizing Cyanex 301.

  • Synergistic Extraction Systems: Further exploration of synergistic mixtures with other extractants holds the promise of improved selectivity and extraction efficiency for a wider range of metals.

  • Enhancing Stability: Research into modifying the structure of the extractant to improve its resistance to oxidative degradation could expand its applicability in more aggressive leaching environments.

  • Computational Modeling: The use of computational chemistry to model the extraction process can provide a deeper understanding of the underlying mechanisms and guide the rational design of new and improved extractants.

Conclusion: A Versatile Tool with Enduring Relevance

This compound, a cornerstone of modern hydrometallurgy, continues to be an indispensable tool for the selective separation of valuable metals. Its unique ability to operate in acidic conditions, coupled with its remarkable selectivity for cobalt over nickel, has solidified its place in numerous industrial flowsheets. As the demand for high-purity metals for advanced technologies continues to grow, the importance of efficient and selective separation processes will only intensify. Through a deeper understanding of its fundamental chemistry and a commitment to innovation in its application, the full potential of this compound can be harnessed to meet the metallurgical challenges of the 21st century.

References

  • Banda, R., et al. (2020).
  • Banda, R., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. [Link]

  • El-Nadi, Y. A. (n.d.). Mc-Cabe Thiele diagram for the extraction of copper using 0.149 M...
  • Banda, R., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. ResearchGate. [Link]

  • Banda, R., et al. (2020).
  • Banda, R., et al. (2020).
  • Lee, J., et al. (n.d.). Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301. 자원리싸이클링.
  • Bourget, C., et al. (n.d.). (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions.
  • Ayanda, O. S., et al. (n.d.). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace.
  • Swain, B., et al. (n.d.). Extraction/Separation of Cobalt by Solvent Extraction: A Review. SciSpace.
  • Tong, S., et al. (n.d.). Studies on Synergistic solvent extraction of rare earth elements from nitrate medium by mixtures of 8-hydroxyquinoline with Cyanex 301 or Cyanex 302 | Request PDF.
  • Reddy, M. L. P., et al. (n.d.). Solvent extraction of samarium from aqueous nitrate solution by Cyanex301 and D2EHPA | Request PDF.
  • Reddy, M. L. P., et al. (n.d.). Separation factors for trivalent rare earths with Cyanex 301 and Cyanex... | Download Table.
  • Van Hecke, W., et al. (2022). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)
  • Ayanda, O. S., et al. (n.d.). (PDF) Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction.
  • Bessen, N., et al. (2021). Extraction of the Trivalent Transplutonium Actinides Americium through Einsteinium by Purified Cyanex 301. The Royal Society of Chemistry.
  • Jiangxi Sci & Tech Normal Univ. (n.d.). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
  • Tong, S., et al. (n.d.).
  • Cheng, C. Y. (2010).
  • Jiangxi Sci & Tech Normal Univ. (n.d.). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
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  • 911Metallurgist. (2017). Solvent Extraction Plants: Thiele Diagram & Theoretical Design Aspects. [Link]

  • Lee, M.-S. (n.d.).
  • Soldenhoff, K., et al. (n.d.).
  • Banda, R., et al. (n.d.). Separation of Co(II), Mn(II), and Ni(II)
  • Bourget, C., et al. (2004). (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic chloride solutions.
  • Wildman, E. P., et al. (2025). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au.
  • Univ Zhejiang. (n.d.). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
  • CheGuide. (n.d.). McCabe Thiele Diagram. [Link]

  • 911Metallurgist. (2017). Solvent Extraction Plants: Thiele Diagram & Theoretical Design Aspects.
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"physical and chemical properties of diisooctylthiophosphinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diisooctylthiophosphinic Acid

Introduction

This compound, known systematically as P,P-Bis(2,4,4-trimethylpentyl)phosphinothioic acid and commercially as Cyanex 302, is a specialized organophosphorus compound with significant utility in analytical and industrial chemistry.[1] As a member of the organothiophosphinic acid family, its unique molecular structure, featuring a phosphorus(V) center bonded to two bulky isooctyl groups, a hydroxyl group, and a sulfur atom, imparts a distinct set of properties that make it an exceptionally effective chelating agent.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its primary applications, with a focus on its role as a metal extractant in hydrometallurgy. The insights and protocols herein are designed for researchers, scientists, and professionals in fields requiring high-purity metal separation and analysis.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties dictate its behavior in various solvent systems and its interaction with other chemical species.

Physical Characteristics

This compound is a hygroscopic liquid, typically appearing colorless to pale yellow.[1][3] Its key physical properties are summarized in the table below. The high molecular weight and branched alkyl chains contribute to its hydrophobic nature and high solubility in nonpolar organic solvents.[1]

PropertyValueSource(s)
Appearance Colorless to pale yellow, hygroscopic liquid[1][3]
Molecular Formula C₁₆H₃₅OPS[1][4]
Molecular Weight 306.49 g/mol [1][4]
Density 0.93 g/mL at 20 °C[4]
Refractive Index (n20/D) 1.48[4]
Boiling Point 337 °C[5]
Flash Point 96 °C (204.8 °F) - closed cup[3]
Water Solubility 15.1 mg/L[5]
Organic Solubility High solubility in solvents like kerosene, toluene[1]
Chemical Structure and Acidity

The functionality of this compound is rooted in its molecular architecture. The central phosphorus atom is tetrahedral, and the replacement of one oxygen atom with sulfur (thionation) compared to its phosphinic acid analogue (Cyanex 272) significantly influences its electronic properties and reactivity.[2]

The compound's acidity stems from the proton on the hydroxyl group attached to the phosphorus atom. The electron-withdrawing nature of the thiophosphoryl (P=S) group increases the acidity of this proton compared to its P=O counterpart, making it a stronger acid.[1] This enhanced acidity is a key factor in its ability to extract metals from highly acidic aqueous solutions.

P P S S P->S O O P->O C1 R P->C1 C2 R P->C2 H H O->H R_label R = Isooctyl (C8H17) Aqueous Aqueous Phase (Mⁿ⁺, H⁺) Equilibrium Aqueous->Equilibrium Mⁿ⁺ Organic Organic Phase (HA, MAₙ) Organic->Equilibrium n(HA) Equilibrium->Aqueous nH⁺ Equilibrium->Organic MAₙ start Diisooctylphosphinic Acid (Precursor) reaction Reaction Vessel (Inert Solvent, Heat) start->reaction reagent Sulfurating Agent (e.g., P₄S₁₀) reagent->reaction workup Aqueous Workup (Quenching, Washing) reaction->workup purify Purification (e.g., Distillation) workup->purify product This compound (Final Product) purify->product

Caption: Generalized Synthesis Workflow Diagram.

Part 3: Experimental Protocol

To ensure consistent and reliable results in research and development, standardized protocols are critical. The determination of the acid dissociation constant (pKa) is fundamental to understanding and modeling the extraction behavior of an acidic extractant.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for determining the pKa of this compound using a two-phase potentiometric titration method.

Rationale: Due to the very low water solubility of the acid, a single-phase aqueous titration is not feasible. A[5] two-phase system or a mixed-solvent system is required. This protocol utilizes an ethanol-water mixture to ensure the solubility of both the acidic extractant and the aqueous titrant, allowing for accurate measurement. Potentiometric titration is chosen for its precision in detecting the equivalence point in non-aqueous or mixed-solvent systems.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of potassium hydroxide (KOH) in 75% v/v ethanol/water.

    • Accurately weigh approximately 0.5 mmol of this compound and dissolve it in 50 mL of the 75% ethanol/water solvent mixture in a 100 mL jacketed titration vessel.

  • Titration Setup:

    • Calibrate a pH electrode using standard aqueous buffers (pH 4, 7, 10), then rinse and condition the electrode in the 75% ethanol/water solvent.

    • Place the titration vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the KOH solution.

    • Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath connected to the jacketed vessel.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the KOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the expected equivalence point, identified by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH versus the volume of KOH added to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is determined from the pH at the half-equivalence point (Vₑ/2). At this point in the titration, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.

Part 4: Safety and Handling

This compound is a corrosive chemical and requires careful handling to prevent injury and environmental contamination.

[3]* Hazard Classification: Classified as Skin Corrosion, Category 1B. It can cause severe skin burns and eye damage.

  • GHS Pictogram: GHS05 (Corrosion). *[3] Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors. Ensure containers are kept tightly closed when not in use. It is a combustible material. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound (Cyanex 302) is a potent and highly effective acidic extractant with a unique profile of physical and chemical properties. Its strong acidity, driven by the thiophosphoryl group, combined with its high solubility in organic diluents, makes it an invaluable tool for the selective extraction and separation of metals, particularly in challenging hydrometallurgical applications. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full potential in both research and industrial settings.

References

  • Wikipedia. Organothiophosphate. Link

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  • Sigma-Aldrich. This compound technical, 85 T 132767-86-3 Safety Information. Link (Note: Deep links may vary, providing the main product page as a stable alternative).

  • SLS. This compound. Link

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  • Sigma-Aldrich. Diphenylphosphinic acid SAFETY DATA SHEET. Link (Note: This is for a related compound to illustrate a typical SDS format).

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  • TCI Chemicals. O,O'-Dimethyl Dithiophosphate SAFETY DATA SHEET. Link (Note: This is for a related compound to illustrate a typical SDS format).

  • Santa Cruz Biotechnology. Bis(2-ethylhexyl) phosphate SAFETY DATA SHEET. Link (Note: This is for a related compound to illustrate a typical SDS format).

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A Comprehensive Technical Guide to Diisooctylthiophosphinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Organophosphorus Reagent

Diisooctylthiophosphinic acid, a sterically hindered organophosphorus compound, has carved a niche for itself in various chemical and industrial processes. While primarily recognized for its exceptional capabilities as a solvent extraction reagent for metals, its unique properties hold potential for specialized applications within the pharmaceutical and drug development landscape. This guide provides an in-depth exploration of this compound, from its fundamental chemical characteristics to its established and prospective applications, with a focus on providing researchers and drug development professionals with the knowledge to leverage this compound in their work.

Organophosphorus chemistry plays a crucial role in the field of drug research, with compounds containing phosphorus finding applications as antiviral drugs, anticancer agents, and in medical imaging.[1][2] While this compound may not be a direct therapeutic agent, its utility in purification and separation processes makes it a valuable tool in the broader context of pharmaceutical development.

Physicochemical Properties and Specifications

This compound, also known by its synonym Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a hygroscopic liquid.[3][4] Its key properties are summarized in the table below.

PropertyValue
CAS Number 132767-86-3
Molecular Formula C16H35OPS
Molecular Weight 306.49 g/mol
Appearance Pale yellow to pale green liquid/oil
Density 0.93 g/mL at 20 °C
Refractive Index n20/D 1.48
Boiling Point 361.0 ± 25.0 °C (Predicted)
Flash Point 96 °C (closed cup)
Solubility Slightly soluble in chloroform and methanol

Note: Some properties may vary slightly depending on the grade and purity of the commercial product.

Commercial Availability: A Comparative Overview of Suppliers

A variety of chemical suppliers offer this compound, typically in technical grades. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific requirements of their application.

SupplierProduct Name/GradePurityAvailable Quantities
Sigma-Aldrich This compound, technical~85% (T)100 mL
Alkali Scientific This compoundNot specified100 mL
Wuhan Fortuna Chemical Co., Ltd This compound98% min1 kg, Bulk
Zhengzhou Alfa Chemical Co.,Ltd. This compound95% min100g, 500g, 1kg, 25kg, bulk
Suzhou Senfeida Chemical Co., Ltd. This compoundNot specified200 kg/drum
Shaanxi Dideu Medichem Co. Ltd This compound, Industrial Grade85%Inquire for details
Amerigo Scientific This compound~85% (T)Inquire for details

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current specifications and pricing.

Core Application: Solvent Extraction of Metals

The primary and most well-documented application of this compound is in the field of hydrometallurgy as a solvent extraction reagent, often under the commercial name Cyanex 302.[5] Its efficacy stems from its ability to form stable complexes with a variety of metal ions, enabling their separation and purification from aqueous solutions.

The sulfur atom in the molecule imparts a "soft" character, making it particularly effective for the extraction of soft Lewis acids like silver, zinc, and other transition metals.[5] The extraction process is pH-dependent, and the selectivity for different metals can be controlled by adjusting the acidity of the aqueous phase.

Mechanism of Metal Extraction

The extraction of a metal ion (Mⁿ⁺) by this compound (HR) can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nHR(org) ⇌ MRn(org) + nH⁺(aq)

Where:

  • Mⁿ⁺(aq) is the metal ion in the aqueous phase.

  • HR(org) is the this compound in the organic phase.

  • MRn(org) is the metal-extractant complex in the organic phase.

  • H⁺(aq) is the hydrogen ion released into the aqueous phase.

This cation exchange mechanism is highly efficient for separating specific metals from complex mixtures.

MetalExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) MRn_org Metal Complex (MRn) M_aq->MRn_org Complexation H_plus_aq Protons (nH⁺) HR_org This compound (nHR) HR_org->MRn_org MRn_org->H_plus_aq Proton Release

Caption: Simplified workflow of metal extraction using this compound.

Potential Applications in Drug Development

While direct applications of this compound in pharmaceutical formulations are not widely reported, its unique properties as a metal extractant present several intriguing possibilities for researchers and drug development professionals.

Purification of Active Pharmaceutical Ingredients (APIs)

The synthesis of APIs often involves the use of metal catalysts.[6] Residual metals in the final API are considered impurities and must be removed to meet stringent regulatory standards.[6][7] this compound's ability to selectively extract metal ions could be explored as a method for purifying APIs by removing these metallic impurities. This would be particularly relevant for APIs synthesized using palladium, platinum, or other transition metal catalysts.

API_Purification cluster_process API Synthesis & Purification Crude_API Crude API (+ Metal Catalyst Impurities) Extraction_Step Solvent Extraction with This compound Crude_API->Extraction_Step Pure_API Purified API Extraction_Step->Pure_API API remains in a separate phase Metal_Complex Metal-Extractant Complex (Waste) Extraction_Step->Metal_Complex Metal impurities complexed and removed

Caption: Conceptual workflow for API purification using this compound.

Analytical Applications

In pharmaceutical analysis, ion-pairing reagents are often used in chromatography to enhance the retention and separation of polar and ionizable compounds.[8] Given its acidic nature, this compound could potentially be investigated as a novel ion-pairing reagent in reversed-phase HPLC for the analysis of basic drug substances. Its bulky, non-polar "diisooctyl" tails would provide strong interaction with the stationary phase, potentially leading to unique selectivity for certain analytes.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[3][9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[3] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Overview

The synthesis of this compound is not a trivial laboratory procedure and is typically carried out by specialized chemical manufacturers. A common synthetic route involves the reaction of sodium hypophosphite with diisobutylene in the presence of a radical initiator.[10]

Conclusion: A Tool with Untapped Potential

This compound is a powerful and selective metal extractant with a well-established role in hydrometallurgy. For the discerning researcher and drug development professional, its potential extends beyond this primary application. The ability to efficiently sequester metal ions opens doors for its use in the critical area of API purification, a cornerstone of pharmaceutical manufacturing. Furthermore, its chemical structure suggests intriguing possibilities in the realm of analytical chemistry. As the demand for highly pure and well-characterized pharmaceuticals continues to grow, the innovative application of reagents like this compound will undoubtedly play a vital role in advancing the field.

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  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. ScienceDirect. [Link]

  • Extraction of lead(II) by Cyanex 302 in toluene. Effect of Cyanex 301 on the extraction by Cyanex 302 - ResearchGate. ResearchGate. [Link]

  • AGGREGATION OF THE NEODYMUM COMPLEXES OF HDEHP, CYANEX 272, CYANEX 302, AND CYANEX 301 IN TOLUENE - Argonne Scientific Publications. Argonne National Laboratory. [Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media - MDPI. MDPI. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. Agilent Technologies. [Link]

  • Picking the best purification method for your API can be a tricky challenge. Tayana Solutions. [Link]

  • Which ion pair reagents are compatible with LC-MS? - ResearchGate. ResearchGate. [Link]

  • API Purification - Zamann Pharma Support GmbH. Zamann Pharma Support GmbH. [Link]

  • APIs in Pharmaceutical Industry: An Overview - SepPure Technologies. SepPure Technologies. [Link]

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An In-depth Technical Guide to the Hygroscopic Nature of Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially known as Cyanex 272, is a cornerstone of modern hydrometallurgy, particularly in the solvent extraction and separation of cobalt and nickel.[1][] While its efficacy as a metal extractant is well-documented, a critical, yet often overlooked, physicochemical property is its interaction with atmospheric moisture. This technical guide provides a comprehensive analysis of the hygroscopic nature of Bis(2,4,4-trimethylpentyl)phosphinic acid. By synthesizing theoretical principles, empirical data from supplier specifications, and established analytical methodologies, this document aims to equip researchers and professionals with the expertise to understand, quantify, and mitigate the impacts of water absorption on this vital compound. We will delve into the structural basis for its hygroscopicity, present robust protocols for its measurement, and discuss the practical implications for its storage, handling, and application.

Introduction: The Significance of Water Interaction

Bis(2,4,4-trimethylpentyl)phosphinic acid is a viscous, colorless to light-yellow liquid organophosphorus compound.[1][3] Its molecular structure, featuring a central phosphorus atom bonded to two bulky alkyl groups and a phosphinic acid moiety (-P(=O)OH), makes it an exceptional chelating agent for various metal ions.[] This property is extensively leveraged in industrial solvent extraction circuits to achieve high-purity separation of valuable metals.[1]

However, the very functional group responsible for its chelating ability also predisposes the molecule to interaction with water. The presence of absorbed moisture, even in small quantities, can have significant ramifications:

  • Alteration of Physical Properties: Water can act as a plasticizer, potentially reducing the viscosity of the viscous liquid.

  • Impact on Assay and Concentration: The presence of water can lead to inaccurate measurements of the active component's concentration, affecting stoichiometry in sensitive applications.

  • Performance in Solvent Extraction: The water content of the organic phase can influence extraction kinetics and equilibria, as well as phase separation characteristics.

This guide provides a foundational understanding of the hygroscopic tendencies of Bis(2,4,4-trimethylpentyl)phosphinic acid, moving from theoretical underpinnings to practical, actionable protocols.

The Structural Basis for Hygroscopicity

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. For organic molecules, this is primarily driven by the presence of polar functional groups capable of forming hydrogen bonds with water.

The phosphinic acid group, -P(=O)OH, is the key to understanding the hygroscopic nature of Bis(2,4,4-trimethylpentyl)phosphinic acid. It contains two sites for potent hydrogen bonding:

  • The Phosphoryl Oxygen (P=O): The oxygen atom possesses lone pairs of electrons and a partial negative charge, making it a strong hydrogen bond acceptor.

  • The Hydroxyl Group (P-OH): The hydrogen atom is electron-deficient and can act as a hydrogen bond donor, while the oxygen can act as an acceptor.

This is analogous to the behavior of carboxylic acids and alcohols, which are known to be among the more hygroscopic organic functionalities.[4][5][6] The large, non-polar bis(2,4,4-trimethylpentyl) alkyl chains contribute to the compound's overall low solubility in water (<16 mg/L)[7], but they do not negate the powerful, localized attraction for water molecules at the phosphinic acid head.

The following diagram illustrates the proposed hydrogen bonding interactions between water and the phosphinic acid moiety.

G cluster_acid Bis(2,4,4-trimethylpentyl)phosphinic Acid Moiety cluster_water Water Molecules P P O1 O P->O1 = O2 O P->O2 R1 R P->R1 R2 R P->R2 H2O_1 H₂O O1->H2O_1 H-bond acceptor H1 H O2->H1 H2O_2 H₂O H1->H2O_2 H-bond donor

Caption: Hydrogen bonding between water and the phosphinic acid group.

Evidence and Quantification of Water Content

Table 1: Physicochemical Properties of Bis(2,4,4-trimethylpentyl)phosphinic Acid

PropertyValueSource(s)
CAS Number 83411-71-6[]
Molecular Formula C₁₆H₃₅O₂P[8]
Molecular Weight 290.42 g/mol [8]
Appearance Colorless to light yellow viscous liquid[1][3]
Density (20°C) ~0.92 g/mL[9]
Water Solubility < 16 mg/L (at pH 2.6)[7]
Water Content < 3% (Typical Specification) [3]

The specification of a maximum water content (e.g., <3%) by manufacturers is a clear acknowledgment that the compound absorbs atmospheric moisture and that this is a critical quality control parameter.[3] This inherent water content necessitates the use of robust analytical methods for its accurate determination.

Experimental Protocols for Water Determination

To ensure the scientific integrity and reliability of research and industrial processes, the water content of Bis(2,4,4-trimethylpentyl)phosphinic acid must be accurately quantified. Karl Fischer titration is the gold standard for this purpose due to its specificity for water.[10][11]

Primary Method: Volumetric Karl Fischer Titration

This protocol provides a self-validating system for the precise measurement of water content.

Principle: The Karl Fischer reaction is a quantitative chemical method based on the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is detected potentiometrically.

Instrumentation:

  • Automatic Volumetric Karl Fischer Titrator with a platinum electrode.

  • Titration vessel, sealed from atmospheric moisture.

  • Analytical balance (readable to 0.1 mg).

  • Gas-tight syringes.

Reagents:

  • Volumetric Karl Fischer reagent (e.g., composite reagent, titer ~5 mg/mL).

  • Anhydrous methanol or a suitable Karl Fischer solvent.

  • Certified water standard for titer determination.

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Add fresh, anhydrous Karl Fischer solvent to the vessel.

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved. The system is now ready for analysis.

  • Titer Determination (Calibration):

    • Using a calibrated syringe, accurately add a specific amount (e.g., 10-20 mg) of the certified water standard to the conditioned vessel.

    • Initiate the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant consumed.

    • Calculate the titer (F) in mg H₂O/mL of titrant: F = (Mass of water standard in mg) / (Volume of titrant in mL)

    • Repeat the determination at least twice more. The relative standard deviation of the titers should be <1%.

  • Sample Analysis:

    • Accurately weigh approximately 1-2 g of the Bis(2,4,4-trimethylpentyl)phosphinic acid sample into a gas-tight syringe.

    • Inject the sample into the conditioned titration vessel.

    • Initiate the titration and record the volume of titrant consumed (V_sample).

  • Calculation of Water Content:

    • Calculate the percentage of water in the sample: % H₂O = (V_sample × F × 100) / (Mass of sample in mg)

The workflow for this protocol is depicted below.

G A Prepare Titrator: - Add fresh solvent - Pre-titrate to dry baseline B Determine Titer: - Inject known mass of water standard - Titrate to endpoint A->B Calibrate C Analyze Sample: - Inject known mass of phosphinic acid sample - Titrate to endpoint B->C Analyze E Validate: - Repeat titer determination (RSD < 1%) - Run blank if necessary B->E D Calculate Water Content (%) C->D

Caption: Workflow for Karl Fischer Titration.

Gravimetric Method for Assessing Hygroscopicity

For a qualitative or semi-quantitative assessment of the rate and extent of moisture uptake, a gravimetric method can be employed.

  • Place a known mass of the sample in a shallow dish on an analytical balance.

  • Expose the sample to a controlled-humidity environment (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity).

  • Record the mass of the sample at regular intervals.

  • A plot of mass change over time will reveal the hygroscopic nature of the substance.

Implications for Handling, Storage, and Application

The hygroscopic nature of Bis(2,4,4-trimethylpentyl)phosphinic acid necessitates stringent control over its handling and storage environment to maintain its integrity and performance.

  • Storage: The compound should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[7][9] This minimizes contact with atmospheric moisture.

  • Handling: When sampling or dispensing, exposure to ambient air should be minimized. Use dry syringes or transfer lines. Operations should be conducted in a well-ventilated area.[9]

  • Application in Solvent Extraction: The water content of the extractant should be considered a critical parameter. Variations in water content can affect the extractant's concentration, potentially leading to inconsistencies in metal loading and stripping performance. It is advisable to determine the water content of a new batch of extractant before it is introduced into a circuit.

Conclusion

While Bis(2,4,4-trimethylpentyl)phosphinic acid is characterized by its low solubility in water, it possesses a distinct hygroscopic nature, primarily due to the hydrogen bonding capabilities of its phosphinic acid functional group. This is substantiated by manufacturer specifications that list water content as a key quality parameter. For researchers and industry professionals, acknowledging and quantifying this property is crucial for ensuring accuracy, reproducibility, and optimal performance in its various applications. The implementation of standardized analytical protocols, such as Karl Fischer titration, provides a robust framework for managing the challenges associated with the hygroscopicity of this important industrial chemical.

References

  • Bourget, C., & Jakovljevic, B. (2008). CYANEX® 272 extractant: A proven reagent for the separation of cobalt from nickel. The Southern African Institute of Mining and Metallurgy.
  • Syensqo. (2016). Flowsheet design and improvements in solvent extraction modelling using cyanex reagents. The Southern African Institute of Mining and Metallurgy.[1]

  • MOLBASE. (n.d.). Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid. Retrieved from [Link][7]

  • METTLER TOLEDO. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link][10]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link][11]

  • Tan, W., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics.[4][5][6]

  • PubChem. (n.d.). Bis(2,2,4-trimethylpentyl)phosphinic acid. Retrieved from [Link][8]

  • Hebei Mojin Biotechnology Co., Ltd. (n.d.). China Bis(2,4,4-trimethylpentyl)phosphinic acid CAS 83411-71-6 factory and manufacturers. Retrieved from [Link][3]

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Methodological & Application

Application Notes & Protocols: Leveraging Diisooctylthiophosphinic Acid and its Analogs for Selective Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Hydrometallurgical Selectivity

The separation and purification of metals in hydrometallurgy are critical processes that underpin numerous industries, from battery recycling to mining. Among the arsenal of chemical tools available, solvent extraction stands out for its efficiency and selectivity. Within this field, organophosphorus compounds have long been recognized as premier extractants. This guide focuses on the bis(2,4,4-trimethylpentyl) phosphinic acid family of reagents, with a specific emphasis on its sulfur-containing derivatives: diisooctylthiophosphinic acid (monothio-, commercially known as Cyanex® 302) and diisooctyldithiophosphinic acid (dithio-, commercially known as Cyanex® 301).

The substitution of oxygen with sulfur in the phosphinic acid functional group dramatically alters the extractant's properties, most notably increasing its acidity.[1][2] This enhanced acidity allows for the effective extraction of metal ions from highly acidic solutions (pH 1-2), a task that is challenging for conventional phosphinic acids like Cyanex® 272, which operate at a much higher pH range (pH 4-7).[3] This unique characteristic opens up new process efficiencies, potentially eliminating the need for costly neutralization steps in acidic leach circuits.[3]

This document serves as a comprehensive guide for researchers and process chemists on the principles, applications, and detailed protocols for using these powerful thio-organophosphorus extractants. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative scientific literature.

Reagent Overview: Structure, Properties, and Safety

The Extractant Family

The core structure is based on a phosphinic acid with two branched octyl groups (2,4,4-trimethylpentyl). The key distinction lies in the functional group, as illustrated below.

cluster_0 Bis(2,4,4-trimethylpentyl)phosphinic Acid Family struct1 Cyanex® 272 (Phosphinic Acid) pKa ~ 6.37 struct2 Cyanex® 302 (Monothiophosphinic Acid) pKa ~ 2.99 struct1->struct2 Sulfur Substitution struct3 Cyanex® 301 (Dithiophosphinic Acid) pKa ~ 2.57 struct2->struct3 Sulfur Substitution cluster_aq Aqueous Phase cluster_org Organic Phase M M²⁺ MR2 MR₂ M->MR2 Extraction H H⁺ H->M Stripping (Low pH) HR HR HR->MR2 MR2->M MR2->H Cation Exchange interface Liquid-Liquid Interface

Caption: Cation exchange mechanism in solvent extraction.

Application Focus: Cobalt (Co) and Nickel (Ni) Separation

A primary industrial application for this family of extractants is the separation of cobalt from nickel, a notoriously difficult task due to their similar chemical properties. [4]

  • Cyanex® 272 (Phosphinic Acid): This is the industry benchmark for Co/Ni separation. It shows excellent selectivity for Co(II) over Ni(II) in the pH range of 5.0-6.0. [5][6]* Cyanex® 302 (Monothiophosphinic Acid): The introduction of one sulfur atom lowers the extraction pH. It can effectively separate Co from Ni at a lower pH range compared to Cyanex 272, which can be advantageous in certain process liquors. [2]* Cyanex® 301 (Dithiophosphinic Acid): This extractant is highly effective at separating both Co and Ni from other common impurities like manganese (Mn), magnesium (Mg), and calcium (Ca) at very low pH. [7]While the Co/Ni separation factor might be less pronounced than with Cyanex 272, its utility lies in bulk extraction from highly acidic feeds. [3][8]

Comparative Extraction Data
ExtractantTarget MetalTypical Equilibrium pH for ExtractionKey Separation Advantage
Cyanex® 272 Co(II) over Ni(II)5.0 - 6.0 [5][9]High Co/Ni separation factor (>1000 achievable) [4]
Cyanex® 302 Co(II) over Ni(II)3.5 - 4.5Operates at lower pH than Cyanex 272 [2]
Cyanex® 301 Co(II) & Ni(II) from Mn(II)1.0 - 3.0 [3]Excellent rejection of Mn, Mg, Ca from acidic solutions [7]

Experimental Protocols

Protocol 1: Determination of Metal Extraction Isotherms (pH₅₀)

This protocol outlines the procedure to determine the extraction efficiency of a metal as a function of pH. This is the foundational experiment for any solvent extraction study.

Objective: To determine the pH₅₀ value for a specific metal using this compound.

Materials:

  • This compound (e.g., Cyanex® 302)

  • Organic diluent (e.g., n-dodecane, toluene, kerosene)

  • Aqueous stock solution of the target metal salt (e.g., CoSO₄, NiSO₄) of known concentration.

  • NaOH solution (e.g., 1.0 M) for pH adjustment.

  • H₂SO₄ solution (e.g., 1.0 M) for pH adjustment.

  • Separatory funnels or sealed vials.

  • Mechanical shaker or vortex mixer.

  • Calibrated pH meter.

  • Analytical instrument for metal concentration measurement (e.g., AAS, ICP-OES).

Procedure:

  • Preparation of Organic Phase: Prepare a solution of the extractant in the chosen organic diluent to the desired concentration (e.g., 0.1 M). Prepare this gravimetrically for accuracy. [3]2. Preparation of Aqueous Phase: Prepare a series of aqueous solutions containing the target metal at a fixed concentration (e.g., 1 g/L). Adjust the pH of each solution to a different value across a wide range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Use dilute H₂SO₄ and NaOH for adjustment.

  • Extraction:

    • In a series of labeled separatory funnels, add equal volumes of the prepared organic phase and one of the pH-adjusted aqueous phases (this is a 1:1 aqueous-to-organic (A/O) ratio).

    • Seal the funnels and shake them vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A thermostatic shaker bath can be used to maintain constant temperature. [10]4. Phase Separation:

    • Allow the funnels to rest until the organic and aqueous phases have completely separated. This may take from a few minutes to over an hour.

    • Carefully drain the lower (aqueous) phase into a clean, labeled container.

  • Analysis:

    • Measure the final equilibrium pH of the separated aqueous phase. This is the most important pH value to record.

    • Measure the concentration of the metal remaining in the aqueous phase (raffinate) using a suitable analytical technique (e.g., ICP-OES).

  • Calculation:

    • Calculate the percentage of metal extracted (%E) for each sample using the formula: %E = (([M]initial - [M]final) / [M]initial) * 100 where [M]initial is the initial metal concentration in the aqueous phase and [M]final is the metal concentration after extraction.

    • Plot %E versus the final equilibrium pH. The pH at which %E = 50% is the pH₅₀.

Protocol 2: Stripping of Metal from Loaded Organic Phase

Objective: To recover the extracted metal from the organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping acid solution (e.g., 2 M H₂SO₄).

  • Separatory funnels, shaker, pH meter, and analytical instrument as before.

Procedure:

  • Contacting: In a separatory funnel, mix the loaded organic phase with the stripping acid solution. A 1:1 phase ratio is common to start.

  • Shaking: Shake vigorously for 15-30 minutes to allow the reverse reaction (stripping) to reach equilibrium. The high concentration of H⁺ ions drives the extraction equilibrium to the left. [11]3. Separation & Analysis: Allow the phases to separate. Collect the aqueous phase (now called the "strip liquor") and analyze it for the metal concentration. The organic phase is now "barren" and can potentially be recycled.

  • Optimization: The efficiency of stripping can be optimized by varying the acid concentration, phase ratio, and contact time.

start Start prep_org Prepare Organic Phase (Extractant + Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Metal Salt + Adjust pH) start->prep_aq extract Mix & Shake (A/O = 1:1, 30 min) prep_org->extract prep_aq->extract separate Allow Phases to Separate extract->separate analyze_aq Analyze Aqueous Phase (Raffinate) for [Metal] & final pH separate->analyze_aq Aqueous strip Mix Loaded Organic with Strip Acid (e.g., 2M H₂SO₄) separate->strip Loaded Organic data Calculate %E Plot %E vs. pH analyze_aq->data separate_strip Separate Phases strip->separate_strip analyze_strip Analyze Aqueous Phase (Strip Liquor) for [Metal] separate_strip->analyze_strip end End analyze_strip->end data->end

Caption: Workflow for a solvent extraction and stripping experiment.

Field Insights & Troubleshooting

  • Third Phase Formation: At high metal loading or certain pH conditions, a third, often viscous and problematic, phase can form at the interface. This can be mitigated by adding a modifier (e.g., a long-chain alcohol like isodecanol) to the organic phase or by adjusting the operating parameters. Synthesized alternatives to commercial extractants have sometimes shown improved stability against third-phase formation. [3][8]* Saponification: To prevent a large drop in pH during extraction (which would inhibit the process), the organic phase can be "saponified" by pre-reacting it with a base like NaOH. [12]This replaces the acidic proton with Na⁺, which is then exchanged for the metal ion, maintaining a more stable pH. However, this adds a process step and can introduce sodium into the system.

  • Kinetic Effects: While many extractions reach equilibrium quickly, some systems exhibit slow kinetics. For Co/Ni separation, the kinetics of cobalt extraction can be much faster than nickel. This difference can be exploited in continuous counter-current systems to achieve separations that are not possible at equilibrium. [6]* Impurities in Extractant: Commercial extractants are technical grade mixtures. The presence of impurities, such as the monothiophosphinic acid in a dithiophosphinic acid reagent, can have a moderate effect on performance and selectivity. [3][8]It is crucial to use a consistent source of reagent for process development.

References

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media - MDPI. [Link]

  • Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction - SciSpace. [Link]

  • (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions - ResearchGate. [Link]

  • (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic chloride solutions - ResearchGate. [Link]

  • Diphasic Sheeting Device with Cyanex-301 for Dislodging Feature of Divalent Cadmium from Industrial Effluent - PMC - PubMed Central. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - NIH. [Link]

  • Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. [Link]

  • Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PubMed. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - ResearchGate. [Link]

  • Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene - ResearchGate. [Link]

  • A New Process for Cobalt – Nickel Separation. [Link]

  • Separation of Cobalt and Nickel from Aqueous Solution - SciSpace. [Link]

  • Di- n -butyl Phosphorothioic Acid as an Extractant for Metal Ions. (Journal Article) - OSTI.gov. [Link]

  • Thonus 2022_Protocol for solvent extraction.pdf - MatheO. [Link]

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. [Link]

  • Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. - F1000Research. [Link]

  • Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System - Scirp.org. [Link]

  • COBALT-NICKEL SEPARATION BY SOLVENT EXTRACTION WITH BIS(2,4,4 TRIMETHYLPENTYL)PHOSPHINIC ACID | Semantic Scholar. [Link]

  • CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl)
  • Selectivity extraction of Co(II) over Ni(II) (log SCo/Ni) from the aqueous solution with 0.1 M Cyphos Il 104 in toluene (phase volume ratio O/A=1) - ResearchGate. [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds | Request PDF - ResearchGate. [Link]

  • Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors - Diva-portal.org. [Link]

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Application Note & Protocol: Leveraging Diisooctylthiophosphinic Acid for Selective Solvent Extraction of Cobalt and Nickel

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Cobalt-Nickel Separation

The separation of cobalt (Co) and nickel (Ni) is a persistent challenge in hydrometallurgy, crucial for producing the high-purity metals required in batteries, superalloys, and catalysts. Their adjacent positions in the periodic table result in similar chemical behaviors in aqueous solutions, making their separation difficult.[1] Solvent extraction (SX) has emerged as a highly effective and commercially viable method for this purpose. Among the various extractants, organophosphorus acids, particularly phosphinic acids, have demonstrated superior selectivity for cobalt over nickel.[2][3]

This guide focuses on the application of diisooctylthiophosphinic acids, specifically the commercially available extractant Cyanex 301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid), for the selective extraction of cobalt from aqueous solutions containing nickel. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that govern the efficiency and selectivity of the separation process. While Cyanex 301 is highly effective, it is important to note that its analogue, Cyanex 302 (a monothiophosphinic acid), is also used for Co/Ni separation.[2][4]

Fundamental Principles of Extraction with Diisooctylthiophosphinic Acid

The selectivity of thiophosphinic acids for cobalt over nickel is rooted in the principles of coordination chemistry. The extraction process is a cation-exchange mechanism where protons from the acidic extractant are exchanged for metal ions in the aqueous phase.

The Extraction Mechanism:

The this compound extractant, represented as HA, typically exists as a dimer (H₂A₂) in non-polar organic diluents. The general extraction reaction for a divalent metal ion (M²⁺) is:

M²⁺(aq) + nH₂A₂(org) ⇌ MA₂(n-1)H₂A₂(org) + 2H⁺(aq)[2]

The key to the separation lies in the stereochemistry of the extracted metal-organic complexes.[2][5]

  • Cobalt (Co²⁺): Cobalt is preferentially extracted because it forms a stable, charge-neutral, tetrahedral complex with the thiophosphinic acid ligand. This tetrahedral structure has lower hydration energy and is sterically favored, making it more soluble in the organic phase.[2][5]

  • Nickel (Ni²⁺): Nickel, in contrast, forms a hydrated, octahedral complex. This structure is less favorable for transfer into the non-polar organic phase, thus remaining preferentially in the aqueous raffinate.[2][5]

This difference in coordination geometry is the primary driver for the high separation factors achievable with this class of extractants. The separation factor (β) for Co/Ni increases in the order: phosphoric acids < phosphonic acids < phosphinic acids.[1][2]

Diagram: Cation Exchange Mechanism

Caption: Cation exchange mechanism for selective cobalt extraction.

Critical Parameter: The Role of pH

The single most important parameter governing the separation of cobalt and nickel with this compound is the equilibrium pH of the aqueous phase. The extraction of both metals is highly pH-dependent, but their extraction isotherms are shifted, allowing for a window of selective separation.

  • Cobalt Extraction: Begins at a lower pH.

  • Nickel Extraction: Requires a significantly higher pH for efficient extraction.

By controlling the pH, one can achieve high extraction of cobalt while leaving the vast majority of nickel in the aqueous phase.[6] The pH₅₀ value, which represents the pH at which 50% of a metal is extracted, is a key metric. The difference in pH₅₀ values (ΔpH₅₀) between cobalt and nickel for phosphinic acids can be greater than 2.0, indicating excellent potential for separation.[5]

Metal IonTypical pH₅₀ with Phosphinic Acids
Cobalt (Co²⁺)~4.2
Nickel (Ni²⁺)~6.2
Note: Values are illustrative and depend on specific conditions such as extractant concentration and temperature.[2]

Synergistic Solvent Extraction Systems

While Cyanex 301 is effective on its own, its performance, particularly in stripping, can be enhanced by creating a synergistic system. This involves adding a second extractant (a synergist) to the organic phase. Amine-based extractants are often used for this purpose.

For instance, combining Cyanex 301 with an amine extractant like Aliquat 336 has been shown to improve stripping kinetics and efficiency for both cobalt and nickel.[7] These binary systems can also maintain high selectivity against common impurity ions such as calcium, manganese, and magnesium.[7] However, it's important to note that the loading capacity of the binary system for cobalt and nickel may be lower than that of Cyanex 301 alone.[7]

Experimental Protocols

Safety First: Always handle organic extractants and diluents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Batch Extraction of Cobalt

This protocol determines the extraction efficiency of cobalt at a given pH.

1. Preparation of Solutions:

  • Aqueous Feed Solution: Prepare a synthetic leach solution containing known concentrations of Co²⁺ and Ni²⁺ (e.g., 1-5 g/L of each) in a sulfate or chloride matrix. Adjust the solution pH to the desired starting value (e.g., 3.5) using dilute H₂SO₄ or NaOH.
  • Organic Phase: Prepare a solution of 0.1 M Cyanex 301 in a suitable organic diluent such as kerosene or an aliphatic solvent like Shellsol D70. The concentration can range from 0.05 M to 1.0 M depending on the metal concentration in the feed.

2. Extraction Procedure:

  • Add equal volumes (e.g., 25 mL) of the aqueous feed and the organic phase to a separatory funnel. This is an aqueous-to-organic (A:O) ratio of 1:1.
  • Shake the funnel vigorously for a sufficient time to reach equilibrium (typically 5-15 minutes). Periodically vent the funnel to release any pressure buildup.
  • Allow the phases to separate completely. This may take 5 to 30 minutes. A sharp interface should be visible.
  • Carefully drain the lower aqueous phase (the raffinate) into a beaker.
  • Drain the upper organic phase (the loaded organic) into a separate beaker.
  • Measure the final equilibrium pH of the raffinate. This is the most critical data point associated with the extraction results.

3. Analysis:

  • Analyze the concentration of Co and Ni in the raffinate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • Calculate the concentration of metals in the loaded organic phase by mass balance: [M]org = [M]initial_aq - [M]raffinate_aq
  • Calculate the Percentage Extraction (%E): %E = (([M]initial_aq - [M]raffinate_aq) / [M]initial_aq) * 100

4. Causality Behind Choices:

  • Choice of Diluent: Kerosene is a common, cost-effective choice. The diluent affects phase separation characteristics and the solubility of the metal-extractant complex.
  • Equilibration Time: 5-15 minutes is typically sufficient for these systems to reach chemical equilibrium. Insufficient time leads to lower-than-expected extraction.
  • A:O Ratio: A 1:1 ratio is standard for initial screening tests. In a continuous process, this ratio is optimized to maximize loading on the organic phase.

Diagram: Solvent Extraction Workflow

G feed Aqueous Feed (Co²⁺, Ni²⁺) mixer Mixer|Equilibration feed->mixer:f0 organic_in Organic Phase (Cyanex 301) organic_in->mixer:f0 settler Settler|Phase Separation mixer->settler:f0 raffinate Raffinate (Ni²⁺) settler->raffinate Aqueous loaded_organic Loaded Organic (Co-Complex) settler->loaded_organic Organic stripping Stripping Stage loaded_organic->stripping:f0 product Co Product Solution stripping->product Aqueous regenerated_organic Regenerated Organic stripping->regenerated_organic Organic strip_sol Strip Solution (e.g., H₂SO₄) strip_sol->stripping:f0 regenerated_organic->mixer:f0 Recycle

Caption: General workflow for a solvent extraction and stripping process.

Protocol 2: Stripping of Cobalt from the Loaded Organic Phase

Stripping is the reverse of extraction, used to recover the metal from the organic phase and regenerate the extractant. Stripping from Cyanex 301 can be difficult and often requires strong acid concentrations.[8]

1. Preparation:

  • Loaded Organic: Use the cobalt-loaded organic phase from Protocol 1.
  • Stripping Solution: Prepare a solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Concentrations can range from 0.5 M to 4.0 M.

2. Stripping Procedure:

  • Add the loaded organic phase and the stripping solution to a separatory funnel. The organic-to-aqueous (O:A) ratio can be varied (e.g., 2:1, 1:1, or 1:2) to achieve the desired metal concentration in the final product solution.
  • Shake vigorously for 10-20 minutes.
  • Allow the phases to separate.
  • Drain the aqueous phase (now the cobalt-rich product solution) and the stripped organic phase into separate containers.

3. Analysis:

  • Analyze the cobalt concentration in the aqueous product solution and the stripped organic phase by AAS or ICP-OES.
  • Calculate the Percentage Stripping (%S): %S = ([M]strip_aq / [M]loaded_org) * 100

4. Causality Behind Choices:

  • High Acidity: The extraction reaction is reversible and driven by H⁺ concentration (Le Châtelier's principle). A high concentration of H⁺ in the stripping solution drives the equilibrium back to the left, releasing the metal ion (Co²⁺) into the aqueous phase.
  • O:A Ratio: A high O:A ratio (e.g., 5:1) will result in a more concentrated cobalt product solution, which can be beneficial for downstream processes like electrowinning.

Data Presentation and Interpretation

To determine the optimal pH for separation, the extraction protocol should be repeated across a range of equilibrium pH values (e.g., from 2.0 to 7.0).

Table 1: Example Extraction Data as a Function of Equilibrium pH

Equilibrium pH% Co Extracted% Ni ExtractedSeparation Factor (β)
3.015.2< 1.0> 170
4.075.81.5~ 240
5.098.54.2~ 1100
5.599.18.5~ 550
6.099.325.6~ 130

Calculating Key Metrics:

  • Distribution Coefficient (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [M]org / [M]aq

  • Separation Factor (β): The ratio of the distribution coefficients of the two metals to be separated (in this case, Co and Ni). A high separation factor indicates good separation. β_Co/Ni = D_Co / D_Ni

Interpretation: From the example data, the optimal separation window is between pH 5.0 and 5.5, where cobalt extraction is nearly complete (>99%) while nickel co-extraction remains low. At pH 5.0, the separation factor is maximized, indicating the highest selectivity.[9]

Conclusion

This compound (Cyanex 301) is a powerful and highly selective extractant for the separation of cobalt from nickel in acidic solutions. The process relies on the fundamental difference in the coordination chemistry of cobalt (II) and nickel (II), which form tetrahedral and octahedral complexes, respectively. The most critical operational parameter is the equilibrium pH, which must be carefully controlled to maximize cobalt recovery while minimizing nickel co-extraction. Through systematic application of the protocols outlined in this guide, researchers can effectively develop and optimize a robust solvent extraction process for producing high-purity cobalt and nickel streams.

References

  • Adekola, F. A., et al. (2011). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Proceedings of the Annual Conference of the Chemical Society of Nigeria, 24, 69-76. [Link]

  • Reddy, B. R., et al. (2000). Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A. Hydrometallurgy, 57(1), 35-43. [Link]

  • Jha, M. K., et al. (2013). Solvent extraction of cobalt, nickel and lithium. Journal of the Korean Institute of Resources Recycling, 22(5), 63-71. [Link]

  • Cattrall, R. W., & Komesaroff, M. B. (2001). CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. Hydrometallurgy, 60(1), 47-56. [Link]

  • Cole, P. M., & Sole, K. C. (2008). Synergistic Solvent Extraction Process.
  • Rao, M. S., & Singh, P. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Minerals, 10(8), 706. [Link]

  • Sole, K. C., & Cole, P. M. (2002). Cobalt-nickel separation: the extraction of cobalt(II) and nickel(II) by Cyanex 301, Cyanex 302 and Cyanex 272. Hydrometallurgy, 65(2-3), 135-146. [Link]

  • Adekola, F. A., et al. (2011). Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction. ResearchGate. [Link]

  • Cheng, C. Y., et al. (2010). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 28(6), 717-751. [Link]

  • Lee, M. S. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of Korean Institute of Resources Recycling, 22(1), 11-20. [Link]

  • Nheta, W., et al. (2024). Development of a Hydrometallurgical Process for the Extraction of Cobalt, Manganese, and Nickel from Acid Mine Drainage Treatment By-Product. Minerals, 14(9), 987. [Link]

  • Swain, B., et al. (2022). Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. Materials, 15(19), 6848. [Link]

  • Kursunoglu, S. (2018). Solvent Extraction of Nickel and Cobalt from a Multicomponent Synthetic Leach Solution. ResearchGate. [Link]

  • Ochromowicz, K., & Olejnik, S. (2016). Process development for the direct solvent extraction of nickel and cobalt from nitrate solution. Physicochemical Problems of Mineral Processing, 52(2), 879-891. [Link]

  • ResearchGate. (n.d.). Effect of equilibrium pH on cobalt and nickel extraction. [Link]

  • Harris, G. B., & White, C. W. (2002). Solvent extraction process for recovering nickel and cobalt from leach solutions.
  • Qingren, X., et al. (1986). EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange, 4(6), 1109-1127. [Link]

Sources

Protocol for the Colorimetric Determination of Lead (II) Using Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Lead (Pb) is a highly toxic heavy metal that poses significant risks to human health and the environment, necessitating sensitive and reliable detection methods.[1] This application note details a robust protocol for the colorimetric determination of lead (II) ions in aqueous samples using diisooctylthiophosphinic acid as a chromogenic chelating agent. The methodology is based on a liquid-liquid extraction procedure where the formation of a stable lead-diisooctylthiophosphinic acid complex in an organic solvent results in a distinct color change. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of lead. This guide provides a comprehensive, step-by-step workflow, explains the causality behind experimental choices, and offers insights into method validation and troubleshooting to ensure data integrity and reproducibility.

Principle of the Method

The determination of lead (II) ions by this method is based on the principles of chelation and solvent extraction spectrophotometry. This compound, also known as Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a highly effective chelating agent for various transition metals. The core of the method lies in the reaction between Pb(II) ions in an aqueous solution and this compound dissolved in an immiscible organic solvent.

The this compound molecule contains sulfur and oxygen donor atoms, which exhibit a strong affinity for soft metal ions like Pb(II).[2][3] The reaction, facilitated at an optimal pH, leads to the formation of a stable and colored coordination complex. This complex is preferentially soluble in the organic phase, allowing for its efficient extraction from the aqueous sample matrix. The resulting colored organic layer is then analyzed using a UV-Vis spectrophotometer. According to the Beer-Lambert law, the absorbance of the complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of lead in the original sample.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Chloroform) Pb_aq Pb²⁺ Ions in Aqueous Sample Mix Liquid-Liquid Extraction (Vortexing) Pb_aq->Mix Buffer pH Adjustment (e.g., Acetate Buffer) Buffer->Pb_aq pH optimization Reagent_org Diisooctylthiophosphinic Acid (DOTPA) Reagent_org->Mix Complex_org [Pb(DOTPA)₂] Complex (Colored) Spectro Spectrophotometric Measurement (Absorbance at λmax) Complex_org->Spectro Mix->Complex_org Complex Formation & Phase Transfer

Caption: Chelation and extraction mechanism for lead detection.

Materials and Reagents

This section summarizes all necessary equipment, chemicals, and reagents for the successful execution of the protocol.

CategoryItemSpecifications & Notes
Instrumentation UV-Vis SpectrophotometerCapable of scanning from 350-700 nm.
pH MeterCalibrated with standard buffers (pH 4, 7, 10).
Vortex MixerFor efficient mixing during extraction.
CentrifugeFor phase separation (if emulsions form).
Analytical Balance4-decimal place accuracy (± 0.1 mg).
Glassware & Labware Volumetric Flasks (Class A)10, 25, 50, 100, 1000 mL sizes.
Pipettes (Class A) & MicropipettesFor accurate liquid handling.
Separatory Funnels or Centrifuge Tubes with Screw Caps15-50 mL capacity, for extraction.
Quartz or Glass Cuvettes1 cm path length.
Chemicals & Reagents This compound, technical grade (~85%)Sigma-Aldrich or equivalent. Handle with care in a fume hood.
Lead (II) Nitrate, Pb(NO₃)₂ACS reagent grade or higher, for standard preparation.
Chloroform (CHCl₃) or Methyl Isobutyl Ketone (MIBK)HPLC or Spectrophotometric grade. Chloroform is a common choice for dithizone-based extractions.[4]
Acetic Acid (CH₃COOH), glacialACS reagent grade.
Sodium Acetate (CH₃COONa)ACS reagent grade.
Nitric Acid (HNO₃), concentratedACS reagent grade, for sample digestion and glassware cleaning.
Deionized (DI) WaterType I or II, >18 MΩ·cm resistivity.
Preparation of Solutions
  • Lead (Pb) Stock Standard (1000 ppm): Accurately weigh 1.5985 g of Pb(NO₃)₂ (pre-dried at 110°C for 2 hours) and dissolve it in a small volume of DI water containing 1 mL of concentrated HNO₃. Quantitatively transfer the solution to a 1000 mL Class A volumetric flask and dilute to the mark with DI water. This solution is stable for several months when stored in a polyethylene bottle at 4°C.

  • Working Lead Standards (e.g., 0.1 - 10 ppm): Prepare a series of working standards by serial dilution of the 1000 ppm stock solution with DI water. Prepare these fresh daily to avoid inaccuracies due to adsorption onto container walls.

  • Acetate Buffer (0.1 M, pH 5.5): Dissolve 8.2 g of sodium acetate in ~950 mL of DI water. Adjust the pH to 5.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. Dilute to a final volume of 1000 mL with DI water. The optimal pH should be confirmed experimentally, as it is a critical factor in complex formation.[5]

  • This compound Reagent (0.1% w/v): In a fume hood, dissolve 0.1 g of this compound in 100 mL of chloroform (or MIBK). Store in an amber glass bottle, as organosulfur compounds can be light-sensitive.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating a blank and a full calibration curve to ensure the accuracy of measurements.

Workflow Overview

Caption: Step-by-step experimental workflow for lead analysis.

Step-by-Step Procedure
  • Sample and Standard Preparation:

    • Into a series of labeled 15 mL centrifuge tubes, pipette 5.0 mL of each working lead standard (e.g., 0, 0.5, 1, 2, 5, 10 ppm). The 0 ppm standard serves as the method blank.

    • For an unknown aqueous sample, pipette 5.0 mL into a separate tube. If the sample contains particulates or has a complex matrix, a digestion step with nitric acid may be required, followed by neutralization and buffering.

  • pH Adjustment:

    • To each tube, add 1.0 mL of the 0.1 M acetate buffer (pH 5.5).

    • Expert Insight: The pH is critical. It controls the deprotonation of the thiophosphinic acid, making the ligand available to bind with Pb(II). An acidic pH ensures Pb(II) remains in its free ionic form, but a pH that is too low will protonate the ligand, inhibiting complex formation. The optimal pH must balance these two factors.

  • Extraction and Color Development:

    • To each tube, add 5.0 mL of the 0.1% this compound reagent in chloroform.

    • Cap the tubes tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the lead complex into the organic phase. A reaction time of 2 minutes is often sufficient for similar chemosensors.[5]

  • Phase Separation:

    • Allow the tubes to stand for 5-10 minutes for the aqueous and organic layers to separate. The chloroform layer will be at the bottom.

    • If an emulsion forms, centrifuge the tubes at 2000-3000 rpm for 5 minutes to break the emulsion and achieve a clean separation.

  • Spectrophotometric Measurement:

    • Wavelength Scan: Using the most concentrated standard (10 ppm), scan the absorbance of the organic layer from 350 nm to 700 nm against a chloroform blank to determine the wavelength of maximum absorbance (λmax).

    • Absorbance Readings: Set the spectrophotometer to the determined λmax. Carefully transfer the colored organic (bottom) layer from each tube into a cuvette using a glass Pasteur pipette.

    • Measure the absorbance of the blank, each standard, and the sample.

Calibration and Data Analysis

A reliable calibration is the cornerstone of an accurate quantitative analysis.

  • Construct the Calibration Curve: Plot the absorbance values of the standards (y-axis) against their corresponding concentrations in ppm (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995 for a valid calibration.[4]

  • Calculate Unknown Concentration: Use the equation from the linear regression to calculate the concentration of lead in the unknown sample. Rearrange the formula to: Concentration (ppm) = (Absorbance_sample - c) / m

Standard Concentration (ppm)Absorbance at λmax (Example Data)
0.0 (Blank)0.005
0.50.098
1.00.185
2.00.371
5.00.920
10.01.815

Method Validation and Performance

  • Linearity: The linear range of the method is the concentration range over which the calibration curve remains linear. Based on similar methods, a range of 0.1 to 10 ppm is a reasonable starting point to validate.[5]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of lead that can be reliably distinguished from the blank. It can be estimated as 3.3 * (standard deviation of the blank / slope of the calibration curve). The LOQ, the lowest concentration that can be accurately quantified, is typically 10 * (standard deviation of the blank / slope).

  • Specificity and Interferences: The presence of other metal ions can potentially interfere with the measurement. This compound can also complex with other transition metals. It is crucial to test the method's selectivity by analyzing lead standards spiked with common interfering ions such as Cu²⁺, Cd²⁺, Hg²⁺, Fe³⁺, and Zn²⁺.[5][6] If significant interference is observed, the use of a masking agent may be necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Color Development Incorrect pH; Degraded reagent; Low Pb concentration.Verify pH of the aqueous phase; Prepare fresh DOTPA reagent; Concentrate the sample if possible.
Poor Linearity (R² < 0.995) Pipetting errors; Contaminated glassware; Standards prepared incorrectly.Use calibrated pipettes; Clean all glassware with dilute nitric acid; Prepare fresh standards daily.
Formation of Emulsion High concentration of surfactants or organic matter in the sample.Centrifuge at a higher speed or for a longer duration; Perform sample pre-treatment (e.g., digestion).
High Blank Absorbance Contaminated reagents (water, solvent, buffer); Leaching from glassware.Use high-purity reagents; Ensure all glassware is thoroughly cleaned and rinsed with DI water.
Inconsistent/Irreproducible Results Inconsistent vortexing time; Temperature fluctuations.Standardize the vortexing time and speed for all samples; Allow all reagents and samples to reach room temperature.

References

  • Gumpu, M. B., et al. (2015). Colorimetric Assay for Determination of Lead (II) Based on Its Incorporation into Gold Nanoparticles during Their Synthesis. Sensors, 15(4), 8596–8611. Available from: [Link]

  • Ingle, A. D., & Barhate, V. D. (2024). Spectrophotometric Determination of Lead by different Methods. Research Journal of Pharmacy and Technology, 17(3), 1361-1364. Available from: [Link]

  • Gao, S., et al. (2004). Spectrophotometric Determination of Lead. Pharmaceutical Technology. Available from: [Link]

  • López-de-Alba, P. L., et al. (2021). A rapid colorimetric method for the determination of lead (II) at low concentrations in aqueous solution. Materials Science and Engineering: B, 263, 114890. Available from: [Link]

  • Adegoke, O. A., et al. (2023). A new azo dye for colorimetric determination of lead(ii) ions. RSC Advances, 13(36), 25303–25316. Available from: [Link]

  • Thokchom, B., et al. (2024). Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome. Environmental Science: Advances, 3(4), 514-524. Available from: [Link]

  • Sigel, A., Operschall, B. P., & Sigel, H. (2017). Complex Formation of Lead(II) with Nucleotides and Their Constituents. Metal Ions in Life Sciences, 17, 319-402. Available from: [Link]

  • Yalçın, M. S., & Uruş, S. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1145-1156. Available from: [Link]

  • Zhou, Y., et al. (2017). Determination of Lead with Copper-Based Electrochemical Sensor. Scientific Reports, 7, 43509. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Diisooctylthiophosphinic Acid in Advanced Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: This document provides an in-depth technical guide on the application of diisooctylthiophosphinic acid in the synthesis of colloidal nanocrystals. While this specific ligand is not as widely documented as its carboxylate or phosphonate counterparts, its unique chemical structure offers compelling advantages. This guide synthesizes established principles from analogous chemical systems to provide a robust framework for its use, explaining the causal relationships behind experimental design and protocol development.

Introduction: Why Consider this compound?

In the precise world of colloidal nanocrystal synthesis, the choice of surface ligand is paramount. Ligands are not merely stabilizers; they are active participants that dictate nucleation and growth kinetics, determine final particle size and shape, and passivate surface states to enhance quantum efficiency.[1][2] While carboxylic acids and phosphonic acids are workhorse ligands, they represent a trade-off. Carboxylic acids offer high reactivity but can have lower binding affinity, leading to dynamic surfaces. Phosphonic acids bind very strongly, sometimes too strongly, which can impede growth and lead to purification challenges like gel formation.[3]

This compound, R₂P(S)OH where R = isooctyl, emerges as a strategic alternative. It occupies a unique chemical space:

  • Intermediate Reactivity: Like other mono-alkyl phosphinic acids, its reactivity is balanced—stronger than many carboxylates but less aggressive than phosphonic acids, offering a "sweet spot" for controlled growth.[3]

  • Enhanced Solubility: The branched, bulky isooctyl groups provide exceptional colloidal stability in non-polar solvents, preventing aggregation even at high synthesis temperatures.

  • The "Thio" Advantage: The presence of a soft sulfur donor atom in the phosphinothioyl headgroup offers unique reactivity. Based on Pearson's Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom has a high affinity for the soft metal cations (e.g., Cd²⁺, Pb²⁺) that are common in semiconductor nanocrystals.[4]

  • Dual-Role Potential: Beyond surface binding, the P=S bond has the potential to serve as a sulfur source under specific thermal conditions, enabling its use as a single-source precursor, a concept demonstrated with related dithiophosphinate compounds.[5][6]

This guide will explore the mechanistic underpinnings of this ligand and provide actionable protocols for its application in the synthesis of high-quality semiconductor nanocrystals.

Part 1: A Mechanistic Perspective on the Role of this compound

Understanding the function of this compound requires viewing it as a multifunctional agent. Its behavior can be categorized into three primary roles: a surface-passivating ligand, a shape-directing agent, and a potential precursor.

As a Capping Agent and Colloidal Stabilizer

The primary role of any ligand is to passivate the nanocrystal surface. During synthesis, the phosphinothioyl headgroup [R₂P(S)O]⁻ binds to under-coordinated metal atoms on the nanocrystal surface. This binding passivates electronic trap states, which is crucial for achieving high photoluminescence quantum yields.[7]

Simultaneously, the two long, branched isooctyl chains extend into the solvent, creating a robust steric barrier. This barrier prevents the nanocrystals from aggregating via van der Waals forces, ensuring a stable colloidal dispersion. The branched nature of the isooctyl groups is superior to linear chains in creating a more effective steric shield.

As a Shape-Directing Agent

Anisotropic (non-spherical) nanocrystals are of immense interest for applications in catalysis and electronics.[8] The shape of a nanocrystal is determined by the relative growth rates of its different crystallographic facets. Capping agents can selectively bind to certain facets more strongly than others. This strong binding kinetically hinders the addition of new monomer units to that facet, slowing its growth and causing it to be more expressed in the final morphology. By modulating the concentration and binding dynamics of this compound, it is possible to direct the growth of nanocrystals into shapes like nanorods or nanoplatelets.

As a Potential Sulfur Precursor

A compelling and advanced application of this ligand is its potential use as a sulfur source. Research on cadmium bis(diphenyldithiophosphinate) has shown that heating this precursor with a cadmium carboxylate leads to the formation of high-quality CdS nanocrystals.[5][6] The mechanism involves the transfer of sulfur from the phosphinate ligand to form CdS, with the ligand being converted to its phosphinate (P=O) analog. A similar pathway can be envisioned for this compound, where it reacts with metal centers at high temperatures to contribute sulfur to the growing nanocrystal. This dual functionality simplifies synthesis by reducing the number of required reagents.

The diagram below illustrates this dual-role capability.

G cluster_0 Nanocrystal Core (e.g., CdSe) cluster_1 This compound (DIOTPA) cluster_2 Metal Precursor (e.g., Cd-Oleate) Core CdSe Ligand R₂P(S)OH Ligand->Core Role 1: Surface Binding (Capping Agent) Ligand->Core Role 2: Sulfur Source (Precursor Role) Precursor Cd(Oleate)₂ Precursor->Core Role 2: Sulfur Source (Precursor Role) caption Dual roles of DIOTPA in synthesis.

Caption: Dual roles of DIOTPA in synthesis.

Part 2: Application Protocols

The following protocols are designed to be robust and self-validating. They are adapted from established procedures using chemically analogous ligands, with specific notes explaining the rationale and expected outcomes when using this compound.

Protocol 1: Synthesis of Magic-Sized CdSe Nanocrystals

This protocol is adapted from the synthesis using diisooctylphosphinic acid for producing magic-sized clusters (MSCs), which are precursors to quantum dots with exceptionally uniform size.[9]

Objective: To synthesize monodisperse, magic-sized CdSe nanocrystals using a hot-injection method.

Materials & Reagents:

ReagentAbbreviationPuritySupplier (Example)
Cadmium OxideCdO99.99%Sigma-Aldrich
This compoundDIOTPA>95%Custom Synthesis
1-OctadeceneODE90%Sigma-Aldrich
Selenium powderSe99.99%Sigma-Aldrich
TrioctylphosphineTOP97%Sigma-Aldrich
Toluene-AnhydrousSigma-Aldrich
Methanol-AnhydrousSigma-Aldrich

Experimental Workflow Diagram:

G A 1. Prepare Cd Precursor (CdO + DIOTPA in ODE) B 2. Heat & Degas (120°C, 30 min) A->B C 3. Raise to Injection Temp (e.g., 240°C) B->C E 5. Hot Injection (Inject TOP:Se into Cd solution) C->E D 4. Prepare Se Precursor (Se in TOP) D->E F 6. Growth & Aliquots (Monitor via UV-Vis) E->F G 7. Quench Reaction (Cool to room temp) F->G H 8. Purification (Precipitation/redispersion) G->H caption Hot-injection synthesis workflow.

Caption: Hot-injection synthesis workflow.

Step-by-Step Procedure:

  • Preparation of Cadmium Precursor:

    • In a 50 mL three-neck flask, combine CdO (0.06 mmol, 7.7 mg), this compound (0.5 mmol, 161 mg), and 1-octadecene (10 mL).

    • Attach a condenser and a thermocouple adapter.

    • Scientist's Note: The excess of DIOTPA serves as both the ligand to form the Cd-DIOTPA complex and the solvent medium. The P=S group is expected to coordinate strongly with CdO, potentially facilitating its dissolution at a lower temperature than its P=O analog.

  • Degassing and Precursor Formation:

    • Heat the mixture to 120°C under vacuum for 30 minutes to remove water and air.

    • Switch to an inert atmosphere (N₂ or Ar) and increase the temperature until a clear, colorless solution is formed, indicating the formation of the Cadmium-DIOTPA complex. Monitor for any color changes that might suggest premature decomposition of the "thio" group.

  • Preparation of Selenium Precursor (TOP:Se):

    • In a glovebox, prepare a 1 M solution of TOP:Se by dissolving selenium powder (1 mmol, 79 mg) in trioctylphosphine (1 mL).

  • Hot Injection and Growth:

    • Rapidly heat the cadmium precursor solution to the desired injection temperature (e.g., 240°C).

    • Swiftly inject 0.2 mL of the 1 M TOP:Se solution into the hot flask with vigorous stirring.

    • Immediately after injection, reduce the temperature to a growth temperature (e.g., 200°C).

    • Scientist's Note: The rapid injection promotes a singular, homogenous nucleation event, which is critical for achieving a narrow size distribution.[10] The choice of temperature is critical; the P=S bond may be more thermally labile than a P=O bond, potentially requiring lower synthesis temperatures to avoid uncontrolled growth or ligand decomposition.

  • Monitoring and Quenching:

    • Take small aliquots from the reaction mixture at timed intervals (e.g., 30s, 1min, 5min, 15min) and quench them in cold toluene.

    • Monitor the reaction progress by measuring the UV-Vis absorption spectra of the aliquots. The appearance of sharp, distinct absorption peaks indicates the formation of discrete, magic-sized nanocrystals.[9]

    • Once the desired size is reached, quench the reaction by removing the heating mantle and allowing it to cool.

  • Purification:

    • Transfer the crude solution to a centrifuge tube.

    • Add methanol as an anti-solvent until the solution becomes turbid, indicating precipitation of the nanocrystals.

    • Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.

    • Redisperse the nanocrystal pellet in a minimal amount of toluene. Repeat the precipitation/redispersion cycle two more times.

    • Scientist's Note: A key advantage of phosphinic acids over phosphonic acids is the avoidance of gel formation during purification, leading to a cleaner product.[3]

Part 3: Data Interpretation and Characterization

Successful synthesis requires rigorous characterization to confirm the size, shape, crystal structure, and optical properties of the nanocrystals.

Expected Results & Characterization:

TechniquePurposeExpected Outcome for Magic-Sized CdSe
UV-Vis Spectroscopy To monitor the growth process and determine the size and monodispersity of the nanocrystals. The position of the first excitonic peak correlates with nanocrystal size.A series of very sharp, distinct absorption peaks (e.g., at 414 nm, 446 nm, 490 nm) that do not shift continuously, but rather appear at discrete wavelengths, confirming quantized growth.[9]
Photoluminescence (PL) To assess the optical quality and surface passivation. The emission peak should be narrow, indicating a uniform size distribution.Emission peak slightly red-shifted from the absorption peak. The quantum yield may initially be low (<1%) for magic-sized clusters capped with this ligand.[9]
Transmission Electron Microscopy (TEM) To directly visualize the size, shape, and morphology of the nanocrystals. High-resolution TEM (HRTEM) can reveal the crystal lattice.Highly uniform, quasi-spherical particles with diameters corresponding to the specific magic-size (e.g., ~1.7 nm for the smallest species).[9]
³¹P NMR Spectroscopy To confirm ligand binding to the nanocrystal surface and investigate the chemical state of the phosphorus.A downfield shift and broadening of the ³¹P signal compared to the free ligand, confirming its coordination to the nanocrystal surface. The appearance of a new peak corresponding to a phosphinate [R₂P(O)O]⁻ could confirm the ligand's role as a sulfur source.[5][11]
X-Ray Diffraction (XRD) To determine the crystal structure (e.g., zinc blende vs. wurtzite) and estimate the average crystallite size using the Scherrer equation.Broad diffraction peaks corresponding to the zinc blende or wurtzite phase of CdSe.

Conclusion and Future Outlook

This compound represents a sophisticated tool for the modern materials chemist. Its unique combination of steric bulk, intermediate binding strength, and the reactive P=S moiety provides a rich parameter space for tuning nanocrystal synthesis. While direct literature is sparse, the principles derived from analogous phosphinic and dithiophosphinate systems provide a clear and logical roadmap for its successful implementation.

Future research should focus on systematically comparing the reactivity of this compound with its oxygen analog, diisooctylphosphinic acid, across a range of nanocrystal systems (e.g., PbS, InP). Elucidating the precise thermal conditions under which it transitions from a simple L-type ligand to a sulfur precursor will unlock its full potential for designing elegant, single-source precursor syntheses.

References

  • Dukes III, A. D., McBride, J. R., & Rosenthal, S. J. (2013). Synthesis of Magic-Sized CdSe and CdTe Nanocrystals with Diisooctylphosphinic Acid. ChemInform. Available at: [Link]

  • Hossain, M. F., et al. (2022). Green Synthesis of Lead Sulphide Nanoparticles for High-Efficiency Perovskite Solar Cell Applications. PubMed Central. Available at: [Link]

  • Davidi, G., et al. (2023). Water-Soluble Lead Sulfide Nanoparticles: Direct Synthesis and Ligand Exchange Routes. MDPI. Available at: [Link]

  • Phuruangrat, A., et al. (2012). Sonochemical synthesis and characterization of lead sulfide nanoparticles. Chalcogenide Letters. Available at: [Link]

  • Cossairt, B. M., & Owen, J. S. (2012). The importance of nanocrystal precursor conversion kinetics: mechanism of the reaction between cadmium carboxylate and cadmium bis(diphenyldithiophosphinate). ACS Nano. Available at: [Link]

  • Zrazhevskiy, P., et al. (2010). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. MDPI. Available at: [Link]

  • Koutsioukis, A. (2018). Thiophosphinic Acids: Historic Overview and Recent Advances in their Synthesis and Applications. Current Organic Chemistry. Available at: [Link]

  • Hens, Z., & Martins, J. C. (2013). Mono-alkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis. ResearchGate. Available at: [Link]

  • O'Brien Research Group. Nanocrystal synthesis and characterization. Columbia University. Available at: [Link]

  • Cossairt, B. M., & Owen, J. S. (2016). The Importance of Nanocrystal Precursor Conversion Kinetics: Mechanism of the Reaction between Cadmium Carboxylate and Cadmium Bis(diphenyldithiophosphinate). Figshare. Available at: [Link]

  • Ranke, A. W., et al. (2016). Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology.
  • Liu, K., et al. (2017). Anisotropic nanoparticles as shape-directing catalysts for the chemical etching of silicon. Journal of the American Chemical Society.
  • Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters.
  • Creutz, S. E. (2022). Solution-Phase Synthesis of Group 3-5 Transition Metal Chalcogenide Inorganic Nanomaterials. RSC Publishing. Available at: [Link]

  • Zhang, H., & Wang, M. (2021). Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2020). Cadmium Telluride Nanocomposite Films Formation from Thermal Decomposition of Cadmium Carboxylate Precursor and Their Photoluminescence Shift from Green to Red. MDPI. Available at: [Link]

  • Malik, M. A., et al. (2009). The synthesis and structure of a cadmium complex of dimorpholinodithioacetylacetonate and its use as single source precursor for CdS thin films or nanorods. Dalton Transactions. Available at: [Link]

  • De Roo, J., et al. (2016). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles. PubMed. Available at: [Link]

  • Hazarika, A., et al. (2019). Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence. MDPI. Available at: [Link]

  • Jasieniak, J., et al. (2009). The biological impact of some phosphonic and phosphinic acid derivatives on human osteosarcoma. NIH. Available at: [Link]

Sources

"synthesis procedure for bis(2,4,4-trimethylpentyl)phosphinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid

Title: A Comprehensive Guide to the Normal-Pressure Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272) for Research and Development

Abstract

Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially known as Cyanex 272, is a crucial organophosphorus extractant widely utilized in hydrometallurgy for the selective separation of metal ions, particularly cobalt and nickel.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid. The described method is based on a free-radical addition reaction conducted under atmospheric pressure, offering a safer and more accessible alternative to traditional high-pressure procedures.[1][4] This guide is intended for researchers in chemistry, materials science, and drug development, offering in-depth scientific rationale, a complete experimental workflow, safety precautions, and characterization methods.

Mechanism and Scientific Rationale

The synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid proceeds via a free-radical addition mechanism. This approach leverages the reaction between a phosphorus source with P-H bonds, such as sodium hypophosphite, and an alkene, diisobutylene.

Key Reaction Steps:

  • Initiation: The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes into two cyanoisopropyl radicals and nitrogen gas.

  • Radical Formation: The highly reactive cyanoisopropyl radical abstracts a hydrogen atom from sodium hypophosphite (NaH₂PO₂), generating a phosphorus-centered radical.

  • Propagation: This phosphorus radical adds across the carbon-carbon double bond of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). This forms a carbon-centered radical intermediate.

  • Chain Transfer & Second Addition: The carbon-centered radical then abstracts a hydrogen atom from another molecule of hypophosphite, yielding the mono-substituted phosphinic acid and a new phosphorus radical, propagating the chain. Subsequently, the monoalkylphosphinic acid intermediate undergoes a second radical addition with another molecule of diisobutylene to form the final dialkyl-substituted product.

  • Termination: The reaction is terminated when two radical species combine.

The use of acetic acid as a solvent is crucial as it effectively dissolves the sodium hypophosphite starting material.[1][4] Traditional methods often required high pressures and temperatures in an autoclave because the boiling point of diisobutylene is lower than the required reaction temperature.[5] The procedure detailed here circumvents this by using a reflux setup under normal atmospheric pressure, which is a significant process simplification.[1][4]

Experimental Workflow Diagram

The overall synthesis and purification process can be visualized as follows:

SynthesisWorkflow A Reactant Preparation - Dissolve NaH₂PO₂ in Acetic Acid - Add Diisobutylene B Initiation - Add AIBN solution dropwise at room temperature A->B Step 1 C Reaction - Heat to reflux (8-12h) - Periodically add AIBN B->C Step 2 D Alkali Wash - Cool mixture - Wash with NaOH solution - Separate aqueous phase C->D Step 3 E Acidification - Acidify aqueous phase with H₂SO₄ - Regenerate phosphinic acid D->E Step 4 F Extraction & Purification - Extract with organic solvent - Dehydrate and evaporate solvent E->F Step 5 G Final Product Bis(2,4,4-trimethylpentyl)phosphinic Acid F->G Step 6

Caption: Workflow for the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaPurity/GradeSupplier
Sodium Hypophosphite MonohydrateNaH₂PO₂·H₂O≥99%Sigma-Aldrich
Diisobutylene (mixture of isomers)C₈H₁₆≥98%Alfa Aesar
Glacial Acetic AcidCH₃COOHACS GradeFisher Scientific
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄98%Sigma-Aldrich
Sodium HydroxideNaOHACS GradeVWR
Sulfuric AcidH₂SO₄95-98%VWR
Ethyl Ether (or Iso-hexane)(C₂H₅)₂OAnhydrousFisher Scientific
Anhydrous Magnesium SulfateMgSO₄≥97%Sigma-Aldrich
Equipment
  • 1000 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel (1000 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Procedure
  • Reactant Setup: In the 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add sodium hypophosphite (e.g., 50.0 g, ~0.47 mol) and glacial acetic acid (e.g., 50.0 g, ~0.83 mol).[1] Stir until the sodium hypophosphite is fully dissolved. Add diisobutylene (e.g., 211.4 g, ~1.88 mol).[1] Note: Molar ratios can be adjusted; a common ratio of sodium hypophosphite to diisobutylene is between 1:3 and 1:5.[4]

  • Initiation: Prepare a small amount of AIBN solution. Under normal pressure and at room temperature, slowly add the AIBN initiator dropwise into the reaction mixture.

  • Reaction Under Reflux: After the initial AIBN addition is complete, heat the mixture to reflux using the heating mantle. Allow the reaction to proceed under reflux for 2 hours.

  • Sustained Initiation: After the initial 2 hours, add another portion of AIBN. Continue to add AIBN every 1 to 3 hours to maintain the radical reaction.[1][4] The total reaction time should be between 8 and 12 hours.[4]

  • Cooling: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Alkali Washing: Transfer the cooled crude product to a large separatory funnel. Add a 4% NaOH solution and shake vigorously.[2] This converts the phosphinic acid into its water-soluble sodium salt. Separate and collect the aqueous phase. Repeat the extraction of the organic layer with the NaOH solution to ensure all the acid is captured.

  • Acidification: Combine the aqueous phases in a beaker or flask. While stirring, slowly add 10% H₂SO₄ solution until the solution is acidic (pH ~1-2).[2] The bis(2,4,4-trimethylpentyl)phosphinic acid will separate as an oily layer.

  • Extraction: Transfer the acidified mixture back to a separatory funnel. Extract the product using an organic solvent like ethyl ether or iso-hexane.[2][6] Collect the organic layer. Re-extract the aqueous layer two more times to maximize yield.

  • Drying and Evaporation: Combine all organic extracts. Dry the solution over anhydrous magnesium sulfate, then filter. Remove the solvent using a rotary evaporator under reduced pressure to yield the final product, a colorless to light yellow viscous liquid.[1][4][]

Data Summary and Characterization

Key Reaction Parameters
ParameterValueReference
Molar Ratio (NaH₂PO₂ : Diisobutylene)1 : 3-5[4]
Molar Ratio (NaH₂PO₂ : Acetic Acid)1 : 1.5-2.0[4]
Molar Ratio (NaH₂PO₂ : AIBN)5-10 : 1[4]
Reaction TemperatureReflux[1][4]
Reaction Time8 - 12 hours[4]
PressureAtmospheric[1][4]
Expected YieldHigh[4]
Product Characterization
  • Appearance: Colorless to light yellow viscous liquid.[]

  • Purity: Can be determined by potentiometric titration to be >96%.[2]

  • Structural Confirmation:

    • ³¹P NMR: The ³¹P NMR spectrum should show a characteristic signal for the phosphinic acid.

    • ¹H NMR: Will confirm the presence of the 2,4,4-trimethylpentyl alkyl groups.

    • FT-IR: Will show characteristic peaks for P=O, P-O-H, and C-H bonds.

    • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the compound (290.42 g/mol ).[8]

Safety and Handling Precautions

  • General: Perform the entire synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Diisobutylene: Highly flammable liquid and vapor. Keep away from heat and open flames.

    • AIBN: Can decompose exothermically if heated improperly. Store in a cool place. Avoid shock and friction.

    • Acetic Acid, Sulfuric Acid, Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye contact.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; insufficient initiator.Ensure the reaction runs for the full 8-12 hours. Confirm that AIBN was added periodically as required.
Poor extraction during workup.Ensure pH is correct during alkali wash (>10) and acidification (<2). Perform multiple extractions at each step.
Product Emulsifies Impurities present; pH near neutral.Ensure complete separation of phases. Adding a small amount of a different solvent like 1-butanol can sometimes help break emulsions.[6]
Reaction Stalls Initiator decomposed too quickly or not at all.Maintain a steady reflux temperature. Do not overheat, as this can cause rapid AIBN decomposition and lower its efficiency.[9]

References

  • Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (n.d.). Google Patents.
  • CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (n.d.). Google Patents.
  • Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid. (n.d.). Google Patents.
  • CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process. (n.d.). Google Patents.
  • Shen, Y., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. Retrieved from [Link]

  • Balcaen, T., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC. Retrieved from [Link]

  • WO/2013/083047 METHOD FOR PREPARING BIS(2,4,4-TRIMETHYL PENTYL) PHOSPHINIC ACID. (2013). WIPO Patentscope. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • MDPI. (2023). New Hydrophobic Eutectic Solvent Based on Bis(2,4,4-trimethylpentyl)phosphinic Acid and Menthol: Properties and Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the extractant Cyanex 272. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Cyanex-272 [bis(2,2,4 trimethylpentyl)phosphinic acid]. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Retrieved from [Link]

Sources

Application Notes and Protocols: Diisooctylthiophosphinic Acid as a High-Performance Capping Agent for Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Surface Chemistry in Quantum Dot Performance

Quantum dots (QDs), semiconductor nanocrystals typically ranging from 2 to 10 nanometers in diameter, have garnered immense interest across various scientific disciplines, including biomedical imaging, diagnostics, and therapeutics. Their unique size-tunable optical properties, such as high quantum yield, broad absorption spectra, and narrow, symmetric emission, offer significant advantages over traditional organic fluorophores. However, the performance and stability of these nanocrystals are intrinsically linked to their surface chemistry. The choice of capping agent, a molecule that binds to the surface of the QD during its synthesis, is paramount in controlling nanocrystal growth, preventing aggregation, and passivating surface defects that can quench fluorescence.[1][2]

This document provides a comprehensive guide to the use of diisooctylthiophosphinic acid as a capping agent in the synthesis of high-quality quantum dots. We will delve into the mechanistic advantages of this particular ligand, provide detailed, field-proven protocols for its application, and discuss the characterization of the resulting nanocrystals.

This compound: A Superior Capping Agent for High-Temperature Synthesis

This compound, a member of the phosphinic acid family of ligands, offers several distinct advantages for the synthesis of quantum dots, particularly in high-temperature non-aqueous solvent systems.

Key Advantages:

  • Thermal Stability: It is well-suited for high-temperature synthesis (240-300°C), a common requirement for producing highly crystalline quantum dots.

  • Avoidance of Gel Formation: Unlike phosphonic acids, which can form problematic polyanhydride gels during synthesis, this compound does not, greatly simplifying the purification process and leading to cleaner quantum dot solutions with minimal background scattering.

  • Monodispersity and High Quantum Yield: Its use can lead to the formation of quantum dots with low polydispersity (a narrow size distribution) and high photoluminescence quantum yields.

  • Strong Surface Binding: The thiophosphinic acid moiety provides a robust anchor to the quantum dot surface, with the thiol group exhibiting a strong affinity for the metal atoms on the nanocrystal surface, leading to excellent passivation of surface trap states.[1]

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₆H₃₅OPS
Molecular Weight 306.49 g/mol
Appearance Liquid
Density ~0.93 g/mL at 20°C
Refractive Index ~1.48 (n20/D)

Data sourced from chemical suppliers.

Experimental Workflow: Hot-Injection Synthesis of Quantum Dots

The hot-injection method is a widely adopted technique for the synthesis of high-quality, monodisperse quantum dots.[3][4] This process involves the rapid injection of a precursor solution into a hot solvent containing the other precursor and the capping agent. This sudden introduction of reactants leads to a burst of nucleation, followed by a slower growth phase, which allows for precise control over the final nanocrystal size.

G cluster_0 Precursor Preparation cluster_1 Hot-Injection Synthesis cluster_2 Purification & Characterization P1 Metal Precursor Solution (e.g., Cadmium Oxide in Solvent) Heating Heat Reaction Flask to High Temperature (e.g., 240-300°C) P1->Heating P2 Chalcogenide Precursor Solution (e.g., Selenium in Trioctylphosphine) Injection Rapid Injection of Chalcogenide Precursor P2->Injection Capping_Agent This compound (in reaction flask) Capping_Agent->Heating Heating->Injection Nucleation Burst Nucleation Injection->Nucleation Growth Nanocrystal Growth and Size Focusing Nucleation->Growth Cooling Cool Reaction Mixture Growth->Cooling Precipitation Precipitation with Non-Solvent (e.g., Methanol) Cooling->Precipitation Centrifugation Centrifugation and Redispersion Precipitation->Centrifugation Characterization Optical and Structural Characterization Centrifugation->Characterization

Caption: High-level workflow for the hot-injection synthesis of quantum dots.

Detailed Protocol 1: Synthesis of CdSe Quantum Dots using this compound

This protocol describes a representative procedure for the synthesis of Cadmium Selenide (CdSe) quantum dots. The size of the resulting quantum dots, and therefore their emission color, can be tuned by varying the reaction time and temperature.

Materials:

  • Cadmium oxide (CdO)

  • This compound

  • 1-Octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Methanol (for purification)

  • Toluene or Chloroform (for redispersion)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Preparation of Cadmium Precursor:

    • In a 100 mL three-neck flask, combine CdO (e.g., 0.1 mmol), this compound (e.g., 0.4 mmol), and 20 mL of 1-octadecene.

    • Attach the flask to a Schlenk line, evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

    • Heat the mixture to ~150°C under vacuum for 30 minutes to remove any water.

    • Switch to a positive pressure of inert gas and increase the temperature to 250-300°C. Stir until the CdO completely dissolves and the solution becomes clear and colorless. This indicates the formation of the cadmium-diisooctylthiophosphinate complex.

    • Cool the solution to the desired injection temperature (e.g., 240°C).

  • Preparation of Selenium Precursor (in a glovebox or under inert atmosphere):

    • In a vial, dissolve Selenium powder (e.g., 0.1 mmol) in 1 mL of trioctylphosphine (TOP). This solution should be prepared fresh.

  • Hot-Injection and Growth:

    • Rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.

    • The solution will immediately change color, indicating the nucleation of CdSe quantum dots.

    • The growth of the quantum dots can be monitored by taking small aliquots at different time intervals and observing their color under a UV lamp. The emission will red-shift as the particles grow.

    • Once the desired emission color is reached, remove the heating mantle and allow the flask to cool to room temperature.

  • Purification:

    • Add an excess of a non-solvent, such as methanol, to the cooled reaction mixture to precipitate the quantum dots.[5]

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes).

    • Discard the supernatant, which contains unreacted precursors and excess capping agent.

    • Re-disperse the quantum dot pellet in a small amount of a suitable solvent like toluene or chloroform.

    • Repeat the precipitation and redispersion steps at least two more times to ensure high purity.[6][7]

Detailed Protocol 2: Synthesis of CdTe Quantum Dots using this compound

This protocol outlines the synthesis of Cadmium Telluride (CdTe) quantum dots, which typically emit in the longer wavelength region of the visible spectrum and into the near-infrared.

Materials:

  • Cadmium oxide (CdO)

  • This compound

  • 1-Octadecene (ODE)

  • Tellurium (Te) powder

  • Trioctylphosphine (TOP)

  • Methanol

  • Toluene or Chloroform

Equipment:

  • Same as for CdSe synthesis.

Procedure:

  • Preparation of Cadmium Precursor:

    • Follow the same procedure as for the CdSe synthesis (Protocol 1, Step 1).

  • Preparation of Tellurium Precursor (in a glovebox or under inert atmosphere):

    • In a vial, dissolve Tellurium powder (e.g., 0.1 mmol) in 1 mL of trioctylphosphine (TOP). Gentle heating may be required to facilitate dissolution. This solution should be prepared fresh.

  • Hot-Injection and Growth:

    • Rapidly inject the tellurium precursor solution into the hot cadmium precursor solution with vigorous stirring at a temperature between 220-260°C.

    • Monitor the growth of the CdTe quantum dots by observing the red-shift in their emission color over time.

    • Once the desired emission is achieved, cool the reaction to room temperature.

  • Purification:

    • Follow the same purification procedure as for the CdSe quantum dots (Protocol 1, Step 4).

Characterization of this compound Capped Quantum Dots

The successful synthesis of high-quality quantum dots requires thorough characterization of their optical and structural properties.

1. Optical Properties:

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the first excitonic absorption peak, which is a measure of the quantum dot size. A sharp, well-defined peak indicates a narrow size distribution.

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emission wavelength and the quantum yield (a measure of the brightness of the quantum dots). A narrow and symmetric emission peak is desirable.

2. Structural and Surface Properties:

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the quantum dots, allowing for the determination of their size, shape, and size distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying the binding of phosphinic acid-based ligands to the quantum dot surface.[8][9][10][11][12] Broadened signals in the ³¹P NMR spectrum are indicative of the ligand being bound to the nanocrystal surface.

Expected Optical Properties of this compound Capped Quantum Dots
Quantum Dot TypeTypical Emission RangeExpected Quantum Yield
CdSe 500 - 650 nm> 50%
CdTe 600 - 800 nm> 40%

These are representative values and can be influenced by specific synthesis conditions.

Mechanism of Capping and Causality in Experimental Choices

The success of the quantum dot synthesis relies on a fundamental understanding of the role of each component and the reaction parameters.

G QD_Surface Quantum Dot Surface (e.g., Cd²⁺ ions) Capping_Agent This compound QD_Surface->Capping_Agent Surface Passivation Binding_Group Thiophosphinate Group (-P(S)OH) Capping_Agent->Binding_Group contains Alkyl_Chains Isooctyl Chains Capping_Agent->Alkyl_Chains contains Binding_Group->QD_Surface Binds to Solvent High-Boiling Point Solvent (e.g., ODE) Alkyl_Chains->Solvent Provides solubility in

Caption: Interaction of this compound with the quantum dot surface.

  • Choice of Capping Agent: this compound is chosen for its thermal stability and strong binding to the metal-rich surface of the quantum dot via its thiophosphinate head group. The bulky isooctyl chains provide steric hindrance, preventing aggregation of the nanocrystals and ensuring their solubility in the non-polar solvent.

  • Temperature: The high reaction temperature is crucial for the decomposition of the precursors and the formation of highly crystalline quantum dots. It also influences the growth rate of the nanocrystals; higher temperatures generally lead to faster growth and larger quantum dots.

  • Precursor Concentration: The ratio of the metal precursor to the chalcogenide precursor can affect the shape and crystal structure of the resulting quantum dots. The concentration of the capping agent relative to the metal precursor is also a critical parameter that influences the stability and surface coverage of the nanocrystals. A higher concentration of capping agent generally leads to smaller, more stable quantum dots.[13]

Troubleshooting and Field-Proven Insights

  • Broad Emission Peaks: This often indicates a wide size distribution of the quantum dots. To address this, ensure a rapid and efficient injection of the precursor solution and maintain a stable and uniform temperature throughout the reaction.

  • Low Quantum Yield: This can be due to incomplete surface passivation. Ensure a sufficient concentration of the capping agent is used. Post-synthesis treatments, such as the addition of a shell of a wider bandgap semiconductor (e.g., ZnS), can also significantly enhance the quantum yield.

  • Aggregation during Purification: If the quantum dots crash out of solution and are difficult to redisperse, it may be due to insufficient capping agent or the use of a non-solvent that is too polar. Try using a slightly less polar non-solvent for precipitation.

Conclusion

This compound is a highly effective capping agent for the synthesis of high-quality quantum dots with excellent optical properties and simplified purification. The protocols and insights provided in this document offer a solid foundation for researchers and scientists to successfully employ this capping agent in their work, paving the way for advancements in the various applications of quantum dot technology.

References

  • AZoNano. (2024, January 23). The Five Methods for Synthesizing Colloidal Quantum Dots. [Link]

  • Davidowski, S. K., Lisowski, C. E., & Yarger, J. L. (2016). Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy. Magnetic resonance in chemistry : MRC, 54(3), 234–238. [Link]

  • MRSEC Education Group. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. [Link]

  • Hinterding, S. O., et al. (2018). Surface processes during purification of InP quantum dots. Beilstein Journal of Nanotechnology, 9, 2396–2403. [Link]

  • Semantic Scholar. Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy. [Link]

  • Kenis Group. (2024, January 18). Understanding Hot Injection Quantum Dot Synthesis Outcomes Using Automated High-Throughput Experiment Platforms and Machine Learning. [Link]

  • Google Patents. CN105950151A - Hot injection synthesized quantum dot, synthesis method and synthesis system thereof.
  • ResearchGate. SYNTHESIS OF CdSe CRYSTAL USING HOT INJECTION METHOD. [Link]

  • Woo, J. Y., et al. (2022). Automated Quantum Dots Purification via Solid Phase Extraction. Nanomaterials, 12(12), 1998. [Link]

  • ResearchGate. Schematic of QD synthesis by hot‐injection. The typical procedure.... [Link]

  • Sci-Hub. Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy. [Link]

  • YouTube. (2012, July 26). Synthesis of CdSe Quantum Dot Nanoparticles. [Link]

  • ResearchGate. (2014, March 9). How to purify quantum dots after synthesis?. [Link]

  • PubMed Central. (2023, October 6). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. [Link]

  • ResearchGate. Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy | Request PDF. [Link]

  • YouTube. (2024, July 10). Purification of Quantum Dots | Carbon and Graphene Quantum Dots. [Link]

  • PubMed Central. Synthesis and characterization of quantum dot–polymer composites. [Link]

  • Dalton Transactions (RSC Publishing). The role of the capping agent and nanocrystal size in photoinduced hydrogen evolution using CdTe/CdS quantum dot sensitizers. [Link]

  • ResearchGate. Production of Zn-based quantum dots in the presence of different capping agents. [Link]

  • ACS Publications. Binding of Phosphonic Acids to CdSe Quantum Dots: A Solution NMR Study | The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. Study of capping agent effect on the structural, optical and photocatalytic properties of zinc sulfide quantum dots | Request PDF. [Link]

  • Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology, 18(1), 172. [Link]

  • ResearchGate. (2025, August 7). Facile synthesis of CdTe-based quantum dots promoted by mercaptosuccinic acid and hydrazine. [Link]

  • ResearchGate. (2025, October 18). SYNTHESIS OF CdTe QUANTUM DOTS IN AQUEOUS PHASE USING MERCAPTOSUCCINIC ACID | Request PDF. [Link]

  • MDPI. (2023, September 19). The Analytical Application of Quenching Phenomena of CdTe Quantum Dot Nanoparticles. [Link]

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Application Notes & Protocols for Solvent Extraction with Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the use of diisooctylthiophosphinic acid for solvent extraction of metal ions. It details the underlying chemical principles, a step-by-step experimental protocol, critical safety and handling procedures, and methods for data analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Principles

This compound, also known commercially as Cyanex® 302, is a powerful and selective organophosphorus extractant.[1] It is the monothio analog of Cyanex® 272 and is structurally similar to diisooctyldithiophosphinic acid (Cyanex® 301).[1][2] The defining feature of this class of extractants is the replacement of one or more oxygen atoms with sulfur, which significantly alters their chemical properties.[2]

The primary application of this compound is in hydrometallurgy for the separation and purification of transition metals, most notably for the challenging separation of cobalt from nickel in acidic solutions.[1] The presence of the sulfur atom increases the acidity of the extractant compared to its non-thio analogs.[1][2] This enhanced acidity is mechanistically crucial, as it allows for the efficient extraction of metal ions from solutions at a much lower pH, reducing the need for extensive neutralization of acidic leach liquors.[1][3]

The extraction process operates via a cation-exchange mechanism. The acidic proton of the phosphinic acid group is exchanged for a metal ion (Mⁿ⁺), forming a neutral metal-extractant complex that is highly soluble in the organic phase. This equilibrium-based process allows for the selective transfer of target metal ions from the aqueous phase to the organic phase.

Safety, Handling, and Storage

2.1 Hazard Identification this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed or inhaled.[5] All handling must be performed with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.

2.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[6] Inspect gloves for integrity before use.[6]

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a respirator with an appropriate filter (e.g., type ABEK EN14387).[4]

2.3 Handling and Storage

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[6][7]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Table 1: Chemical and Safety Properties

PropertyValueReference
Chemical Name Bis(2,4,4-trimethylpentyl)thiophosphinic acid
Synonym This compound, Cyanex® 302[1]
CAS Number 132767-86-3
Molecular Formula C₁₆H₃₅OPS
Molecular Weight 306.49 g/mol
Appearance Liquid
Density 0.93 g/mL at 20 °C
Hazard Class Skin Corrosion 1B
Signal Word Danger[4]

Experimental Protocol: Selective Metal Extraction

This protocol provides a generalized procedure for a batch solvent extraction experiment. The specific concentrations, pH, and other parameters should be optimized for the particular metal system under investigation.

3.1 Materials and Reagents

  • Organic Phase:

    • Extractant: this compound (e.g., technical grade, ~85%)

    • Diluent: High-flashpoint kerosene, dodecane, or another suitable aliphatic solvent.

  • Aqueous Phase (Feed):

    • Deionized water

    • Metal salts (e.g., CoSO₄·7H₂O, NiSO₄·6H₂O)

    • Acid/Base for pH adjustment (e.g., 1M H₂SO₄, 1M NaOH)

  • Stripping Solution:

    • Strong mineral acid (e.g., 2-4 M H₂SO₄)[8]

  • Apparatus:

    • Separatory funnels (125 or 250 mL)

    • Mechanical shaker or wrist-action shaker

    • Calibrated pH meter

    • Glassware: Beakers, graduated cylinders, volumetric flasks

    • Pipettes

    • Analytical Instrument: Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES), or ICP-Mass Spectrometer (ICP-MS).[9]

3.2 Workflow Diagram

G cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_stripping Stripping (Metal Recovery) cluster_analysis Analysis A1 Aqueous Phase: Dissolve metal salts in DI water A2 Adjust pH with H₂SO₄ / NaOH A1->A2 E1 Combine equal volumes of aqueous & organic phases in separatory funnel A2->E1 Feed O1 Organic Phase: Dissolve DITPA in organic diluent O1->E1 Extractant E2 Shake for specified contact time (e.g., 15-30 min) E1->E2 E3 Allow phases to separate (disengage) E2->E3 E4 Drain aqueous phase (Raffinate) for analysis E3->E4 S1 Combine loaded organic phase with stripping solution (e.g., 2M H₂SO₄) E3->S1 Loaded Organic AN2 Measure metal concentration in raffinate via AAS or ICP E4->AN2 S2 Shake to transfer metal back to aqueous phase S1->S2 S3 Collect stripped aqueous phase S2->S3 AN1 Measure metal concentration in initial aqueous feed AN3 Calculate Distribution Ratio (D) and % Extraction AN1->AN3 AN2->AN3

Caption: Experimental workflow for metal extraction using this compound.

3.3 Detailed Step-by-Step Methodology

Step 1: Preparation of the Aqueous Phase (Feed Solution)

  • Calculate and weigh the required amount of metal salt(s) to achieve the desired initial metal concentration (e.g., 1-5 g/L).

  • Dissolve the salt(s) in a volumetric flask with deionized water.

  • Transfer the solution to a beaker. While stirring, slowly add dilute H₂SO₄ or NaOH to adjust the solution to the target initial pH.[10] The pH is a critical parameter, as extraction efficiency is highly dependent on it.[1] A typical starting range for Co/Ni separation is pH 2-6.[3]

  • Record the final, stable pH.

Step 2: Preparation of the Organic Phase

  • In a chemical fume hood, carefully measure the required volume of this compound extractant.

  • Dilute it with the chosen organic diluent (e.g., kerosene) to the desired concentration (e.g., 5-20% v/v). The concentration of the extractant directly impacts its loading capacity.[11]

Step 3: The Extraction Procedure

  • Measure equal volumes of the prepared aqueous and organic phases (e.g., 25 mL each) and combine them in a separatory funnel. This 1:1 aqueous-to-organic (A/O) ratio is a common starting point, but can be varied.[10][11]

  • Seal the funnel and shake vigorously for a predetermined contact time (e.g., 15-30 minutes) to ensure the system reaches equilibrium.[10] Periodically vent the funnel to release any pressure buildup.

  • Clamp the separatory funnel to a stand and allow the two phases to fully disengage. A sharp interface should form between the lower aqueous phase and the upper organic phase.

  • Carefully drain the lower aqueous layer (now called the raffinate) into a clean, labeled beaker.

  • Take a sample of the raffinate for metal concentration analysis.

Step 4: The Stripping Procedure (Metal Recovery)

  • The organic phase remaining in the funnel is now "loaded" with the extracted metal.

  • To recover the metal, add a volume of the acidic stripping solution (e.g., 2 M H₂SO₄) to the separatory funnel.[8]

  • Shake again for 10-15 minutes. The high acidity reverses the extraction equilibrium, forcing the metal ions back into the new aqueous phase.

  • Allow the phases to separate and collect the aqueous strip liquor, which now contains the concentrated metal. The regenerated organic phase can potentially be reused.[12]

Data Analysis and Interpretation

The effectiveness of the extraction is quantified using several key metrics. The concentration of the metal in the aqueous phase before and after extraction is the primary data required.[13]

4.1 Distribution Ratio (D) The Distribution Ratio describes how the metal partitions between the two phases at equilibrium.

  • Formula: D = [M]org / [M]aq

  • Where:

    • [M]org is the concentration of the metal in the organic phase.

    • [M]aq is the concentration of the metal in the aqueous phase (raffinate).

  • Calculation: Since it is often easier to measure aqueous concentrations, [M]org is typically found by mass balance:

    • [M]org = ([M]initial - [M]aq) * (Vaq / Vorg)

4.2 Percentage Extraction (%E) This value gives a more intuitive measure of extraction efficiency.[13]

  • Formula: %E = (D / (D + (Vaq / Vorg))) * 100

  • For a 1:1 phase ratio (Vaq / Vorg = 1), this simplifies to:

    • %E = (D / (D + 1)) * 100

4.3 Separation Factor (β) When extracting two different metals (A and B), the Separation Factor indicates the selectivity of the extractant.

  • Formula: βA/B = DA / DB

  • A high separation factor (β >> 1) indicates that the extractant can effectively separate metal A from metal B.[13]

Table 2: Example Data and Calculations

ParameterValue
Initial [Co²⁺]aq 2000 ppm
Final [Co²⁺]aq (Raffinate) 150 ppm
A/O Phase Ratio 1:1
[Co²⁺]org (by mass balance) 2000 - 150 = 1850 ppm
Distribution Ratio (DCo) 1850 / 150 = 12.33
Percentage Extraction (%ECo) (12.33 / (12.33 + 1)) * 100 = 92.5%

References

  • ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC. (n.d.). IJRPC. Retrieved from [Link]

  • CHAPTER I 1.1 Introduction to solvent extraction Analytical chemistry is concerned with the chemical characterization of matter. (n.d.). Shodhganga. Retrieved from [Link]

  • Can we determine the concentration of extracted heavy metal by solvent extraction method and analyzing it by UV Visible spectrophotometer? (2023, December 24). ResearchGate. Retrieved from [Link]

  • Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. (2021, November 10). F1000Research. Retrieved from [Link]

  • Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. (n.d.). ScienceDirect. Retrieved from [Link]

  • Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. (2021, June 21). MDPI. Retrieved from [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026, January 5). NIH. Retrieved from [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026, January 5). ResearchGate. Retrieved from [Link]

  • CHAPTER – 2 SOLVENT EXTRACTION - ATE Central. (n.d.). ATE Central. Retrieved from [Link]

  • 2.1. Materials 2.2. Extraction method by supercritical CO2. (n.d.). [PDF Document]. Retrieved from [Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. (2020, August 17). MDPI. Retrieved from [Link]

  • Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System. (n.d.). Scirp.org. Retrieved from [Link]

  • Cyanex-301 | C32H70P2S4 | CID 139040553 - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). MDPI. Retrieved from [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026, January 5). PubMed. Retrieved from [Link]

  • Composition of CYANEX 301 by gas chromatography-mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Diisooctylthiophosphinic Acid in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of diisooctylthiophosphinic acid as a ligand in metal-catalyzed reactions.

Abstract

This compound (DITPA), a highly branched organophosphorus compound, has garnered significant attention primarily for its role as a robust extractant in hydrometallurgy. Its unique structural features—a soft sulfur donor atom, a hard oxygen donor, and bulky isooctyl groups—impart excellent chelating properties, particularly for transition metals. While extensively characterized in solvent extraction, its application as an ancillary ligand in homogeneous catalysis is an emerging area with considerable potential. This guide synthesizes the known coordination chemistry of DITPA, derived from its extraction behavior, to build a framework for its application in metal-catalyzed organic transformations. We provide detailed protocols, explain the mechanistic rationale behind experimental design, and present a forward-looking perspective on its utility in fine chemical and pharmaceutical synthesis.

Introduction to this compound (DITPA)

This compound, also known as bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a hygroscopic liquid organophosphorus acid. Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom (thiophosphoryl group) and single-bonded to an oxygen atom (as a hydroxyl group) and two bulky isooctyl chains.

Key Physicochemical Properties:

  • Form: Liquid

  • Assay: Typically ~85% (technical grade)

  • Density: ~0.93 g/mL at 20 °C

  • Refractive Index: n20/D ~1.48

  • Solubility: Soluble in organic solvents; acts as an extractant from aqueous solutions.

The combination of a soft sulfur atom and a hard oxygen atom makes DITPA a versatile bidentate or monodentate ligand. The bulky, branched isooctyl groups provide significant steric hindrance around the coordinating center and enhance solubility in nonpolar organic solvents, a crucial property for homogeneous catalysis.

Synthesis Overview

The synthesis of related dialkylphosphinic acids can be achieved through methods such as the radical-mediated reaction of sodium hypophosphite with olefins (like diisobutylene) in the presence of an initiator.[1][2][3] Subsequent thionation, for instance using Lawesson's reagent or P₄S₁₀, would yield the desired thiophosphinic acid.

Below is a generalized workflow for its synthesis.

cluster_0 Step 1: C-P Bond Formation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Thionation NaH2PO2 Sodium Hypophosphite Reactor Reaction Vessel (Normal Pressure, Reflux) NaH2PO2->Reactor Diisobutylene Diisobutylene (2,4,4-trimethylpentene) Diisobutylene->Reactor Initiator Radical Initiator (e.g., AIBN, Peroxide) Initiator->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Washing Alkali Washing & Acidification Reactor->Washing Reaction Mixture Purification Vacuum Distillation Washing->Purification Product1 Diisooctylphosphinic Acid Purification->Product1 Final_Product This compound (DITPA) Product1->Final_Product Thionating_Agent Thionating Agent (e.g., P₄S₁₀) Thionating_Agent->Final_Product

Caption: Generalized synthesis workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always handle with impervious gloves, safety goggles or face shield, and a lab coat.[4][5] Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[7] It is hygroscopic and should be protected from moisture.

  • Spill Management: Absorb spills with an inert material and dispose of as hazardous waste. Do not allow the product to enter drains.[4]

  • In case of contact: For skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[4]

DITPA as a Ligand: From Extraction to Catalysis

The extensive use of DITPA and its analogs (e.g., Cyanex 302, the monothio derivative) in solvent extraction provides invaluable insights into its coordination behavior.[8] These reagents are highly effective at extracting transition metals like Co(II), Ni(II), and Zn(II) from acidic aqueous solutions.[9][10] This demonstrates a strong affinity and the formation of stable metal-ligand complexes.

Causality: Why is this relevant for catalysis? A ligand's ability to form a stable complex with a metal is the foundation of its utility in catalysis. The catalytic cycle involves various oxidation states of the metal, and the ligand must remain coordinated and electronically tune the metal center without being displaced. The proven stability of DITPA-metal complexes in harsh extraction conditions (e.g., low pH) suggests it can serve as a robust ancillary ligand in catalytic systems.[8]

Key Ligand Properties:

  • Soft-Hard Ambivalence: The thiophosphoryl sulfur is a soft donor, showing high affinity for soft late transition metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), which are workhorses of catalysis.[11] The oxygen atom is a hard donor, allowing for potential bridging or chelation with harder metal centers.

  • Steric Bulk: The two isooctyl groups create a sterically demanding pocket around the metal center. This can be highly beneficial in catalysis for:

    • Promoting reductive elimination, the final product-forming step in many cross-coupling reactions.[12]

    • Influencing regioselectivity and enantioselectivity (if a chiral version were developed).

    • Preventing catalyst deactivation pathways like the formation of inactive metal dimers.

cluster_props Structural Features cluster_effects Implications for Catalysis DITPA This compound (DITPA) Sulfur Soft Sulfur Donor (Thiophosphoryl Group) DITPA->Sulfur Oxygen Hard Oxygen Donor (Hydroxyl Group) DITPA->Oxygen Alkyl Bulky Isooctyl Groups DITPA->Alkyl Affinity High Affinity for Soft Metals (Pd, Rh, Ru) Sulfur->Affinity Favors coordination Sterics Steric Shielding of Metal Center Alkyl->Sterics Influences reactivity & selectivity Solubility High Solubility in Organic Solvents Alkyl->Solubility Enables homogeneous catalysis

Caption: Key structural features of DITPA and their catalytic implications.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The choice of ligand is critical for catalyst stability and activity.[12] While bulky monophosphines are common, the unique properties of DITPA make it a compelling candidate ligand. The soft sulfur donor can effectively stabilize the Pd(0) and Pd(II) intermediates in the catalytic cycle.

General Catalytic Cycle (Suzuki-Miyaura Coupling)

The ligand (L) plays a crucial role in stabilizing the palladium center throughout the cycle, facilitating the key steps of oxidative addition and reductive elimination.

G Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA 1 PdII L₂Pd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM 2 PdII_B L₂Pd(II)(Ar)(Ar') TM->PdII_B RE Reductive Elimination PdII_B->RE 3 RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArX Ar-X ArX->OA Boronic Ar'-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a representative model for employing a DITPA-palladium system, based on general procedures for phosphine-ligated catalysts.[13] The causality for using DITPA here is its potential to form a highly active, sterically hindered catalyst that promotes the difficult reductive elimination step for hindered biaryls.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • This compound (DITPA)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd(OAc)₂ (1 mol%) and DITPA (2-4 mol%) to a reaction vessel. Add a small amount of anhydrous solvent and stir for 15-30 minutes. The formation of the active Pd(0) species or a stable Pd(II)-DITPA complex is crucial for initiating the reaction efficiently.

  • Reaction Setup: To the vessel containing the catalyst, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the remaining anhydrous solvent via syringe. The total concentration is typically 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organophosphorus byproducts can sometimes complicate purification; a wash with a dilute aqueous base may help remove unreacted DITPA.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable precursors for generating the active Pd(0) catalyst in situ.
Ligand:Metal Ratio 2:1 to 4:1Ensures full coordination to the metal and prevents catalyst decomposition.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are effective for activating the boronic acid.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required for reaction integrity.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, especially for oxidative addition.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation is a large-scale industrial process for producing aldehydes from alkenes, H₂, and CO.[14] Rhodium complexes are exceptionally active catalysts for this transformation.[15][16] The ligand system dictates the catalyst's activity and selectivity (linear vs. branched aldehyde). The steric bulk of DITPA would be expected to favor the formation of the linear aldehyde, which is often the more desired product.

Protocol: Hydroformylation of an Alkene

This protocol outlines a general procedure for testing DITPA in the rhodium-catalyzed hydroformylation of a terminal alkene like 1-octene.

Materials:

  • Rhodium precursor (e.g., Rh(CO)₂(acac))

  • This compound (DITPA)

  • Alkene (e.g., 1-octene)

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium precursor (0.01-0.1 mol%) and DITPA (1-10 equiv relative to Rh).

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the alkene substrate (1.0 equiv).

  • Reaction Setup: Seal the autoclave. Purge several times with N₂ or Ar, followed by purges with syngas.

  • Reaction Execution: Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar). Heat the reactor to the target temperature (e.g., 60-100 °C) while stirring vigorously.

  • Monitoring: The reaction is monitored by the pressure drop from gas consumption.

  • Workup: After the reaction time or when gas uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

  • Analysis: Analyze the product mixture by GC or ¹H NMR to determine conversion and the ratio of linear to branched aldehydes.

ParameterRecommended ConditionRationale
Rhodium Source Rh(CO)₂(acac)A common and convenient air-stable precursor for hydroformylation.
Ligand:Metal Ratio 2:1 to 10:1A higher ligand concentration can improve catalyst stability and selectivity.
Syngas Pressure 10 - 50 barInfluences reaction rate and catalyst stability; higher pressures are often used.
Temperature 60 - 100 °CBalances reaction rate against potential catalyst decomposition.

Potential Application in Ruthenium-Catalyzed Hydrogenation

Ruthenium complexes are powerful catalysts for the hydrogenation of a wide range of functional groups.[17][18] The ligand environment is key to achieving high activity and selectivity. A Ru-DITPA complex could potentially catalyze the hydrogenation of substrates that might poison other catalysts, due to the robust nature of the sulfur-metal bond. For example, it could be applied to the hydrogenation of sulfur-containing compounds or challenging aromatics.[17][19]

Protocol: Hydrogenation of a Ketone

This protocol provides a general method for the Ru-catalyzed transfer hydrogenation or direct hydrogenation of a ketone.

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • This compound (DITPA)

  • Ketone (e.g., acetophenone)

  • Hydrogen source: H₂ gas or a hydrogen donor like isopropanol/formic acid for transfer hydrogenation.

  • Base (e.g., KOtBu or Na₂CO₃), if needed.

  • Anhydrous solvent (e.g., Toluene, THF, or Isopropanol)

Procedure:

  • Catalyst Activation: In an inert atmosphere, stir the ruthenium precursor (0.5-2 mol%) with DITPA (1-2 equiv per Ru) in the solvent for 30 minutes.

  • Reaction Setup: Add the ketone substrate (1.0 equiv) and any required base.

  • Reaction Execution:

    • For Direct Hydrogenation: Seal the vessel, purge with H₂, and maintain a positive pressure of H₂ (1-50 atm) while stirring at the desired temperature (e.g., 50-80 °C).

    • For Transfer Hydrogenation: Add the hydrogen donor (often used as the solvent, e.g., isopropanol) and heat the sealed reaction mixture.

  • Workup and Analysis: After completion, cool the reaction, vent any pressure, and analyze the conversion to the corresponding alcohol by GC or NMR. Purify as needed via standard methods.

Conclusion and Future Outlook

This compound presents a compelling, albeit underexplored, platform for ligand design in homogeneous catalysis. Its demonstrated robustness and strong coordination properties in hydrometallurgy provide a solid foundation for its use with catalytically relevant metals like palladium, rhodium, and ruthenium. The steric bulk and unique electronic signature of the thiophosphoryl group offer exciting opportunities to control reactivity and selectivity in novel ways. Future research should focus on the systematic evaluation of DITPA in a broader range of catalytic reactions, the synthesis of chiral analogs for asymmetric catalysis, and detailed mechanistic studies to fully elucidate the role of this versatile ligand.

References

  • Santa Cruz Biotechnology. Diisooctylphosphinic acid: sc-234700.
  • CymitQuimica.
  • Sigma-Aldrich.
  • Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Solvent Extraction and Ion Exchange.
  • Sigma-Aldrich. This compound technical, 85 T.
  • ChemicalBook. DIISOOCTYLPHOSPHINIC ACID synthesis.
  • EvitaChem. Buy Diisooctylphosphinic acid.
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  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron.
  • Zhang, X., et al. (2021). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society.
  • Van den Bossche, A., et al. (2023). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid. RSC Advances.
  • Van den Bossche, A., et al. (2023). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)
  • Tuffour, G., et al. (2023). Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. MDPI.
  • Ryther, R. J., & Hall, M. B. (2007). Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory. Journal of the American Chemical Society.
  • Sigma-Aldrich. This compound technical, 85 T 132767-86-3.
  • Zhang, Y. (2015).
  • Ndiaye, M., et al. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands. MDPI.
  • Sigma-Aldrich.
  • Wang, Y., et al. (2022).
  • Worthington, R. J., et al. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • Herwig, J., & Beller, M. (2000). Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions.
  • BenchChem. (2025).
  • Kumar, A., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation.
  • Wilkinson, G. (1968). INTERMEDIATES IN THE RHODIUM‐CATALYZED HYDROFORMYLATION OF OLEFINS. Annals of the New York Academy of Sciences.
  • CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
  • Fisher Scientific.
  • ResearchGate.
  • Dela-Torre, G., et al. (2021). CO2 Hydrogenation Catalyzed by a Ruthenium Protic N-Heterocyclic Carbene Complex. Inorganic Chemistry.
  • ProtonGuru. (2020). Lecture for Lesson V.
  • Wikipedia.

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Troubleshooting & Optimization

Technical Support Center: Improving Selectivity of Diisooctylthiophosphinic Acid in Metal Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing diisooctylthiophosphinic acid (commercially known as Cyanex 301) for metal separation. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you optimize your extraction processes and enhance selectivity.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles of metal separation using this compound.

1. What is this compound and how does it work in metal separation?

This compound is a highly acidic organophosphorus extractant. Its efficacy in solvent extraction stems from its ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase.[1][2] This process operates on a cation exchange mechanism, where the proton of the phosphinic acid is exchanged for a metal ion. The selectivity of this extraction is heavily influenced by the pH of the aqueous solution and the specific metal ion's properties.[1][3]

2. What are the key advantages of using this compound for metal separation?

The primary advantage of this compound is its capability to extract certain metals from highly acidic solutions (pH 1 or lower), a characteristic not shared by many other commercial extractants like Cyanex 272 which requires higher pH values (pH 2-7).[1] This makes it particularly useful for direct extraction from acidic leach liquors. It also exhibits high selectivity for certain separations, such as cobalt and nickel from manganese.[1][4]

3. What is the role of pH in controlling the selectivity of metal extraction?

The pH of the aqueous phase is the most critical parameter for controlling selectivity. The extraction of different metal ions with this compound occurs at different pH ranges. By carefully controlling the pH, it is possible to selectively extract one metal while leaving others in the aqueous phase. For instance, the separation of cobalt from nickel is highly dependent on pH adjustment.[4]

4. Can this compound be used to separate rare earth elements (REEs)?

Yes, this compound has been investigated for the separation of rare earth elements.[5] However, the separation of individual REEs from each other is challenging due to their similar chemical properties. To improve selectivity, it is often used in synergistic systems with other extractants, such as trialkyl phosphine oxide (TRPO).[5]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during metal separation experiments using this compound.

Problem 1: Poor Selectivity Between Cobalt (Co) and Nickel (Ni)

Q: My extraction is pulling both cobalt and nickel into the organic phase with poor separation. What are the likely causes and how can I improve the selectivity for cobalt?

A: Poor selectivity between cobalt and nickel is a frequent challenge.[6] Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and optimize your separation:

Root Causes & Solutions:

  • Incorrect pH: The extraction curves of cobalt and nickel are often close. A slight deviation from the optimal pH can lead to significant co-extraction.

    • Solution: Conduct a pH isotherm study to determine the exact pH at which the separation factor between cobalt and nickel is maximized. This typically involves a series of extractions at varying pH values while keeping other parameters constant.

  • Kinetic Effects: The extraction kinetics of cobalt and nickel can differ.

    • Solution: Investigate the effect of contact time. It's possible that a shorter or longer contact time could favor the extraction of one metal over the other.[7]

  • Temperature: Temperature can influence the extraction equilibrium.

    • Solution: The extraction of cobalt is an exothermic process.[7] Therefore, operating at a lower temperature may enhance the selectivity towards cobalt over nickel.[7]

Experimental Protocol: Optimizing pH for Co/Ni Separation

  • Prepare a series of aqueous feed solutions containing known concentrations of cobalt and nickel at various pH values (e.g., in 0.2 pH unit increments from 3.0 to 6.0).

  • Prepare the organic phase by dissolving a known concentration of this compound in a suitable diluent (e.g., kerosene).

  • Perform solvent extraction experiments for each pH value by mixing equal volumes of the aqueous and organic phases for a fixed time (e.g., 30 minutes) at a constant temperature.

  • Allow the phases to separate and collect samples from both the aqueous (raffinate) and organic phases.

  • Analyze the metal concentrations in both phases using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]

  • Calculate the distribution coefficient (D) for each metal at each pH.

  • Determine the separation factor (β) , which is the ratio of the distribution coefficients (D_Co / D_Ni).

  • Plot the percentage of extraction and the separation factor against pH to identify the optimal pH for selective cobalt extraction.

Problem 2: High Co-extraction of Iron (Fe)

Q: I am observing significant co-extraction of iron along with my target metal. How can I minimize this interference?

A: Iron is a common impurity in hydrometallurgical leach solutions and is often co-extracted with other metals.[9] Here are strategies to manage iron co-extraction:

Root Causes & Solutions:

  • High Iron Concentration in Feed: If the initial iron concentration is very high, it will inevitably be extracted.

    • Solution: Consider a pre-treatment step to remove the bulk of the iron before the primary metal separation. Precipitation of iron as jarosite or goethite by adjusting the pH to around 1.5-2.5 is a common industrial practice.[9][10]

  • Inadequate pH Control: Iron(III) is extracted at a lower pH compared to many divalent metals.

    • Solution: Precise pH control is crucial. By operating at a pH that is optimal for your target metal but less favorable for iron, you can improve selectivity.

Experimental Protocol: Two-Stage pH Adjustment for Iron Removal

  • Initial Low pH Extraction (Iron Removal):

    • Adjust the pH of the aqueous feed solution to a value where iron extraction is high, but the extraction of your target metal is low (e.g., pH 1.0-1.5).

    • Contact the aqueous phase with the organic phase to selectively extract the iron.

    • Separate the iron-loaded organic phase.

  • Second Stage Extraction (Target Metal Recovery):

    • Take the iron-depleted aqueous phase (raffinate) from the first stage.

    • Adjust the pH to the optimal value for the extraction of your target metal.

    • Contact this aqueous phase with a fresh organic phase to extract your target metal.

Problem 3: Difficulty in Stripping the Target Metal from the Loaded Organic Phase

Q: I have successfully extracted my target metal, but I am struggling to strip it back into an aqueous solution. What can I do?

A: Incomplete stripping can be a significant issue, especially with stable metal-extractant complexes.[3] The following steps can help improve stripping efficiency:

Root Causes & Solutions:

  • Inadequate Acid Concentration: The stripping process is the reverse of extraction and is driven by high acidity.

    • Solution: Increase the concentration of the stripping acid (e.g., sulfuric acid or hydrochloric acid).[3] A stripping isotherm study can help determine the optimal acid concentration.

  • Choice of Stripping Agent: The choice of acid can influence stripping effectiveness.

    • Solution: For certain metals, hydrochloric acid may be more effective than sulfuric acid due to the formation of stable chloride complexes in the aqueous phase.[7][11]

  • Use of Synergistic Stripping Agents: In some cases, a single acid may not be sufficient.

    • Solution: The addition of complexing agents to the stripping solution can facilitate the release of the metal from the organic phase.

Experimental Protocol: Optimizing Stripping Conditions

  • Prepare a loaded organic phase with a known concentration of the target metal.

  • Prepare a series of stripping solutions with varying concentrations of different acids (e.g., 1M, 2M, 4M H₂SO₄ and HCl).

  • Perform stripping experiments by contacting the loaded organic phase with each stripping solution at different phase ratios (O/A).

  • After phase separation, analyze the metal concentration in the aqueous strip solution and the barren organic phase.

  • Calculate the stripping efficiency for each condition to identify the most effective stripping agent and concentration.

III. Data & Protocols

Data Presentation

Table 1: Typical pH Ranges for Metal Extraction with this compound

Metal IonTypical pH for Extraction
Fe(III)0.5 - 2.0
Zn(II)1.0 - 2.5
Co(II)3.0 - 5.5
Ni(II)4.5 - 6.5
Mn(II)> 5.0

Note: These are approximate ranges and can vary depending on the specific conditions of the experiment.

Experimental Protocols

Protocol for Synergistic Extraction to Enhance Selectivity

In cases of poor selectivity, a synergistic agent can be added to the organic phase to improve the separation factor.

  • Select a Synergist: Common synergistic extractants include neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or trialkyl phosphine oxides (e.g., Cyanex 923).[5]

  • Prepare the Organic Phase: Create a mixed organic phase containing both this compound and the chosen synergist at a specific molar ratio.

  • Conduct the Extraction: Perform the solvent extraction experiment as previously described, using the synergistic organic phase.

  • Analyze and Compare: Analyze the results and compare the separation factor with and without the synergist to quantify the improvement in selectivity.

IV. Visualizations

Diagrams

Extraction_Troubleshooting Start Start Troubleshooting Poor_Selectivity Poor Selectivity Observed Start->Poor_Selectivity Check_pH Verify and Optimize pH Poor_Selectivity->Check_pH pH_Correct pH is Optimal Check_pH->pH_Correct Yes pH_Incorrect pH is Not Optimal Check_pH->pH_Incorrect No Consider_Kinetics Investigate Contact Time pH_Correct->Consider_Kinetics Adjust_pH Adjust pH and Re-run pH_Incorrect->Adjust_pH Adjust_pH->Check_pH Consider_Temp Evaluate Temperature Effect Consider_Kinetics->Consider_Temp Synergist Consider Synergistic Extraction Consider_Temp->Synergist End Selectivity Improved Synergist->End

Caption: Troubleshooting workflow for poor selectivity.

Metal_Extraction_Equilibrium M_aq Mⁿ⁺(aq) MRn_org MRn(org) M_aq->MRn_org Extraction H_aq nH⁺(aq) HR_org nHR(org) H_aq->HR_org Uptake HR_org->H_aq Release MRn_org->M_aq Stripping

Caption: Chemical equilibrium of metal extraction.

V. Safety Precautions

This compound and its solutions should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[12][15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]

VI. References

  • Semantic Scholar. (n.d.). Synergistic solvent extraction of rare earth elements. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Solvent extraction determination of metals with high molecular weight secondary amine. Retrieved from [Link]

  • Reddy, M. L. P., et al. (1999). Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide. Talanta, 50(1), 79-85.

  • JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Extraction of Rare Earth Elements from a Nitric Acid Leach Solution of Apatite by Mixtures of Tributyl Phosphate and Di-(2-ethylhexyl) Phosphoric Acid. Retrieved from [Link]

  • Petranikova, M., et al. (2019). Selective recovery of cobalt from the secondary streams after NiMH batteries processing using Cyanex 301. Waste Management, 83, 194-201.

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, January 19). Retrieved from [Link]

  • Balcaen, T., et al. (2023). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 13(5), 3236-3245.

  • National Institutes of Health. (2019, January 1). Extraction/Preconcentration Procedures for Determination of Metal and Organometallic Species in Environmental, Biological, and Food Samples. Retrieved from [Link]

  • Adekola, F. A., et al. (2011). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Journal of Applied Sciences and Environmental Management, 15(2), 275-282.

  • Lee, M.-S., & Ahn, J.-G. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Processes, 8(8), 993.

  • JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION. Retrieved from [Link]

  • Swain, B. (2016). Extraction/Separation of Cobalt by Solvent Extraction: A Review. Journal of the Korean Institute of Resources Recycling, 25(1), 3-15.

  • ResearchGate. (n.d.). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Synergistic extraction of rare earth elements, actinium, americium, and barium with TTA and Pb resin from acetate buffer solutions (Journal Article). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the pH in the extraction of As, Cd, Cr, Cu, Hg, Pb, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Recovery of cobalt from the secondary streams after NiMH batteries processing using Cyanex 301. Retrieved from [Link]

  • Flett, D. S. (2004). Cobalt-Nickel Separation in Hydrometallurgy: a Review. Journal of the Southern African Institute of Mining and Metallurgy, 104(7), 417-425.

  • MDPI. (2023, April 12). High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA. Retrieved from [Link]

  • MDPI. (n.d.). Feature Papers in Extractive Metallurgy. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal extractions and concentrations with different pH profile in three.... Retrieved from [Link]

  • SciSpace. (2021, July 8). Selective Recovery of Iron by Solvent Extraction from Ni-Laterite Leach Solutions, as Precursor for the Synthesis of High. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Retrieved from [Link]

  • Cho, Y.-C., et al. (2021). Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301. Journal of the Korean Institute of Resources Recycling, 30(6), 28-35.

  • ResearchGate. (n.d.). 11 Extraction of base metals as function of pH by (a) D2EHPA.... Retrieved from [Link]

  • Loughlaimi, I., et al. (2025). Taguchi method optimization for efficient recovery of heavy metals from mining solid waste. Environmental Science and Pollution Research, 32(35), 45961-45973.

  • ResearchGate. (n.d.). Solvent Extraction with Cyanex 301 and 302 for the upgrading of Chloride Leach Liquors from Lateritic Nickel Ores. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective removal of iron(III) from highly salted chloride acidic solutions by solvent extraction using di(2-ethylhexyl) phosphate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of diisooctylthiophosphinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile organophosphorus compound. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of its synthesis, ensuring a successful and efficient experimental outcome.

I. Overview of Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. These challenges often stem from:

  • Side Reactions and Byproduct Formation: The reaction can produce undesired monoalkyl phosphinic acid and other impurities.[1]

  • Purification Difficulties: Separating the desired product from starting materials and byproducts can be complex due to similar physical properties.

  • Reaction Control: Maintaining optimal reaction conditions, such as temperature and reaction time, is crucial for maximizing yield and minimizing impurities.

  • Moisture Sensitivity: The hygroscopic nature of this compound and the sensitivity of some reagents to moisture necessitate careful handling and dry conditions.[2][3]

This guide provides detailed troubleshooting advice and protocols to mitigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A prevalent method involves the reaction of bis(2,4,4-trimethylpentyl)phosphinic acid with a thionating agent. A common precursor route to the phosphinic acid itself starts from sodium hypophosphite and diisobutene.[1] Another approach is the thionation of the corresponding phosphinic acid using reagents like Lawesson's reagent.[4][5][6][7]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be insufficient. Monitoring the reaction progress using techniques like ³¹P NMR is recommended to ensure completion.[1]

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting decomposition or side reactions.

  • Reagent Purity: The purity of your starting materials, particularly the diisobutene and the thionating agent, is critical. Impurities can interfere with the reaction.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Review your extraction and distillation procedures to identify potential areas for improvement.[1][8]

Q3: I'm observing significant amounts of a monoalkyl phosphinic acid byproduct. How can I minimize its formation?

A3: The formation of monoalkyl phosphinic acid is a known issue in the synthesis of the precursor, bis(2,4,4-trimethylpentyl)phosphinic acid.[1] To minimize this:

  • Control Stoichiometry: Ensure the correct molar ratio of diisobutene to sodium hypophosphite is used. An excess of the alkene can favor the formation of the dialkyl product.

  • Optimize Initiator Concentration: The amount of radical initiator (e.g., tert-butyl peroxide) can influence the relative rates of the first and second alkylation steps. Experiment with slight variations in the initiator concentration.

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures might lead to side reactions. Monitor the reaction to stop it once the formation of the desired product has maximized.[1]

Q4: How can I effectively purify the final this compound product?

A4: Purification typically involves a multi-step process:

  • Aqueous Washing: The crude product is often washed with water, followed by a basic solution (e.g., sodium hydroxide) to remove acidic impurities, and then an acidic solution (e.g., sulfuric acid) to neutralize any remaining base.[1]

  • Solvent Extraction: Liquid-liquid extraction is a powerful technique to separate the product from impurities based on their differential solubility in two immiscible liquid phases.[8]

  • Vacuum Distillation: To remove volatile impurities and any remaining solvent, vacuum distillation is employed.[1]

  • Chromatography: For very high purity requirements, column chromatography can be used, although it may be less practical for large-scale synthesis.

A detailed purification protocol is provided in the troubleshooting section.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Incomplete Thionation of Bis(2,4,4-trimethylpentyl)phosphinic Acid

Symptom: ³¹P NMR analysis of the crude product shows a significant peak corresponding to the starting phosphinic acid.

Cause: The thionating agent (e.g., Lawesson's reagent) may be old or decomposed, or the reaction conditions are not optimal. Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions.[5]

Solution:

  • Verify Reagent Quality: Use freshly purchased or properly stored Lawesson's reagent.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the appropriate temperature, typically in a refluxing solvent like toluene or xylene.[9]

    • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC or ³¹P NMR.

    • Stoichiometry: A slight excess of the thionating agent may be necessary to drive the reaction to completion.

Problem 2: Formation of an Emulsion During Aqueous Workup

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making phase separation difficult.

Cause: The presence of amphiphilic byproducts or unreacted starting materials can lead to the formation of emulsions.

Solution:

  • Addition of Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: In some cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., diethyl ether) can sometimes alter the interfacial tension and break the emulsion.

Problem 3: Product Appears as a Dark, Viscous Oil Instead of a Pale Yellow Liquid

Symptom: The final product is dark in color and has a high viscosity, indicating the presence of impurities.

Cause: This is often due to thermal decomposition during distillation or the presence of polymeric byproducts from side reactions.

Solution:

  • Lower Distillation Temperature: Use a high-vacuum pump to lower the boiling point of the product and avoid thermal degradation.

  • Thorough Washing: Ensure the crude product is thoroughly washed to remove impurities that could catalyze polymerization or decomposition at high temperatures.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter off the carbon to remove colored impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid

This protocol is adapted from a known synthetic method.[1]

Materials:

  • Sodium hypophosphite

  • Acetic acid

  • Diisobutene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

  • tert-Butyl peroxide (initiator)

Procedure:

  • In a pressure vessel, combine sodium hypophosphite, acetic acid, and diisobutene.

  • Add the tert-butyl peroxide initiator.

  • Heat the mixture to approximately 135°C and maintain for several hours. It is recommended to replenish the initiator periodically.[1]

  • Monitor the reaction progress by ³¹P NMR. The reaction is complete when the desired ratio of dialkylphosphinic acid to monoalkylphosphinic acid is achieved.

  • Upon completion, cool the reaction mixture.

Protocol 2: Purification of this compound

This protocol outlines a general purification strategy.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic phase sequentially with:

    • Water

    • A dilute solution of sodium hydroxide (e.g., 4%) to remove acidic byproducts.

    • A dilute solution of sulfuric acid (e.g., 10%) to neutralize any excess base.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation to obtain the final product.

V. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (Phosphinic Acid Precursor or Phosphinic Acid) Reaction Thionation Reaction (e.g., with Lawesson's Reagent) Start->Reaction Add Thionating Agent Crude Crude this compound Reaction->Crude Reaction Completion Workup Aqueous Workup (Washing with acid and base) Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final Pure this compound Distillation->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield Observed CheckReaction Check Reaction Completion (³¹P NMR, TLC) Start->CheckReaction CheckPurity Verify Reagent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Evaluate Purification Efficiency Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete If incomplete Impure Impure Reagents CheckPurity->Impure If impurities detected Suboptimal Suboptimal Conditions CheckConditions->Suboptimal If conditions deviate Losses Product Loss During Workup CheckWorkup->Losses If losses are high Solution1 Increase Reaction Time/ Temperature or Add More Reagent Incomplete->Solution1 Solution2 Use Fresh/Purified Reagents Impure->Solution2 Solution3 Optimize Temperature and Time Suboptimal->Solution3 Solution4 Refine Extraction and Distillation Procedures Losses->Solution4

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

VI. Data Summary

ParameterRecommended Value/ConditionRationale
Purity of Diisobutene >80%Higher purity minimizes side reactions.[1]
Reaction Temperature (Phosphinic Acid Synthesis) ~135°CBalances reaction rate and stability.[1]
Reaction Time (Phosphinic Acid Synthesis) 30 hours (with initiator replenishment)Ensures high conversion of starting materials.[1]
Final Product Purity (Typical) ~85% (Technical Grade)This is a common purity for commercially available products.[2][10]
Density of Product ~0.93 g/mL at 20°CAn important physical property for characterization.[10]

VII. Analytical Methods

A variety of analytical techniques can be used to monitor the reaction and characterize the final product:

  • ³¹P NMR Spectroscopy: This is the most powerful tool for monitoring the reaction progress, identifying phosphorus-containing species (starting material, product, and byproducts), and determining the purity of the final product.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the product and impurities.[11]

  • Titration: Acid-base titration can be used to determine the concentration of the acidic product.[11]

VIII. References

  • This compound (~85% (T)). Amerigo Scientific. Available from: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available from: [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health (NIH). Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available from: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. Available from: [Link]

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"degradation and stability of diisooctylthiophosphinic acid solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for diisooctylthiophosphinic acid solutions. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this reagent. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and proper management of this compound solutions.

Q1: What is the recommended procedure for storing this compound and its solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. The pure compound, which is often a hygroscopic liquid, and its solutions should be stored in a cool, dry, and well-ventilated place.[1] Containers must be kept tightly closed to prevent moisture absorption and potential hydrolysis.[2][3] For long-term storage, refrigeration (e.g., -20°C) is recommended, especially for dilute solutions which may be more susceptible to degradation.[3] It is also advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation. The sulfur atom in the thiophosphinic acid group is susceptible to oxidation, which converts it to its oxo-analog, diisooctylphosphinic acid.[4][5] This can be initiated by atmospheric oxygen, strong oxidizing agents (like nitric acid), or through photochemical processes.[1][4][5] Other potential, though less commonly reported, degradation routes include hydrolysis under extreme pH and temperature conditions, and thermal degradation at elevated temperatures.

Q3: My solution of this compound has developed a yellow tint. What could be the cause?

A3: A yellow discoloration is often an indicator of chemical degradation. This can result from the oxidation of the thiophosphinic acid, which may lead to the formation of elemental sulfur or other colored byproducts, especially when exposed to strong oxidizing conditions.[5] It is also possible that impurities in the starting material or solvent are degrading. We recommend performing an analytical check (e.g., HPLC-MS or ³¹P NMR) to identify the impurities and assess the purity of the acid.

Q4: Is this compound sensitive to light?

A4: Yes, organophosphorus compounds, particularly those with sulfur atoms, can be susceptible to photodegradation.[2] Exposure to UV or even ambient laboratory light over extended periods can provide the energy to initiate oxidative processes. Therefore, it is best practice to store solutions in amber vials or in the dark to minimize light exposure.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues that may arise during your experiments.

Issue 1: Inconsistent or non-reproducible results in my metal extraction experiments.

Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of the Reagent 1. Prepare a fresh solution of this compound from a reliable stock. 2. Analyze the old and new solutions via HPLC-MS or ³¹P NMR to check for the presence of diisooctylphosphinic acid or other degradants. 3. If degradation is confirmed, discard the old solution and review storage procedures.The oxidized form of the acid, diisooctylphosphinic acid, has different metal binding affinities and extraction kinetics, which can significantly alter experimental outcomes.[6]
Incorrect Solution pH 1. Measure the pH of your aqueous phase before and after extraction. 2. Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment.The extraction efficiency of this compound is highly pH-dependent, as the protonation state of the acid dictates its chelating ability.
Presence of Competing Ions 1. Review the composition of your sample matrix for ions that could compete with your target metal for binding to the phosphinic acid. 2. If suspected, perform a spike-and-recovery experiment to assess matrix effects.High concentrations of certain ions can interfere with the chelation of the target metal, leading to lower-than-expected extraction efficiency.

Issue 2: Observed phase separation or precipitation in my stock solution.

Potential Cause Troubleshooting Steps Scientific Rationale
Low Solubility 1. Confirm the solubility of this compound in your chosen solvent at the prepared concentration. 2. Gently warm the solution while stirring to see if the precipitate redissolves. 3. If solubility is an issue, consider using a different solvent or preparing a more dilute stock solution.The solubility of this compound can be limited in certain solvents, and temperature can significantly affect its solubility limit.
Moisture Contamination 1. If the solution appears cloudy or contains an immiscible layer, water contamination may be the cause. 2. Dry the solvent using molecular sieves before preparing a new solution. 3. Store the stock solution under an inert, dry atmosphere.This compound is hygroscopic, and absorbed water can lead to phase separation in non-polar organic solvents and potentially slow hydrolysis over time.[1]
Degradation Product Precipitation 1. Isolate the precipitate by filtration or centrifugation. 2. Analyze the precipitate and the supernatant separately using appropriate analytical techniques (e.g., FT-IR, NMR) to identify the components.Degradation products may have different solubilities than the parent compound, leading to their precipitation from the solution.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem Observed: Inconsistent Results or Solution Instability check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_purity 2. Assess Reagent Purity (HPLC-MS or ³¹P NMR) check_storage->check_purity degradation_found Degradation Products Detected? check_purity->degradation_found prepare_fresh 3. Prepare Fresh Solution from High-Purity Stock degradation_found->prepare_fresh Yes review_protocol 5. Review Experimental Protocol (pH, Solvent, Matrix) degradation_found->review_protocol No optimize_storage 4. Optimize Storage (Amber vials, Inert gas, -20°C) prepare_fresh->optimize_storage optimize_storage->review_protocol issue_resolved Issue Resolved review_protocol->issue_resolved

Caption: A decision-making workflow for troubleshooting common issues.

Part 3: Experimental Protocols & Data

To empower you to assess the stability of your this compound solutions, we provide the following detailed protocols.

Protocol 1: Stability Assessment by HPLC-MS

This method is designed to separate and identify this compound from its primary oxidative degradant, diisooctylphosphinic acid.

1. Materials and Reagents:

  • This compound solution to be tested

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Dilute a small aliquot of your stock solution in a 90:10 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

3. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Scan Range: m/z 100-500

  • Expected Ions:

    • This compound [M-H]⁻: ~m/z 305.2

    • Diisooctylphosphinic acid [M-H]⁻: ~m/z 289.2

5. Data Analysis:

  • Monitor the chromatogram for the appearance of the diisooctylphosphinic acid peak. The relative peak area of the degradant can be used to quantify the extent of degradation over time.

Protocol 2: Quantitative Purity Assessment by ³¹P NMR

³¹P NMR is a powerful tool for quantifying phosphorus-containing compounds without the need for extensive calibration curves.

1. Materials and Reagents:

  • This compound solution

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (IS): Triphenyl phosphate (TPP) or another stable organophosphorus compound with a distinct chemical shift.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound solution into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard (e.g., 5-10 mg) to the same NMR tube.

  • Add ~0.6 mL of CDCl₃ and gently mix until fully dissolved.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse with proton decoupling

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the compounds of interest (a d1 of 30s is generally a safe starting point for accurate quantification).

  • Number of Scans: 64 or more to ensure good signal-to-noise.

4. Data Analysis:

  • Process the spectrum with an appropriate line broadening.

  • Integrate the peak for this compound (expected δ ~80 ppm) and the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where: I = integral area, N = number of phosphorus nuclei (1 for both), MW = molecular weight, W = weight, and P = purity of the internal standard.

Oxidative Degradation Pathway

degradation_pathway reactant This compound (R₂P(S)OH) product Diisooctylphosphinic Acid (R₂P(O)OH) reactant->product [Oxidation] (O₂, light, heat)

Caption: The primary oxidative degradation pathway of this compound.

References

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799-804. [Link]

  • Grimes, J. W., et al. (2012). Oxidative degradation of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in nitric acid studied by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1743. [Link]

  • Paiva, A. P., & Malik, T. (2014). Chemical degradation of dithiophosphinic acids in solvent extraction systems. Industrial & Engineering Chemistry Research, 53(30), 12045-12053.
  • Holzgrabe, U., Deubner, R., Schollmayer, C., & Waibel, B. (2005). Quantitative NMR spectroscopy—applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. [Link]

  • Lian, J., et al. (2021). Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation. Ecotoxicology and Environmental Safety, 228, 112979. [Link]

  • ResearchGate. (n.d.). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Third-Phase Formation in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Utilizing Cyanex 301 and Alternative Extractants

Introduction

Welcome to the technical support center for advanced solvent extraction systems. This guide is designed for researchers, scientists, and process development professionals who are encountering, or wish to prevent, the formation of a third phase during liquid-liquid extraction experiments, particularly when using Cyanex 301 and its alternatives. Third-phase formation, the undesirable splitting of the organic phase into two distinct layers, can halt experiments, compromise separation efficiency, and lead to significant operational challenges.[1][2]

As Senior Application Scientists, we understand that robust and reproducible extraction protocols are paramount. This document provides not just procedural steps but also the underlying scientific principles to empower you to diagnose, troubleshoot, and resolve phase stability issues effectively. We will explore the causative factors, from diluent choice to metal loading, and provide detailed, field-proven protocols for remediation.

Section 1: Frequently Asked Questions (FAQs) on Third-Phase Formation

This section addresses the most common initial queries regarding this phenomenon.

Q1: What exactly is "third-phase formation" in solvent extraction?

Third-phase formation is a phenomenon where the organic phase in a liquid-liquid extraction system splits into two immiscible organic layers upon contact with the aqueous phase and sufficient loading of the target metal.[3][4] This results in a three-liquid-phase system:

  • Aqueous Phase: The original aqueous feed, now depleted of the extracted solute.

  • Light Organic Phase: Primarily composed of the diluent.[1]

  • Heavy Organic Phase (The "Third Phase"): A dense layer rich in the extractant and the extracted metal-extractant complex.[3][5]

This separation occurs because the polarity of the metal-extractant complex becomes so high that its solubility in the non-polar organic diluent is exceeded.[1] This leads to the aggregation of these complexes into reverse micelles, which eventually coalesce and de-mix from the bulk diluent.[1][6]

Q2: Why is third-phase formation a significant problem?

The formation of a third phase is highly undesirable in both laboratory-scale experiments and industrial processes for several critical reasons:

  • Process Disruption: It complicates the physical separation of phases, especially in continuous counter-current equipment like mixer-settlers or centrifugal extractors, often leading to flooding and operational shutdown.[2][3][5]

  • Poor Mass Transfer: The viscosity of the third phase is often high, impeding efficient mass transfer and phase disengagement.

  • Loss of Extractant & Solute: The valuable extractant and the target metal become concentrated in the third phase, making quantitative recovery and stripping difficult.

  • Inaccurate Material Balance: The presence of an unexpected third layer makes it difficult to maintain an accurate accounting of materials within the system.[3]

  • Criticality Risk (Nuclear Applications): In nuclear fuel reprocessing, the concentration of fissile materials like plutonium in a third phase can pose a significant criticality risk.[5]

Q3: What are the primary factors that cause third-phase formation?

Third-phase formation is a complex issue influenced by multiple system parameters. The key contributors are:

  • High Metal Loading: Exceeding the solubility limit of the metal-extractant complex in the organic phase is the most direct cause.[3][7]

  • Nature of the Diluent: This is a critical factor. Linear aliphatic diluents (e.g., n-dodecane, kerosene) have low polarity and are more prone to third-phase formation. Aromatic diluents (e.g., toluene, xylene) and cyclic aliphatics (e.g., cyclohexane) can better solvate the polar complexes and are less likely to cause phase splitting.[3][7][8]

  • Aqueous Phase Composition: High concentrations of acid (e.g., nitric acid) or salts in the aqueous phase can increase the extraction of these species into the organic phase, promoting the formation of a third phase.[2][3]

  • Temperature: Lower temperatures generally decrease the solubility of the extracted complex and can facilitate third-phase formation.[3]

  • Extractant Structure and Concentration: The chemical structure of the extractant and its concentration in the diluent play a defining role in the system's overall polarity and loading capacity.[2][7]

Q4: What is the "Limiting Organic Concentration" (LOC)?

The Limiting Organic Concentration (LOC) is a crucial parameter defined as the maximum concentration of a metal (or solute) that can be extracted into the organic phase before the onset of third-phase formation.[1][3][7] Operating your system below the LOC is essential for maintaining a stable two-phase system. Determining the LOC for your specific system is a key diagnostic step in troubleshooting and methods development (see Protocol 3.2).

Section 2: A Systematic Troubleshooting Guide

When encountering a third phase, a systematic approach is essential for efficient resolution. The following workflow provides a logical progression from diagnosis to solution.

Diagram 1: Troubleshooting Workflow for Third-Phase Formation

This diagram outlines the decision-making process for identifying and resolving phase stability issues.

TroubleshootingWorkflow A Phase Instability Observed B Is it a Third Phase or an Emulsion? A->B C Troubleshoot Emulsion (e.g., Centrifugation, Salting Out) B->C Emulsion D Confirmed Third Phase B->D Third Phase M End Protocol C->M E STEP 1: Review System Parameters - Metal Loading vs. LOC - Diluent Type (Aliphatic?) - Temperature - Aqueous Acidity/Salinity D->E F Can Parameters be Adjusted? E->F G STEP 2: Implement Non-Reagent Changes - Decrease Metal Loading - Increase Temperature - Modify Aqueous Phase F->G Yes I STEP 3: Modify Organic Phase F->I No H Problem Resolved? G->H H->I No L System Stable H->L Yes J Option A: Add Phase Modifier (e.g., TBP, 1-Octanol) See Protocol 3.1 I->J K Option B: Change Diluent (e.g., Aliphatic -> Aromatic) I->K J->L K->L L->M

Caption: A step-by-step workflow for diagnosing and resolving third-phase formation.

Step 1: Initial Diagnosis - Third Phase vs. Emulsion

First, confirm you are dealing with a third phase and not a stable emulsion.

  • Emulsions are cloudy, opaque dispersions of one liquid within another and typically do not form a sharp, clear interface after settling. They are common in samples with high concentrations of surfactants.[9]

  • A Third Phase is a distinct, clear liquid layer that forms between the aqueous and light organic phases. It is often denser and more viscous.

If an emulsion is present, remediation strategies like centrifugation, adding salt to the aqueous phase ("salting out"), or gentle swirling instead of vigorous shaking can be effective.[9] If a true third phase is confirmed, proceed to the next step.

Step 2: Corrective Actions - Modifying System Parameters

Before altering the chemical composition of your organic phase, review and adjust operational parameters.

  • Reduce Metal Loading: The simplest approach is to lower the concentration of the metal in the aqueous feed or adjust the phase ratio (A:O) to ensure the organic phase does not exceed its LOC.

  • Increase Temperature: Gently warming the system can increase the solubility of the extracted complex in the diluent, potentially re-dissolving the third phase. Monitor for any negative effects on extraction efficiency or reagent stability.

  • Adjust Aqueous Phase: If permissible by the process, reducing the acidity or overall ionic strength of the aqueous phase can lower the driving force for third-phase formation.

Step 3: Corrective Actions - Modifying the Organic Phase

If parameter adjustments are insufficient or not feasible, the next step is to modify the organic phase itself. This is often the most robust solution.

  • 3a. Introduce a Phase Modifier: Modifiers are compounds added to the organic phase to increase its polarity and its ability to solvate the extracted metal complexes, thereby preventing their precipitation.[3][10]

    • Mechanism of Action: Modifiers work in several ways. Some, like Tributyl Phosphate (TBP), increase the overall polarity of the diluent and can act as a protective agent for the extractant.[3] Others, like long-chain alcohols (e.g., 1-octanol), can act as co-surfactants by replacing water molecules in the metal's coordination sphere or by forming a shielding barrier around the reverse micelles, which prevents the aggregation that leads to phase splitting.[11][12]

    • Common Choices:

      • Tributyl Phosphate (TBP): Highly effective and widely used. A typical starting concentration is 1-5% (v/v).[7]

      • Long-Chain Alcohols (e.g., 1-decanol, 1-octanol): Also very common. However, their effect can be concentration-dependent, and in some systems, they can paradoxically lower the LOC.[7] Careful screening is required (see Protocol 3.1).

      • Amides (e.g., N,N-dihexyloctanamide, DHOA): Can act as effective cosolvents.[13]

  • 3b. Change the Diluent: The choice of diluent has a profound impact on phase stability.[7] If you are using a linear aliphatic diluent like n-dodecane or certain grades of kerosene, switching to a more polar option can eliminate the problem.

    • Diluent Performance Hierarchy (General Trend):

      • Poor: Linear Aliphatics (e.g., n-dodecane, n-heptane)

      • Better: Mixed Aliphatic/Aromatic (e.g., Kerosene, Shellsol)

      • Best: Aromatic (e.g., Toluene, Xylene), Cyclic Aliphatics (e.g., Cyclohexane)

    • Causality: Aromatic and cyclic diluents have a stronger interaction with the organophosphorus extractants and their metal complexes compared to linear aliphatics.[7] This improved solvation competes with the self-aggregation of the complexes, thus preventing phase separation.

Section 3: Key Experimental Protocols

Protocol 3.1: Step-by-Step Methodology for Screening Phase Modifiers

Objective: To empirically determine the most effective phase modifier and its optimal concentration to prevent third-phase formation.

Materials:

  • Stock organic phase (e.g., Cyanex 301 in n-dodecane)

  • Candidate modifiers (e.g., TBP, 1-octanol)

  • Aqueous feed solution containing the target metal at a concentration known to cause third-phase formation.

  • Graduated cylinders, test tubes/vials, mechanical shaker, centrifuge (optional).

Procedure:

  • Prepare Test Solutions: Prepare a series of organic solutions. For a 10 mL final volume, add your stock organic phase and varying volumes of the modifier. For example:

    • Control: 10 mL stock organic phase, 0 mL modifier.

    • Series 1 (TBP): Add 0.1, 0.2, 0.3, 0.5, 1.0 mL of TBP and bring the final volume to 10 mL with the stock organic phase. This corresponds to 1, 2, 3, 5, and 10% v/v.

    • Series 2 (1-Octanol): Repeat with 1-octanol.

  • Contacting Phases: In separate vials, mix equal volumes (e.g., 5 mL) of each prepared organic solution with the aqueous feed solution.

  • Equilibration: Agitate the vials on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Phase Separation & Observation: Allow the phases to separate by gravity for at least 30 minutes. If separation is slow, brief centrifugation can be used.

  • Analysis: Carefully observe each vial. Record the lowest concentration of each modifier that results in a stable, clear, two-phase system. Note any vials that still show a third phase or emulsion.

  • Selection: Choose the modifier and concentration that effectively prevents the third phase without negatively impacting extraction or stripping performance (which should be verified in subsequent tests).

Protocol 3.2: Step-by-Step Methodology for Determining Limiting Organic Concentration (LOC)

Objective: To quantify the maximum metal loading capacity of a specific organic system before phase splitting occurs.

Materials:

  • Organic phase (extractant in diluent, with or without modifier).

  • Aqueous feed solutions with varying concentrations of the target metal.

  • Analytical equipment to measure metal concentration (e.g., ICP-OES, AAS).

Procedure:

  • Prepare Aqueous Series: Create a series of aqueous feed solutions with increasing metal concentrations (e.g., 100, 200, 500, 1000, 2000... mg/L).

  • Contacting Phases: In separate vials, contact a fixed volume of the organic phase (e.g., 10 mL) with an equal volume of each aqueous solution from the series.

  • Equilibration: Agitate all vials to reach equilibrium (e.g., 30 minutes).

  • Observation: Allow phases to separate and visually inspect each vial for the formation of a third phase. Identify the vial with the lowest initial aqueous concentration that produced a third phase.

  • Quantification: For the vial just before the one where a third phase appeared (i.e., the most loaded stable sample), carefully separate the aqueous and organic phases.

  • Analysis: Analyze the metal concentration in the equilibrated aqueous phase (raffinate).

  • Calculation: The metal concentration in the loaded organic phase is calculated by mass balance:

    • [Metal]_org = ([Metal]_initial_aq - [Metal]_final_aq) * (V_aq / V_org)

    • This calculated [Metal]_org is the Limiting Organic Concentration (LOC).

Section 4: Working with Cyanex 301 Alternatives

While the fundamental principles of troubleshooting remain the same, different extractants have unique chemical properties that can influence phase stability.

Q: I'm using D2EHPA (bis(2-ethylhexyl) phosphoric acid) and see a third phase. Is the approach the same as for Cyanex 301?

Yes, the fundamental troubleshooting approach is identical. D2EHPA is well-known to form a third phase, especially during the extraction of rare earth elements.[7] The same factors—diluent choice, metal loading, pH, and the use of modifiers like TBP—are critical for controlling its phase stability.[7] Aromatic diluents or the addition of TBP are highly effective at preventing third-phase formation in D2EHPA systems.[7]

Q: I switched from Cyanex 301 to Cyanex 272 for Co/Ni separation. What should I be aware of?

Cyanex 272 (a phosphinic acid) is generally more stable than Cyanex 301 (a dithiophosphinic acid), especially against oxidation.[14][15] However, it is still an organophosphorus acid and is subject to the same phase stability rules. While perhaps less prone to third-phase issues than Cyanex 301 under identical conditions due to differences in the polarity of the extracted complexes, high metal loading in an aliphatic diluent can still cause phase splitting. The same troubleshooting workflow applies. Cyanex 272 is particularly effective for Co/Ni separation.[16][17][18]

Comparative Data of Common Extractants

The table below summarizes key properties of Cyanex 301 and common alternatives.

FeatureCyanex® 301Cyanex® 272D2EHPA
Chemical Name bis(2,4,4-trimethylpentyl) dithiophosphinic acidbis(2,4,4-trimethylpentyl) phosphinic acidbis(2-ethylhexyl) phosphoric acid
Functional Group R₂P(S)SHR₂P(O)OH(RO)₂P(O)OH
Acidity StrongestWeakestIntermediate
Primary Application Zn, Co, heavy metals[14][15]Co/Ni separation[15][16]Rare Earths, various metals[7][18]
Third-Phase Tendency High, especially at high loadingModerateHigh, especially with REEs[7]
Common Diluents Aliphatic (Kerosene), AromaticAliphatic (Kerosene), AromaticAliphatic (Kerosene), Aromatic
Effective Modifiers TBP, long-chain alcoholsTBP, long-chain alcoholsTBP[7]

Section 5: Visualizing the Mechanism

Understanding the molecular-level behavior helps in rationally designing solutions.

Diagram 2: Mechanism of Third-Phase Formation

This diagram illustrates the aggregation of metal-extractant complexes (reverse micelles) leading to phase separation.

ThirdPhaseMechanism cluster_0 Low Metal Loading (Stable System) cluster_1 High Metal Loading (> LOC) cluster_2 Third-Phase Formation A1 M-E B1 M-E A1->B1 Increase Metal Loading A2 M-E A3 M-E A4 M-E info1 Metal-Extractant (M-E) complexes are dispersed as small, stable reverse micelles in the diluent. B2 M-E C B1->C Phase Separation B3 M-E B4 M-E B5 M-E B6 M-E info2 Increased polarity leads to strong attraction and aggregation of micelles. The aggregates grow in size. info3 Aggregates coalesce and separate from the non-polar diluent, forming a distinct layer.

Caption: The progression from dispersed micelles to phase separation as metal loading increases.

Conclusion

Third-phase formation is a solvable challenge in solvent extraction. By understanding its fundamental causes—primarily the limited solubility of polar metal-extractant complexes in non-polar diluents—a researcher can take logical, systematic steps to restore phase stability. The most robust solutions typically involve modifying the organic phase, either by introducing a phase modifier like TBP to increase polarity or by selecting a more suitable aromatic diluent. By applying the diagnostic workflow and experimental protocols outlined in this guide, you can effectively troubleshoot these issues, leading to more reliable and successful separation experiments.

References

  • Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923 - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). ACS Omega. [Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media - MDPI. (2020). MDPI. [Link]

  • The fate of the organic phase beyond third phase formation - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • THE EFFECT OF DILUENT ON THIRD PHASE FORMATION IN THORIUM NITRATE - TBP SYSTEM: SOME NOVEL EMPIRICAL CORRELATIONS: Solvent Extraction and Ion Exchange - Taylor & Francis Online. (2007). Taylor & Francis Online. [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction | Langmuir - ACS Publications. (2020). ACS Publications. [Link]

  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides - Taylor & Francis Online. (2019). Taylor & Francis Online. [Link]

  • Application of Cyanex - Academic Journals. (2013). Academic Journals. [Link]

  • The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • Third phase formation in solvent extraction: A microemulsion model - Penn State. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synergistic Solvent Extraction Is Driven by Entropy. - Semantic Scholar. (2019). Semantic Scholar. [Link]

  • Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). HAL Open Science. [Link]

  • (PDF) Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • bis(2,4,4-trimethylpentyl)dithiophosphonic acid - IDEaL. (n.d.). Retrieved January 14, 2026, from [Link]

  • Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synergistic Solvent Extraction Is Driven by Entropy | ACS Nano - ACS Publications. (2019). ACS Publications. [Link]

  • Structure and properties of Cyanex 272, Cyanex 302 and Cyanex 301 at 24... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Low-carbon footprint diluents in solvent extraction for lithium-ion battery recycling - NIH. (2023). National Institutes of Health. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 14, 2026, from [Link]

  • Studies on Synergistic solvent extraction of rare earth elements from nitrate medium by mixtures of 8-hydroxyquinoline with Cyanex 301 or Cyanex 302 | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System | ACS Omega - ACS Publications. (2024). ACS Publications. [Link]

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Technical Support Center: Diisooctylthiophosphinic Acid - Performance and Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diisooctylthiophosphinic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organophosphorus compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the effects of impurities on the performance of this compound, particularly in solvent extraction applications.

I. Understanding this compound and Its Common Impurities

This compound, also known as bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a hygroscopic liquid organophosphorus compound.[1][2] It is widely recognized for its application as a complexing agent in the extraction of transition metals.[1][3] However, the performance of this compound can be significantly influenced by the presence of impurities, which can arise during its synthesis or degradation.

A. Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities found in technical grade this compound?

A1: The most frequently encountered impurities in this compound and its dithiophosphinic analogue (often sold commercially as Cyanex® 301) are bis(2,4,4-trimethylpentyl)monothiophosphinic acid (MTPhos) and phosphine sulfides.[4][5][6] During the synthesis of related phosphinic acids, byproducts such as monoalkyl phosphinic acid can also be formed.[7]

Q2: How do these impurities affect the performance of this compound in metal extraction?

A2: Impurities can act as modifiers, synergists, or antagonists in the extraction process. For instance, the presence of monothiophosphinic acid (MTPhos) can influence the extraction of certain metals. In some systems, MTPhos has been observed to act as a synergist in the extraction of manganese (II), while in other cases, it may have a limited effect on the extraction of nickel (II), cobalt (II), and zinc (II).[4][5] Impurities can also affect the physical stability of the solvent system, such as the formation of a third phase at elevated pH values.[5][6]

Q3: Can impurities change the physical appearance of the this compound?

A3: Yes. Pure this compound is a liquid.[1][2] The presence of impurities, particularly degradation products, can lead to discoloration. For example, oxidation of thiophosphinic acids can result in the formation of elemental sulfur, which can impart a yellow color.[8][9]

II. Troubleshooting Guide: Performance Issues in Experiments

This section provides a structured approach to troubleshooting common problems encountered during the use of this compound.

A. Issue 1: Inconsistent or Lower-than-Expected Metal Extraction Efficiency

Symptom Potential Cause Troubleshooting Steps
Reduced extraction of target metals (e.g., Ni, Co, Zn) Presence of antagonist impurities or lower concentration of the active extractant.1. Verify Purity: Analyze the this compound using ³¹P NMR or HPLC to quantify the active component and identify impurities.[4][10] 2. Increase Extractant Concentration: If purity is lower than expected, a higher concentration of the technical grade product may be needed to achieve the desired extraction efficiency. 3. Purify the Extractant: For sensitive applications, consider purifying the technical grade this compound. (See Section III.A for a general protocol).
Unexpected extraction of non-target metals Presence of synergistic impurities.1. Impurity Identification: Use analytical techniques to identify the impurities. For example, MTPhos can act as a synergist for Mn(II) extraction.[5] 2. pH Adjustment: The extraction of different metals is pH-dependent. Adjusting the pH of the aqueous phase can improve selectivity.
Poor phase separation or emulsion formation High concentrations of surfactant-like impurities or vigorous shaking.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separation vessel to minimize emulsion formation.[11] 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to help break the emulsion.[11] 3. Centrifugation: Centrifuging the mixture can also aid in phase separation.

B. Issue 2: Unexpected Color Changes During Extraction

Symptom Potential Cause Troubleshooting Steps
Organic phase turns yellow or cloudy Oxidation of the thiophosphinic acid to elemental sulfur or other degradation products.1. Use Fresh Reagent: Ensure the this compound is not expired and has been stored properly (see Section IV.A). 2. Inert Atmosphere: For sensitive extractions, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Aqueous or organic phase shows an unexpected color Formation of a colored metal-extractant complex or reaction with impurities.1. UV-Vis Spectroscopy: Use UV-Vis spectroscopy to characterize the colored species. 2. Impurity Analysis: Analyze the starting material for impurities that could form colored complexes with the metal ions present.

C. Issue 3: Incomplete Stripping of Metals from the Organic Phase

Symptom Potential Cause Troubleshooting Steps
Low recovery of the target metal during the stripping step Stronger-than-expected metal-extractant complex due to impurities or incorrect stripping solution.1. Increase Stripping Acid Concentration: Use a higher concentration of the stripping acid (e.g., HCl, H₂SO₄) to shift the equilibrium towards the aqueous phase. 2. Test Different Stripping Agents: Some metal-extractant complexes may require a specific stripping agent for efficient decomposition. 3. Temperature Effect: Investigate the effect of temperature on the stripping efficiency, as this can influence the equilibrium of the reaction.[1][12]

III. Protocols for Purity Assessment and Purification

A. Protocol 1: General Purification of Technical Grade this compound by Acid-Base Extraction

This protocol is based on the principles of acid-base extraction to separate the acidic this compound from non-acidic impurities.

  • Dissolution: Dissolve the technical grade this compound in a suitable water-immiscible organic solvent (e.g., hexane, toluene).

  • Basification: Extract the organic phase with a dilute aqueous base solution (e.g., 4% NaOH) to deprotonate the acidic this compound and transfer it to the aqueous phase as its salt.[7] Non-acidic impurities will remain in the organic phase.

  • Separation: Separate the aqueous phase containing the diisooctylthiophosphinate salt.

  • Acidification: Acidify the aqueous phase with a strong acid (e.g., 10% H₂SO₄) to a pH where the this compound is protonated and becomes insoluble in water.[7]

  • Re-extraction: Extract the acidified aqueous phase with a fresh portion of the organic solvent to recover the purified this compound.

  • Washing and Drying: Wash the organic phase with water to remove any remaining mineral acid and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified this compound.

  • Purity Verification: Verify the purity of the final product using an appropriate analytical method such as ³¹P NMR or HPLC-UV.

B. Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for the analysis of organophosphorus compounds due to its high sensitivity and the wide chemical shift range of the ³¹P nucleus.[10][13]

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of a suitable phosphorus-containing internal standard with a chemical shift that does not overlap with the signals of interest (e.g., triphenyl phosphate).

  • NMR Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., relaxation delay) to ensure accurate quantification.

  • Data Analysis: Integrate the signals corresponding to this compound and the identified impurities. The relative purity can be determined by comparing the integration values.

C. Protocol 3: Purity Assessment by HPLC-UV

HPLC-UV can be used to separate and quantify this compound and its UV-active impurities.

  • Column and Mobile Phase Selection: Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[14][15]

  • Standard Preparation: Prepare a series of standard solutions of a purified this compound reference standard at known concentrations.

  • Sample Preparation: Prepare a solution of the this compound sample at a known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms at a suitable UV wavelength.

  • Quantification: Create a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of this compound in the sample and quantify any detected impurities that have a UV response.

IV. Stability and Storage

A. Frequently Asked Questions (FAQs): Stability and Storage

Q1: How should I store this compound to minimize degradation?

A1: this compound is hygroscopic and can be susceptible to oxidation.[1][2] It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration and storage under an inert atmosphere are recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is oxidation of the sulfur atom, which can lead to the formation of the corresponding phosphinic acid (the oxygen analog) and elemental sulfur.[8][9] This process can be accelerated by exposure to strong oxidizing agents, elevated temperatures, and UV light.[8][9]

V. Relevance to Drug Development

While this compound is not a common reagent in the direct synthesis of active pharmaceutical ingredients (APIs), organophosphorus compounds play various roles in pharmaceutical development.[16][17][18] The principles and troubleshooting guides presented here can be relevant to drug development professionals in the following contexts:

  • Purification of Intermediates: The selective metal extraction capabilities of this compound could be adapted for the removal of residual metal catalysts from synthetic intermediates of APIs.

  • Impurity Profiling: The analytical techniques described for identifying impurities in this compound (e.g., HPLC, GC-MS, NMR) are standard methods used for impurity profiling of APIs and drug products as mandated by regulatory bodies like the ICH.[19][20]

  • Understanding Organophosphorus Chemistry: For researchers working with organophosphorus-based drugs or reagents, this guide provides insights into the potential impurities, degradation pathways, and analytical challenges associated with this class of compounds.

VI. Visual Diagrams

Impurity_Analysis_Workflow cluster_0 Problem Identification cluster_1 Impurity Hypothesis cluster_2 Analytical Investigation cluster_3 Resolution Problem Inconsistent Experimental Results Hypothesis Suspect Impurities in This compound Problem->Hypothesis Leads to Purity_Analysis Purity & Impurity Analysis Hypothesis->Purity_Analysis Requires NMR 31P NMR Purity_Analysis->NMR HPLC HPLC-UV Purity_Analysis->HPLC GCMS GC-MS Purity_Analysis->GCMS Purification Purify Reagent Purity_Analysis->Purification If Impure Adjust_Protocol Adjust Experimental Protocol Purity_Analysis->Adjust_Protocol If Impurities Identified Source_New Source Higher Purity Reagent Purity_Analysis->Source_New If Purity is Consistently Low

Caption: Workflow for troubleshooting performance issues related to impurities.

Purification_Process Start Technical Grade This compound Dissolve Dissolve in Organic Solvent Start->Dissolve Extract_Base Extract with Aqueous Base Dissolve->Extract_Base Separate_Phases Separate Phases Extract_Base->Separate_Phases Organic_Impurities Organic Phase (Non-Acidic Impurities) Separate_Phases->Organic_Impurities Discard Aqueous_Salt Aqueous Phase (Diisooctylthiophosphinate Salt) Separate_Phases->Aqueous_Salt Acidify Acidify Aqueous Phase Aqueous_Salt->Acidify Extract_Organic Extract with Fresh Organic Solvent Acidify->Extract_Organic Wash_Dry Wash and Dry Organic Phase Extract_Organic->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate End Purified This compound Evaporate->End

Caption: Acid-base extraction purification workflow.

VII. References

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799–804. [Link]

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. [Link]

  • Impurity profiling of pharmaceutical Formulation. World Journal of Pharmaceutical Research. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. [Link]

  • (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • 31 Phosphorus NMR. University of Ottawa. [Link]

  • Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • (PDF) Organophosphorus Reagents: A Practical Approach in Chemistry. ResearchGate. [Link]

  • Chapter - I: Introduction to Organophosphorus Compounds Phosphorus was the thirteenth element to be discovered by the German. Shodhganga. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • The influence of the temperature on the extraction of the metals from... ResearchGate. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PubMed. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. Scilit. [Link]

  • Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. The University of Arizona. [Link]

  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. National Institutes of Health. [Link]

  • Why does the color of the extract or the reaction solution change to almost dark red?. ResearchGate. [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. Analytical Science & Technology. [Link]

  • C190-E094A_Tips for practical HPLC analysis. Shimadzu. [Link]

  • Why my extract samples do not change color to blue during conducting Folin-Ciocalteu's method?. ResearchGate. [Link]

  • Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. PubMed. [Link]

  • Long-term isothermal stability of deep eutectic solvents. BioResources. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]

  • Color change of Product when introduced to chlorinated solvents. Reddit. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. [Link]

  • Bershak Andrey PURIFICATION OF NICKEL SULFATE SOLUTIONS VIA SOLVENT EXTRACTION METHOD. LUTPub. [Link]

Sources

Technical Support Center: Regeneration and Recycling of Diisooctylthiophosphinic Acid (e.g., Cyanex 301) from Organic Phases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration and recycling of diisooctylthiophosphinic acid (DTP). This guide is designed for researchers, scientists, and drug development professionals who utilize DTP in solvent extraction processes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the recovery and reuse of this valuable extractant.

The regeneration of DTP from a metal-loaded organic phase is a critical step in creating a closed-loop, economically viable, and environmentally sustainable extraction process. The primary goal is to efficiently strip the extracted metal ions from the organic phase, restoring the DTP to its active form for subsequent extraction cycles. This process typically involves contacting the loaded organic phase with a strong aqueous acid solution.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the regeneration and recycling of this compound.

Issue 1: Incomplete Metal Stripping from the Loaded Organic Phase

Symptoms:

  • The concentration of metal ions in the organic phase remains high after the stripping stage.

  • The extraction efficiency of the recycled DTP is significantly lower than that of the fresh extractant.

Probable Causes & Solutions:

Probable Cause Explanation Troubleshooting Steps
Insufficient Acid Concentration or Inappropriate Acid Choice The stripping of metal ions from the DTP complex is an equilibrium reaction driven by high acidity.[1] If the acid concentration is too low, the equilibrium will favor the metal-DTP complex, leading to incomplete stripping. The choice of acid (e.g., HCl, H₂SO₄) can also influence stripping efficiency depending on the metal being stripped.[2]1. Increase Acid Concentration: Gradually increase the molarity of the stripping acid. For instance, for cobalt stripping, concentrations of 3.0 M H₂SO₄ or 8.0 M HCl have been shown to be effective.[2] 2. Optimize Acid Type: Test different strong acids. For example, HCl may be more effective than H₂SO₄ for stripping certain metal chloride complexes.[2][3]
High Metal Loading in the Organic Phase An organic phase that is saturated or near-saturated with metal ions will require more stringent stripping conditions to shift the equilibrium towards metal release.1. Increase Stripping Stages: Employ a multi-stage counter-current stripping process. Two to three stages are often sufficient to achieve complete stripping.[4] 2. Adjust Phase Ratio (A/O): Increase the volume of the aqueous stripping solution relative to the organic phase to enhance the driving force for metal transfer.
Formation of Stable Metal-DTP Complexes This compound can form very stable complexes with certain metals, making them difficult to strip.[1]1. Introduce a Synergistic Agent: Consider adding a modifier to the organic phase, such as an amine extractant (e.g., Aliquat 336). These binary systems can exhibit synergistic effects that facilitate stripping.[4] 2. Elevate Temperature: Increasing the temperature of the stripping process can improve kinetics and shift the equilibrium towards metal release. However, monitor for potential degradation of the extractant at elevated temperatures.
Contact Time/Mixing Insufficiency Inadequate mixing or insufficient contact time between the organic and aqueous phases can lead to poor mass transfer of the metal ions.1. Optimize Mixing: Ensure vigorous agitation during stripping to maximize the interfacial area between the two phases. 2. Increase Contact Time: Extend the duration of the stripping process to allow the system to reach equilibrium.
Issue 2: Degradation of this compound During Recycling

Symptoms:

  • A noticeable decrease in extraction efficiency with each recycling loop, even with complete metal stripping.

  • Changes in the physical properties of the organic phase (e.g., color, viscosity).

  • Formation of precipitates or a third phase during extraction or stripping.

Probable Causes & Solutions:

Probable Cause Explanation Troubleshooting Steps
Oxidative Degradation Thiophosphinic acids can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.[1] This can alter the chemical structure of the extractant and reduce its effectiveness.1. Avoid Strong Oxidizing Agents: Ensure that the feed and stripping solutions do not contain strong oxidizers. 2. Inert Atmosphere: If operating at high temperatures, consider blanketing the system with an inert gas like nitrogen to minimize contact with oxygen.
Hydrolytic Degradation Prolonged contact with highly acidic or alkaline aqueous solutions, particularly at elevated temperatures, can lead to the hydrolysis of the phosphinic acid functional group.1. Optimize Stripping Conditions: Use the minimum acid concentration and temperature required for effective stripping. 2. Minimize Contact Time: Reduce the duration of the stripping step as much as possible without compromising stripping efficiency.
Presence of Impurities The commercial extractant (e.g., Cyanex 301) may contain impurities like monothiophosphinic acid.[5][6] These impurities might degrade at different rates or have different extraction characteristics, affecting the overall performance of the recycled solvent.1. Purify the Recycled Extractant: If significant degradation is suspected, consider a purification step for the recycled organic phase, such as washing with a mild alkaline solution followed by an acid wash to remove degradation products. 2. Source High-Purity Extractant: For critical applications, starting with a higher purity grade of this compound can improve long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind regenerating this compound?

A1: The regeneration of this compound (DTP) is based on the principle of shifting the chemical equilibrium of the metal extraction reaction. During extraction, the acidic proton of DTP is exchanged for a metal ion at a relatively low acidity (higher pH). To reverse this process (stripping), the metal-loaded organic phase is contacted with a highly acidic aqueous solution. The high concentration of protons in the aqueous phase drives the equilibrium back, causing the metal ion to be released into the aqueous phase and regenerating the protonated, active form of the DTP in the organic phase.[1][7]

Q2: How can I monitor the concentration and purity of my recycled this compound?

A2: Several analytical techniques can be employed:

  • Titration: A simple acid-base titration can be used to determine the concentration of the acidic DTP in the organic phase.

  • Spectroscopic Methods: Techniques like ³¹P NMR (Nuclear Magnetic Resonance) spectroscopy can provide detailed information about the chemical structure of the phosphorus-containing compounds, allowing for the identification of the active extractant and potential degradation products.[8]

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the organic phase, providing a measure of purity.[9][10]

  • Metal Analysis: Inductively Coupled Plasma (ICP) analysis of the stripped organic phase can confirm the removal of metal ions.

Q3: Is saponification necessary for the regeneration of this compound?

A3: Saponification is not part of the regeneration (stripping) process itself. Instead, it is a pre-treatment step sometimes used before the extraction phase.[3] Saponification involves reacting the acidic extractant with a base (like NaOH) to form a salt. This can enhance the extraction of certain metals, particularly from acidic solutions, by controlling the pH of the aqueous phase during extraction. The regeneration of the saponified extractant still requires stripping with a strong acid to remove the extracted metal and reprotonate the DTP.

Q4: Can I use a weaker acid for stripping to avoid degradation of the extractant?

A4: While using a weaker acid might seem gentler on the extractant, it is generally less effective for stripping metals from the highly stable DTP complexes.[1] The key is to find a balance. It is often more practical to use a strong acid under optimized conditions (concentration, temperature, and contact time) to ensure efficient stripping and then minimize the exposure time to reduce the risk of degradation. In some specific cases, a weakly acidic solution with a high concentration of a complexing anion, like chloride, can be effective.[11]

Q5: What is a "third phase" and how can I prevent its formation during recycling?

A5: A "third phase" is an intermediate, often viscous and crud-like layer that can form between the aqueous and organic phases. Its formation can complicate phase separation and lead to loss of the extractant. The formation of a third phase can be influenced by factors such as high metal loading, the presence of certain impurities, and the nature of the diluent.

To prevent its formation:

  • Avoid Overloading: Do not exceed the maximum metal loading capacity of your organic phase.

  • Use of Modifiers: The addition of a modifier, such as isodecanol or tributyl phosphate (TBP), to the organic phase can help prevent the formation of a third phase.

  • Proper Diluent Selection: The choice of the organic diluent can impact phase stability. Aliphatic diluents are common, but aromatic diluents may be required in some systems.

  • Purity of Extractant: Using a purer grade of this compound may reduce the tendency for third-phase formation, as some impurities can contribute to this issue.[5][6]

Experimental Workflow & Diagrams

Standard Regeneration and Recycling Workflow for this compound

Below is a detailed, step-by-step protocol for a typical lab-scale regeneration process.

Materials:

  • Metal-loaded organic phase (this compound in a suitable diluent, e.g., kerosene)

  • Stripping solution (e.g., 3-8 M HCl or H₂SO₄)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrumentation for metal and DTP analysis (e.g., ICP-OES, Titrator)

Protocol:

  • Phase Separation: Ensure any entrained aqueous phase from the extraction step is completely separated from the metal-loaded organic phase.

  • Stripping: a. In a separatory funnel, combine the metal-loaded organic phase with the acidic stripping solution at a defined aqueous-to-organic (A/O) phase ratio (e.g., 1:1). b. Agitate the mixture vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer. c. Allow the phases to disengage completely. d. Separate the aqueous phase (now containing the stripped metal) from the organic phase.

  • Multi-stage Stripping (if necessary): For difficult-to-strip metals or high metal loadings, repeat step 2 with a fresh portion of the stripping solution. Two to three stages are typically sufficient.[4]

  • Washing (Optional): To remove any entrained acidic stripping solution, wash the regenerated organic phase with deionized water.

  • Analysis: a. Analyze a sample of the regenerated organic phase for residual metal content to confirm the effectiveness of the stripping process. b. Determine the concentration of the active this compound in the recycled organic phase via titration.

  • Recycling: The regenerated organic phase is now ready to be reused in the next extraction cycle.

Diagrams

Regeneration_Workflow cluster_extraction Extraction Stage cluster_regeneration Regeneration Stage Metal_Aqueous Aqueous Feed (with Metal Ions) Extraction Extraction Metal_Aqueous->Extraction Fresh_Organic Regenerated DTP Organic Phase Fresh_Organic->Extraction Loaded_Organic Loaded DTP (with Metal Ions) Extraction->Loaded_Organic Raffinate Aqueous Raffinate (Metal Depleted) Extraction->Raffinate Stripping Stripping Loaded_Organic->Stripping Stripping_Acid Aqueous Stripping Acid Stripping_Acid->Stripping Recycled_Organic Regenerated DTP Organic Phase Stripping->Recycled_Organic Metal_Concentrate Aqueous Metal Concentrate Stripping->Metal_Concentrate Recycled_Organic->Fresh_Organic Recycle

Caption: Overall workflow of extraction and regeneration cycle.

Troubleshooting_Logic Start Incomplete Stripping Detected Check_Acid Is Acid Concentration Sufficiently High? Start->Check_Acid Check_Loading Is Metal Loading in Organic Phase High? Check_Acid->Check_Loading Yes Increase_Acid Increase Acid Molarity or Change Acid Type Check_Acid->Increase_Acid No Check_Mixing Is Mixing/Contact Time Adequate? Check_Loading->Check_Mixing No Increase_Stages Increase Stripping Stages or A/O Ratio Check_Loading->Increase_Stages Yes Optimize_Mixing Increase Agitation and/or Contact Time Check_Mixing->Optimize_Mixing No Resolved Problem Resolved Check_Mixing->Resolved Yes Increase_Acid->Resolved Increase_Stages->Resolved Optimize_Mixing->Resolved

Caption: Troubleshooting logic for incomplete metal stripping.

References

  • CYANEX® 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. (2025). ResearchGate. [Link]

  • Cobalt stripping isotherm at 50 8C with the bwashedQ 20% v/v CYANEX... (n.d.). ResearchGate. [Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. (2020). MDPI. [Link]

  • Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301. (n.d.). 자원리싸이클링. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). PubMed. [Link]

  • Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). MDPI. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). ResearchGate. [Link]

  • Process for stripping metals from organic complexes. (n.d.). European Patent Office. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). NIH. [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI - NIH. [Link]

Sources

"minimizing solvent losses in diisooctylthiophosphinic acid extraction circuits"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with diisooctylthiophosphinic acid (and its commercial equivalents, such as Cyanex 301) in solvent extraction circuits. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you minimize solvent losses and optimize your extraction processes.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and actionable solutions.

Issue 1: Rapid Phase Disengagement Failure and Emulsion Formation

Q1: We are experiencing the formation of a stable, milky emulsion at the aqueous-organic interface, preventing clean phase separation. What is causing this, and how can we resolve it?

A1: Emulsion formation is a frequent challenge in liquid-liquid extraction and is often caused by the presence of surfactants or finely divided solids that stabilize the dispersion of one liquid phase within the other.[1] In this compound circuits, common culprits include:

  • High Shear Mixing: Excessive agitation speeds can create very fine droplets, increasing the interfacial area and promoting emulsion formation.

  • Presence of Surfactant-like Molecules: High concentrations of certain compounds in your sample, such as phospholipids, free fatty acids, or proteins, can act as emulsifying agents.[2]

  • Finely Divided Solids: Particulates in the feed solution can accumulate at the interface, physically hindering the coalescence of droplets.

Troubleshooting Protocol: Breaking Stable Emulsions

  • Gentle Agitation: The simplest preventative measure is to reduce the mixing intensity. Instead of vigorous shaking, gently swirl the separatory funnel to maintain sufficient surface area for extraction without excessive shearing.[2]

  • "Salting Out": The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase increases its ionic strength.[2][3][4][5] This forces the surfactant-like molecules to partition more exclusively into one phase, destabilizing the emulsion.

    • Procedure: Add solid NaCl to the emulsion and gently agitate. Observe if the salt helps to break the emulsion as it dissolves.[3][5]

  • pH Adjustment: If the emulsion is stabilized by alkali soaps or detergents, lowering the pH of the aqueous phase to approximately 2 with sulfuric or hydrochloric acid can alter the charge of the surfactant, disrupting its emulsifying properties.[3][6]

  • Centrifugation: For smaller volumes, centrifugation is a highly effective method to break emulsions by applying a strong gravitational force that accelerates phase separation.[2][3][4]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets.[2][4]

Experimental Workflow for Emulsion Breaking

Emulsion_Troubleshooting start Stable Emulsion Formed gentle_agitation Reduce Mixing Speed Swirl instead of shake start->gentle_agitation Preventative salting_out Add NaCl or Na2SO4 Increases ionic strength start->salting_out Corrective ph_adjustment Lower pH to ~2 Disrupts surfactant charge start->ph_adjustment Corrective centrifugation Centrifuge Sample Accelerates phase separation start->centrifugation Corrective filtration Pass through glass wool or phase separation paper Coalesces droplets start->filtration Corrective resolution Clean Phase Separation gentle_agitation->resolution salting_out->resolution ph_adjustment->resolution centrifugation->resolution filtration->resolution

Caption: Troubleshooting workflow for emulsion formation.

Issue 2: Suspected Degradation of this compound

Q2: We are observing a decline in extraction efficiency over time and a change in the color of our organic phase. We suspect the this compound is degrading. What could be the cause, and how can we confirm and prevent it?

A2: this compound (the active component in Cyanex 301) is susceptible to oxidation, which can lead to a loss of extraction efficiency.[7] The degradation process often involves the formation of a disulfide, followed by the mono-thio analogue (Cyanex 302), and ultimately the fully oxidized phosphinic acid (Cyanex 272).[7][8]

Primary Causes of Degradation:

  • Presence of Oxidizing Agents: Common oxidants such as Cu(II) ions and nitric acid can accelerate the degradation of the extractant.[9] Conversely, it shows good stability in sulfuric acid media.

  • Air Oxidation: Prolonged exposure to air (oxygen) can lead to gradual oxidation of the sulfur-containing functional group.[10]

  • Photodegradation: Exposure to UV-Vis light can also contribute to the degradation of the extractant.[7]

Confirmation and Prevention of Degradation:

Analytical Confirmation:

  • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to identify the degradation products in the organic phase. Derivatization of the degradation products may be necessary to make them volatile for GC analysis.[11][12]

  • 31P NMR Spectroscopy: This technique is highly effective for identifying the different phosphorus-containing species (the original extractant and its oxidized forms) in the organic phase.[13]

Preventative Measures:

  • Inert Atmosphere: When possible, conduct extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[8][10]

  • Protection from Light: Use amber glassware or cover your extraction vessels with aluminum foil to protect the organic phase from light.

  • Avoid Strong Oxidizing Agents: If your process involves strong oxidants like nitric acid, be aware of the potential for rapid extractant degradation.[13]

  • Pre-treatment of Feed Solution: If the feed solution contains high concentrations of oxidizing metal ions like Cu(II), consider a pre-treatment step to remove them before the this compound extraction stage.

Degradation Pathway of this compound

Degradation_Pathway DTPA This compound (Cyanex 301) Disulfide Disulfide Derivative DTPA->Disulfide Oxidation MTPA Mono-thio Analogue (Cyanex 302) Disulfide->MTPA Further Oxidation PA Phosphinic Acid (Cyanex 272) MTPA->PA Final Oxidation

Caption: Oxidative degradation pathway of this compound.

FAQs: Quick Reference Guide

Q3: How can we quantify the loss of this compound to the aqueous phase (raffinate)?

A3: A common method is to measure the total phosphorus content in the raffinate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[14][15][16][17][18] Since the extractant is an organophosphorus compound, an increase in the phosphorus concentration in the aqueous phase corresponds to a loss of the extractant. This method is sensitive and can detect even trace amounts of lost solvent.

Q4: What is "crud" and how does it contribute to solvent loss?

A4: Crud is a stable, solid-stabilized emulsion that forms at the organic-aqueous interface. It is a complex mixture of the organic phase, aqueous phase, fine solid particles, and air. Crud can physically entrain significant volumes of the organic phase, leading to substantial solvent losses when it is removed from the circuit.

Q5: Can the choice of diluent affect solvent loss?

A5: Yes, the diluent can significantly impact solvent loss. The use of polar diluents can lead to stronger interactions with the extractant, which may decrease extraction efficiency and potentially increase solubility in the aqueous phase.[8] Non-polar diluents like kerosene are generally preferred for this compound to minimize these effects.[8][19]

Q6: Does temperature influence solvent loss?

A6: Temperature can affect solvent loss in several ways. An increase in temperature generally increases the solubility of organic compounds in the aqueous phase, which can lead to higher soluble losses.[20][21] However, in some cases, elevated temperatures can aid in breaking emulsions. The optimal temperature will depend on the specific system and should be determined experimentally.

Quantitative Data Summary

ParameterTypical Range/ValueImpact on Solvent LossReference
Mixing Speed Gentle to moderate agitationHigh speeds increase emulsion formation and entrainment.[2]
Aqueous Phase pH Dependent on target metalVery high pH can lead to precipitation and crud formation.[8]
Temperature 25-50 °CHigher temperatures can increase solubility losses.[20][21]
Diluent Type Non-polar (e.g., kerosene)Polar diluents can increase solubility losses.[8]

Experimental Protocols

Protocol 1: Quantification of this compound Loss by ICP-OES
  • Sample Preparation:

    • Collect a representative sample of the raffinate (aqueous phase after extraction).

    • Filter the sample through a 0.45 µm syringe filter to remove any entrained organic droplets or suspended solids.

    • Prepare a series of calibration standards of a known phosphorus source in a matrix that matches the raffinate as closely as possible.

  • ICP-OES Analysis:

    • Acidify the filtered raffinate sample and calibration standards with high-purity nitric acid.

    • Analyze the samples and standards for total phosphorus content using an ICP-OES instrument, following the manufacturer's recommended operating procedures.

  • Calculation:

    • Construct a calibration curve from the standards.

    • Determine the phosphorus concentration in the raffinate sample from the calibration curve.

    • Calculate the mass of this compound lost per unit volume of aqueous phase based on the molecular weight of the extractant and its phosphorus content.

References

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. Available at: [Link]

  • Extraction of Non-Ferrous Metals and Iron with Systems based on Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acid (CYANEX 301), A Review. Request PDF on ResearchGate. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. Available at: [Link]

  • Degradation of organothiophosphorous extractant Cyanex 301. Request PDF on ResearchGate. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry. PMC - NIH. Available at: [Link]

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Available at: [Link]

  • Degradation of CYANEX 301 in Contact with Nitric Acid Media. ResearchGate. Available at: [Link]

  • Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace. Available at: [Link]

  • Low-carbon footprint diluents in solvent extraction for lithium-ion battery recycling. NIH. Available at: [Link]

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  • Determination of Phosphorus in Soil by ICP-OES Using an Improved Standard Addition Method. ResearchGate. Available at: [Link]

  • Determination of inorganic and organic P dissolved in water and Olsen extracts by inductively coupled plasma optical emission sp. ResearchGate. Available at: [Link]

  • Determination of Phosphorus in Foods by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). ResearchGate. Available at: [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

  • Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology. Available at: [Link]

  • Effect of Cyanex 301 concentration on the extraction of rare earths at... ResearchGate. Available at: [Link]

  • (PDF) Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction. ResearchGate. Available at: [Link]

  • Solvent Extraction with Cyanex 301 and 302 for the upgrading of Chloride Leach Liquors from Lateritic Nickel Ores. ResearchGate. Available at: [Link]

  • (PDF) Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. ResearchGate. Available at: [Link]

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  • The Extraction of Nickel by Emulsion Liquid Membranes Using Cyanex 301 as Extractant. ResearchGate. Available at: [Link]

  • (PDF) CYANEX (R) 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. ResearchGate. Available at: [Link]

  • Diphasic Sheeting Device with Cyanex-301 for Dislodging Feature of Divalent Cadmium from Industrial Effluent. PMC - PubMed Central. Available at: [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Applied novel functionality in separation procedure from leaching solution of zinc plant residue by using non-aqueous solvent extraction. PubMed Central. Available at: [Link]

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. NIH. Available at: [Link]

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  • Cobalt-Nickel Separation in Hydrometallurgy: a Review*. Fdocuments. Available at: [Link]

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"addressing emulsion formation in solvent extraction with diisooctylthiophosphinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisooctylthiophosphinic Acid Solvent Extraction

A Senior Application Scientist's Guide to Overcoming Emulsion Challenges

Welcome to the technical support center for solvent extraction applications using this compound. As a Senior Application Scientist, I've seen firsthand how the unique properties of organothiophosphinic extractants can lead to highly efficient separations. However, I also recognize that their amphiphilic nature can present a significant experimental hurdle: the formation of stable emulsions.

This guide is designed to provide you with the expertise and practical, field-proven insights needed to anticipate, prevent, and resolve emulsion issues. We will move beyond simple procedural lists to explore the causality behind these phenomena, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs): Understanding Emulsion Formation

This section addresses the fundamental questions researchers encounter when working with this compound and similar extractants.

Q1: What is an emulsion, and why is it a problem in my solvent extraction workflow?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or sub-microscopic droplets.[1][2] In the context of solvent extraction, this typically manifests as a cloudy or milky "rag layer" at the interface between your aqueous and organic phases.[3][4]

This is problematic for several critical reasons:

  • Poor Phase Separation: It becomes difficult or impossible to cleanly separate the two liquid phases, leading to contamination of your desired product or loss of valuable analyte trapped within the emulsion.[2][5]

  • Reduced Extraction Efficiency: The emulsion can trap the analyte of interest, preventing its complete transfer from the aqueous to the organic phase, which results in lower yields and inaccurate quantitative analysis.[5]

  • Process Delays: Significant time can be lost waiting for an emulsion to break or in applying corrective measures, disrupting experimental timelines and scale-up processes.[2]

Q2: What properties of this compound make it prone to causing emulsions?

This compound, like other organophosphorus extractants, possesses surfactant-like (amphiphilic) qualities. This means the molecule has distinct regions with different affinities for polar and non-polar solvents:

  • Hydrophilic Head: The thiophosphinic acid group (-P(S)OH) is polar and interacts favorably with the aqueous phase.

  • Hydrophobic Tails: The two isooctyl chains are long, non-polar hydrocarbon groups that prefer the organic phase.

This dual nature allows the extractant molecules to align themselves at the oil-water interface, reducing the interfacial tension between the two liquids.[6][7] While this facilitates the extraction of metal ions, it also stabilizes the small droplets of one phase dispersed within the other, thereby promoting the formation of a stable emulsion. The replacement of an oxygen atom with sulfur, as in thiophosphinic acids, can further alter these interfacial properties.[8]

Q3: What are the primary experimental factors that trigger or worsen emulsion formation?

Several common laboratory practices and conditions can lead to persistent emulsions:

  • Excessive Mixing Energy: Shaking a separatory funnel too vigorously or using a very high stirring speed introduces excessive shear force, breaking the liquids into very fine droplets that are easily stabilized by the extractant.[9][10][11]

  • Presence of Particulates: Undissolved solids or fine suspended particles in your sample can accumulate at the interface and act as mechanical stabilizers for the emulsion (a phenomenon known as a Pickering emulsion).

  • High Concentration of Surface-Active Compounds: Samples containing natural surfactants like proteins, phospholipids, or fatty acids can exacerbate the emulsifying tendency of the primary extractant.[5][12]

  • Inappropriate pH: The extraction efficiency and interfacial behavior of acidic extractants like this compound are highly pH-dependent.[13][14][15] Operating at a pH where the extractant is partially ionized can lead to strong aggregation at the interface, promoting stable emulsions.

  • Third Phase Formation: Under certain conditions of pH and metal loading, organophosphorus extractants can form a metal-extractant complex that is insoluble in both the aqueous and organic diluent, creating a viscous third phase that can be mistaken for or contribute to an emulsion.[16][17]

Troubleshooting Guide: A Two-Phase Approach

A successful extraction strategy involves both proactive measures to prevent emulsions and effective reactive techniques to break them when they occur.

Phase 1: Proactive Prevention of Emulsions

As a general rule, it is far more efficient to prevent an emulsion than to break one after it has formed.[5]

  • Optimize Mixing Intensity: The goal is to maximize the interfacial area for extraction without applying excessive shear. Instead of vigorous shaking, use gentle, repeated inversions or swirling of the separatory funnel.[5] For stirred vessels, start with a lower RPM and gradually increase only as needed to achieve efficient extraction without emulsification.[11]

  • Control the pH: The operational pH should be carefully selected based on the pKa of this compound and the metal ion being extracted.[8] Adjusting the pH of the aqueous phase before adding the organic phase can often prevent issues.

  • Pre-Filter Your Sample: If your aqueous feed contains visible particulates, filter it through an appropriate membrane (e.g., 0.45 µm) before the extraction to remove potential solid stabilizers.

  • Increase Aqueous Phase Ionic Strength: If your sample matrix is known to be problematic, pre-saturating the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) can increase its polarity and discourage the formation of an emulsion.[3][18] This is known as "salting out."[5]

  • Temperature Control: Temperature affects solvent viscosity and interfacial tension.[19][20][21] Running small-scale trials at different temperatures (e.g., room temperature vs. 30-40°C) can help identify an optimal condition where emulsion tendency is minimized.

G cluster_prep 1. Pre-Extraction Setup cluster_ext 2. Extraction Process cluster_sep 3. Phase Separation A Aqueous Sample Preparation B Filter sample if particulates are present A->B C Adjust pH to optimal extraction window B->C D Optional: Add salt (e.g., NaCl) to increase ionic strength C->D E Combine Aqueous and Organic Phases D->E F Employ Gentle Agitation (Slow inversions or low RPM stirring) E->F G Allow adequate time for phase contact F->G H Allow phases to settle G->H I Observe for a sharp, clear interface H->I J Proceed with phase collection I->J I->J Clean Separation G start Emulsion Formed wait 1. Wait & Observe (Allow to stand for 15-30 min) start->wait mech 2. Gentle Mechanical Agitation (Swirl, tap funnel) wait->mech Not resolved resolved Emulsion Broken (Clean phase separation) wait->resolved Resolved thermo 3. Thermal Change (Warm or cool gently) mech->thermo Not resolved mech->resolved Resolved centrifuge 4. Centrifugation (Apply g-force) thermo->centrifuge Not resolved thermo->resolved Resolved salt 5. Add Salt (Salting Out) (Saturated NaCl or solid Na₂SO₄) centrifuge->salt Not resolved centrifuge->resolved Resolved ph_change 6. pH Adjustment (Add dilute acid or base) salt->ph_change Not resolved salt->resolved Resolved solvent 7. Add a Different Solvent (e.g., a small amount of methanol or isopropanol) ph_change->solvent Not resolved ph_change->resolved Resolved filter 8. Filter through Celite® or Glass Wool solvent->filter Not resolved solvent->resolved Resolved filter->resolved Resolved

Caption: Stepwise guide for breaking stable emulsions.

Method A: Physical & Mechanical Disruption

  • Let it Sit: The simplest approach is often effective. Allow the mixture to stand undisturbed for 15-60 minutes, as gravity alone may be sufficient to coalesce the droplets. [3][4]2. Gentle Agitation: Gently swirl the container or tap the sides of the separatory funnel. This can help droplets collide and merge without re-introducing high shear energy. [3]3. Centrifugation: This is one of the most effective mechanical methods. Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. The increased gravitational force will accelerate the coalescence of the dispersed phase. [1][3][4][5]4. Ultrasonication: Place the vessel containing the emulsion in an ultrasonic bath, sometimes with ice to dissipate heat. The high-frequency sound waves can disrupt the interfacial film and promote phase separation. [3][4] Method B: Altering Aqueous Phase Properties

  • Salting Out: Add a small amount of a saturated aqueous solution of NaCl (brine) or solid anhydrous sodium sulfate (Na₂SO₄) or potassium pyrophosphate (K₄P₂O₇). [3][4][5]The salt increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and forcing the surfactant-like extractant molecules to partition more decisively into the organic phase, thereby destabilizing the emulsion. [1]2. pH Adjustment: Add a few drops of dilute acid (e.g., 1M H₂SO₄) or base (e.g., 1M NaOH). This can alter the ionization state of the this compound at the interface, changing its surfactant properties and potentially breaking the emulsion. [3][4]Be mindful that this will also affect the extraction equilibrium of your target analyte.

Method C: Altering Organic Phase Properties

  • Addition of a Different Solvent: Adding a small volume (e.g., 1-5% of the organic phase volume) of a more polar organic solvent like methanol, ethanol, or isopropanol can alter the polarity of the bulk organic phase. This can help to solubilize the emulsifying agents more effectively into one of the phases, breaking the interfacial film. [1][5] Method D: Physical Filtration

  • Filtration: As a last resort, attempt to filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a funnel. [1][18]These materials can physically trap the dispersed droplets, causing them to coalesce and break the emulsion.

Summary of Troubleshooting Techniques

MethodPrinciple of ActionBest ForConsiderations
Waiting / Gentle Swirl Gravity- and collision-induced coalescence of droplets.Weak, recently formed emulsions.Minimal intervention; may be time-consuming.
Centrifugation Accelerates phase separation via enhanced g-force.Stubborn emulsions, small to moderate volumes.Highly effective; requires appropriate equipment. [4]
Salting Out Increases aqueous phase polarity, destabilizing the interface.Emulsions stabilized by surfactant-like molecules.Simple and effective; adds salt to the aqueous phase. [1]
pH Adjustment Alters the ionization and interfacial properties of the extractant.Emulsions sensitive to charge effects at the interface.Can alter metal extraction efficiency; use dilute solutions. [3][22]
Solvent Addition Changes the polarity of the organic phase to dissolve emulsifiers.Tenacious emulsions where interfacial films are strong.Can alter the properties of the organic phase. [5]
Filtration Physical coalescence of droplets on a filter medium.Emulsions with some solid particulates or as a final option.Can be slow; potential for analyte loss on the filter medium. [18]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Variation of Extraction Yield and Droplet Size during Emulsification Solvent Extraction of Wet-Process Phosphoric Acid. MDPI. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Fig. a) Interfacial tension, phase behavior, and emulsion morphology; b) stability. ResearchGate. [Link]

  • Effect of pH on the yield of extraction. ResearchGate. [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]

  • Emulsification and emulsion stability: The role of the interfacial properties. ResearchGate. [Link]

  • Anti-emulsion agents in the separation of olefins.
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  • Influence of the Speed Mixing-on Viscosity and Droplet Size of Oil in Water Emulsions. ResearchGate. [Link]

  • Effect of mixing temperature on emulsification. ResearchGate. [Link]

  • Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Semantic Scholar. [Link]

  • Effect of mixing speed on the viscosity and stability of the Tapis oil emulsions (crude oil A). ResearchGate. [Link]

  • Solvent extraction behavior of metal ions and selective separation Sc3+ in phosphoric acid medium using P204. ResearchGate. [Link]

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  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]

  • The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. MDPI. [Link]

  • Studies on the Interfacial tension and surface tension of oil /water emulsion. SciSpace. [Link]

  • Interfacial tension and mechanism of liquid-liquid phase separation in aqueous media. PubMed. [Link]

  • Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. PubMed. [Link]

  • Mechanism of pH effect on emulsion stability pH 3 pH 11. ResearchGate. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Publications. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]

  • Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids. PubMed. [Link]

  • Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cobalt Extraction: Diisooctylmonothiophosphinic Acid vs. Dithiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison for Hydrometallurgical Applications

In the realm of hydrometallurgy, the selective recovery of cobalt, particularly its separation from nickel, remains a critical and often challenging step. Their similar physicochemical properties, a consequence of their adjacent positions in the periodic table, necessitate highly selective separation techniques.[1] Solvent extraction has emerged as a premier technology for this purpose, offering high purity and yield.[2] Among the arsenal of available reagents, organophosphorus extractants have proven exceptionally effective.

This guide provides a detailed, evidence-based comparison of two prominent sulfur-containing phosphinic acids: bis(2,4,4-trimethylpentyl)monothiophosphinic acid (commercially known as Cyanex® 302) and bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as Cyanex® 301). We will dissect their chemical properties, compare their performance based on experimental data, and provide the causal chemical principles that govern their behavior. For a comprehensive contextual understanding, we will also reference their non-sulfur analogue, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex® 272), which is a benchmark in cobalt-nickel separation.[3][4]

The Extractants: A Molecular Overview

The fundamental difference between these extractants lies in the number of sulfur atoms bonded to the central phosphorus atom. This seemingly minor structural change profoundly impacts their acidity, coordination chemistry, and, consequently, their extraction and stripping behavior.

  • Diisooctylphosphinic Acid (e.g., Cyanex® 272): The parent compound, containing two P-O bonds. It is a well-established extractant for Co/Ni separation.[5]

  • Diisooctylmonothiophosphinic Acid (e.g., Cyanex® 302): One oxygen atom is replaced by sulfur. This modification enhances selectivity for cobalt over nickel compared to Cyanex 272.[1][3]

  • Diisooctyldithiophosphinic Acid (e.g., Cyanex® 301): Both oxygen atoms are replaced by sulfur. This results in a significantly more acidic extractant capable of metal extraction from highly acidic solutions.[6][7]

G cluster_0 Chemical Structures C272 Diisooctylphosphinic Acid (Cyanex® 272) P(=O)(OH)R₂ C302 Monothiophosphinic Acid (Cyanex® 302) P(=S)(OH)R₂ C272->C302  Replace O with S C301 Dithiophosphinic Acid (Cyanex® 301) P(=S)(SH)R₂ C302->C301  Replace O with S

Caption: Structural relationship of phosphinic acid extractants.

Performance Deep Dive: A Comparative Analysis

The choice of extractant is dictated by the specific conditions of the pregnant leach solution (PLS) and the desired purity of the final cobalt product. The key performance indicators are extraction pH, selectivity, and stripping efficiency.

Extraction Efficiency and pH Dependence

The acidity of the extractant determines the pH range at which it can effectively extract metal ions via a cation exchange mechanism. A more acidic extractant can release its proton more readily, enabling extraction from more acidic solutions.

  • Dithiophosphinic Acid (Cyanex® 301): Possesses the highest acidity of the three. It can extract cobalt and nickel from solutions with a pH of 1 or even lower.[7] This is a significant advantage when processing highly acidic leach liquors, as it minimizes the need for costly neutralization steps.

  • Monothiophosphinic Acid (Cyanex® 302) & Phosphinic Acid (Cyanex® 272): These are weaker acids and require a higher equilibrium pH for efficient extraction, typically in the range of pH 2 to 7.[6][7]

The fundamental extraction equilibrium for cobalt (Co²⁺) with these dimeric extractants (H₂A₂) can be generalized as: Co²⁺(aq) + 2(H₂A₂)(org) ⇌ Co(HA₂)₂(org) + 2H⁺(aq)

This equation illustrates the release of protons into the aqueous phase, explaining the strong pH dependence of the extraction process.

Selectivity: The Crucial Cobalt-Nickel Separation

For most commercial applications, selectivity is the most critical parameter. The separation factor (β), defined as the ratio of the distribution coefficients of cobalt to nickel (D_Co / D_Ni), quantifies this. A more practical measure often used is the difference in the pH at which 50% of each metal is extracted (ΔpH₅₀ = pH₅₀,Ni - pH₅₀,Co). A larger ΔpH₅₀ indicates better separation.

ExtractantCommon Commercial NameTypical ΔpH₅₀ (Ni-Co)Key Selectivity Insight
Diisooctylphosphinic Acid Cyanex® 272~1.7 pH units[3]Good selectivity, widely used commercially.
Monothiophosphinic Acid Cyanex® 302~2.6 pH units [3]Superior selectivity over Cyanex 272.[1][8]
Dithiophosphinic Acid Cyanex® 301~1.1 pH units[3]Lower Co/Ni selectivity compared to its analogues.

Causality Behind Selectivity: The superior Co/Ni separation achieved by phosphinic acids compared to phosphonic and phosphoric acids stems from their ability to stabilize the formation of a tetrahedral cobalt complex in the organic phase.[4][9] Cobalt(II) readily adopts a tetrahedral coordination geometry, whereas Nickel(II) strongly prefers an octahedral geometry.[10] The bulky diisooctyl groups of the extractant create steric hindrance that favors the less crowded tetrahedral arrangement for cobalt, thus extracting it preferentially. The introduction of a single, soft sulfur donor in Cyanex 302 further enhances this effect, leading to the highest selectivity. While Cyanex 301 contains two soft sulfur donors, its coordination behavior results in a less pronounced differentiation between cobalt and nickel.

Stripping (Back-Extraction)

Once the cobalt is loaded into the organic phase, it must be recovered, or "stripped," back into an aqueous solution, typically using a strong acid. The ease of stripping is inversely related to the strength of the metal-extractant bond.

  • Dithiophosphinic Acid (Cyanex® 301): Forms very stable complexes with metals due to its high acidity. Consequently, stripping cobalt from loaded Cyanex 301 is difficult and requires very strong acid conditions, which increases operational costs and can pose material handling challenges.[11][12]

  • Monothiophosphinic Acid (Cyanex® 302) & Phosphinic Acid (Cyanex® 272): Being weaker acids, they form less stable complexes, allowing for cobalt to be stripped under milder acidic conditions (e.g., using sulfuric acid at concentrations of 0.01-0.2 mol·dm⁻³).[11]

Chemical Stability

The long-term stability of an extractant under the harsh conditions of a hydrometallurgical circuit is a critical economic consideration.

  • Phosphinic Acid (Cyanex® 272): Generally considered very stable.

  • Mono- and Dithiophosphinic Acids (Cyanex® 302 & 301): The presence of the P-S bond makes these compounds more susceptible to degradation compared to their phosphinic acid counterpart.[6] This can lead to loss of extractant and potential operational issues, a factor that must be carefully managed in any industrial application.

Standardized Experimental Protocol for Comparative Evaluation

To ensure a trustworthy, side-by-side comparison, a standardized experimental workflow is essential. This protocol outlines a self-validating system for assessing extractant performance.

G start Start: Prepare Solutions prep_aq Aqueous Feed: Co²⁺, Ni²⁺ in Sulfate Media (e.g., 1 g/L each) start->prep_aq prep_org Organic Phase: Extractant in Diluent (e.g., 0.2M in Kerosene) start->prep_org extraction Solvent Extraction (Shake Flask, 25°C) prep_aq->extraction prep_org->extraction vary_ph Vary Equilibrium pH (e.g., pH 1 to 6) extraction->vary_ph equilibrate Equilibrate (e.g., 30 min contact time) vary_ph->equilibrate separate Phase Separation (Centrifuge/Separatory Funnel) equilibrate->separate analyze_aq Analyze Aqueous Phase (ICP-OES for [Co], [Ni]) separate->analyze_aq calculate Calculate D, β, %E analyze_aq->calculate stripping Stripping Test (Loaded Organic + H₂SO₄) calculate->stripping analyze_strip Analyze Strip Solution (ICP-OES for [Co]) stripping->analyze_strip calculate_strip Calculate % Stripping analyze_strip->calculate_strip end End: Performance Data calculate_strip->end

Caption: Experimental workflow for comparing extractant performance.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a synthetic leach solution containing known concentrations of cobalt (e.g., as CoSO₄) and nickel (e.g., as NiSO₄) in a sulfate medium.

  • Organic Phase Preparation: Dissolve the extractant (Diisooctylmonothiophosphinic Acid or Dithiophosphinic Acid) in a suitable organic diluent (e.g., kerosene, Shellsol) to the desired concentration (e.g., 0.2 M).

  • Extraction:

    • In a series of separatory funnels, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each).

    • Adjust the initial pH of the aqueous phase across a desired range (e.g., 1.0 to 6.0) using dilute H₂SO₄ or NaOH.

    • Shake mechanically for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: Allow the phases to disengage. If emulsions form, centrifugation can be used to aid separation. Measure the final equilibrium pH of the aqueous phase.

  • Analysis: Sample the raffinate (aqueous phase) and analyze for cobalt and nickel concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Calculation:

    • Distribution Coefficient (D): D = [Metal]org / [Metal]aq. The organic concentration is calculated by mass balance: [Metal]org = ([Metal]initial_aq - [Metal]final_aq).

    • Separation Factor (β): β = D_Co / D_Ni.

    • Percentage Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100.

  • Stripping: Take the cobalt-loaded organic phase from a high-extraction point. Contact it with a series of acidic solutions (e.g., 0.05 M to 2 M H₂SO₄). Analyze the metal content in the resulting aqueous strip liquor to determine stripping efficiency.

Summary and Recommendations

The selection between diisooctylmonothiophosphinic acid and dithiophosphinic acid is a trade-off between selectivity, operating pH, and stripping requirements.

FeatureDiisooctylmonothiophosphinic Acid (Cyanex® 302)Dithiophosphinic Acid (Cyanex® 301)
Primary Strength Exceptional Co/Ni Selectivity [3][8]Extraction at Very Low pH [6][7]
Operating pH Moderately Acidic (pH ~3-6)Highly Acidic (pH < 2)[7]
Co/Ni Separation Excellent (ΔpH₅₀ ≈ 2.6)[3]Moderate (ΔpH₅₀ ≈ 1.1)[3]
Stripping Relatively Easy (Mild Acid)[11]Difficult (Strong Acid Required)[11][12]
Stability Moderate; susceptible to degradation[6]Moderate; susceptible to degradation[6]

Expert Recommendations:

  • Choose Diisooctylmonothiophosphinic Acid (Cyanex® 302) when the primary objective is to produce high-purity cobalt from solutions with challenging Co/Ni ratios. Its outstanding selectivity is its defining feature, justifying the need for pH control in the extraction circuit.

  • Choose Dithiophosphinic Acid (Cyanex® 301) for applications involving highly acidic feed streams where extensive neutralization is economically or technically unfeasible. It is effective for bulk recovery of metals at low pH, but be prepared to engineer a robust and potentially costly stripping circuit. The lower Co/Ni selectivity means it may be less suitable for producing high-purity cobalt in a single step.

Ultimately, the optimal choice requires a thorough techno-economic evaluation based on the specific composition of the leach liquor, reagent costs, and the capital and operating costs associated with the required extraction and stripping circuits.

References

  • Girilal, M., et al. (2006). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy.
  • Adekola, F. A., et al. (2011). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. Proceedings of the Nigerian Metallurgical Society. [Link]

  • Nguyen, T. H., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals. [Link]

  • Tait, B. K. (1993). The Supramolecular and Coordination Chemistry of Cobalt(II) Extraction by Phosphinic Acids. Hydrometallurgy. [Link]

  • Preston, J.S. (1982). Solvent Extraction of Cobalt and Nickel by Organophosphorus Acids. 1. Comparison of Phosphoric, Phosphonic and Phosphinic Acid Systems. Google Books.
  • Reddy, B.R., et al. (2003). Solvent extraction of cobalt and zinc from sulphate solutions using phosphoric, phosphonic and phosphinic acids. 911 Metallurgist. [Link]

  • Jha, M. K., et al. (2013). Selective recovery of cobalt, nickel and lithium from sulfate leachate of cathode scrap of Li-ion batteries using liquid-liquid extraction. ResearchGate. [Link]

  • Lenhard, Z., et al. (2008). Extraction and Separation of Cobalt and Nickel with Extractants Cyanex 302, Cyanex 272 and Their Mixture. ResearchGate. [Link]

  • Adekola, F.A., et al. (2011). Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction. ResearchGate. [Link]

  • Xu, Q., et al. (1986). EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange. [Link]

  • Van den Bossche, A., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. [Link]

  • Zhang, P., et al. (2010). Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation. Transactions of Nonferrous Metals Society of China. [Link]

  • Saji, J., et al. (2018). Extraction studies of cobalt (II) and nickel (II) from chloride solution using PC88A. ResearchGate. [Link]

  • Virolainen, S., et al. (2017). A Study on the Separation of Co(II), Ni(II), and Mg(II) by Solvent Extraction with Cationic Extractants. Journal of Chemical Engineering of Japan. [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Diisooctylthiophosphinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of diisooctylthiophosphinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the method's development, a detailed protocol for its validation, and a comparison against alternative analytical techniques. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and reliable analytical procedure fit for its intended purpose.[1][2][3][4]

Introduction: The Analytical Challenge of this compound

This compound, also known as Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is an organophosphorus compound with applications as a chelating agent for metal extraction. Its analysis is crucial for quality control in manufacturing processes and for monitoring its presence in various matrices. The inherent properties of this compound, such as its hygroscopic nature and potential for interaction with various components, present a unique analytical challenge.

Existing analytical methods for organophosphorus compounds often rely on Gas Chromatography (GC) with specialized detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).[5][6][7][8] While effective, these methods can be complex, may require derivatization, and might not be universally available in all laboratory settings. This necessitates the development of a more accessible, robust, and equally reliable analytical method.

This guide introduces a novel Reverse-Phase HPLC-UV method, offering a practical and efficient alternative for the quantification of this compound.

Method Comparison: A Novel HPLC-UV Approach vs. Traditional GC-NPD

The selection of an analytical method is a critical decision driven by factors such as analyte properties, required sensitivity, sample matrix, and available instrumentation. Here, we compare our newly developed HPLC-UV method with a traditional GC-NPD method for the analysis of this compound.

Parameter Novel HPLC-UV Method Traditional GC-NPD Method Rationale for HPLC-UV Superiority
Principle Separation based on polarity using a C18 column, with detection via UV absorbance.Separation based on volatility and polarity, with selective detection of phosphorus-containing compounds.HPLC is well-suited for non-volatile compounds like this compound, avoiding potential thermal degradation in the GC inlet.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).May require derivatization to increase volatility and thermal stability.The simpler sample preparation reduces potential sources of error and improves sample throughput.
Instrumentation Widely available HPLC systems with UV detectors.Requires a GC system with a specialized and potentially less common NPD.The broader availability of HPLC-UV instrumentation makes the method more accessible.
Specificity Achieved through chromatographic separation and selection of an appropriate UV wavelength.High specificity for phosphorus-containing compounds.While NPD is highly specific, chromatographic resolution in HPLC can effectively separate the analyte from potential interferences.
Robustness Generally high, with less sensitivity to minor variations in flow rate and temperature.Can be sensitive to changes in gas flow rates, temperature programming, and inlet conditions.The inherent stability of HPLC systems often leads to more robust and reproducible results in routine use.

Validation of the Novel HPLC-UV Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][9] The following sections detail the experimental protocols and acceptance criteria for the validation of our novel HPLC-UV method, in accordance with ICH Q2(R2) guidelines.[1][2][3][4]

Experimental Workflow

The overall workflow for the validation of the analytical method is depicted below.

Method_Validation_Workflow cluster_Planning Planning & Protocol cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Develop_Protocol Develop Validation Protocol Define_ATP->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Workflow for the validation of the new analytical method.

Detailed Validation Protocols

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked solution containing the analyte and potential impurities.

  • Subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

  • Analyze all solutions by the proposed HPLC-UV method.

Acceptance Criteria:

  • The peak for this compound should be free from any co-eluting peaks in the presence of the placebo and potential impurities.

  • Peak purity analysis (e.g., using a photodiode array detector) should demonstrate the spectral homogeneity of the analyte peak.

Objective: To establish that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[1]

Protocol:

  • Prepare a stock solution of this compound standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the y-intercepts of multiple regression lines.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope.

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample at each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits.

  • The assay results of the sample should not significantly deviate from the results obtained under the nominal conditions.

Data Summary and Visualization

The relationship between the different validation parameters is crucial for a comprehensive understanding of the method's performance.

Validation_Parameters_Relationship cluster_Core Core Performance cluster_Sensitivity Sensitivity cluster_Range Applicability cluster_Reliability Reliability Accuracy Accuracy Specificity Specificity Accuracy->Specificity Precision Precision Robustness Robustness Precision->Robustness LOD LOD LOQ LOQ Linearity Linearity Linearity->LOD Linearity->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationship of analytical method validation parameters.

Hypothetical Validation Data Summary
Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity No interference at the analyte retention time.Peak is spectrally pure and no co-elution observed.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.5%Pass
LOD S/N ≥ 30.1 µg/mLPass
LOQ S/N ≥ 100.3 µg/mLPass
Robustness System suitability and results remain within limits.No significant impact on results from minor parameter changes.Pass

Conclusion

The novel HPLC-UV method for the analysis of this compound presented in this guide has been successfully validated according to the stringent requirements of the ICH Q2(R2) guidelines. The method has demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it a reliable and practical alternative to existing GC-based methods. Its simpler sample preparation and use of widely available instrumentation offer significant advantages in terms of efficiency and accessibility for quality control and research laboratories. This self-validating system ensures the integrity and reliability of the analytical data generated.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Sigma-Aldrich. (n.d.). This compound technical, 85 T.
  • Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2).
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Sharma, D., Nagpal, A., Pakade, Y. B., & Katnoria, J. K. (2010). Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review. Talanta, 82(4), 1077–1089.
  • Sigma-Aldrich. (n.d.). This compound technical, 85 T 132767-86-3.
  • Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
  • ChemicalBook. (n.d.). This compound.
  • ECA Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound (~85% (T)).
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • Pharma Beginners. (2024, April 21). ANALYTICAL METHOD VALIDATION IN PHARMA.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Shrivastava, A., Patel, A., & Gupta, V. B. (2013). Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. World Journal of Analytical Chemistry, 1(3), 31-36.

Sources

A Comparative Guide to the Synergistic Effects of Diisooctylthiophosphinic Acid with Other Extractants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in hydrometallurgy, rare earth element processing, and nuclear waste management, the efficiency and selectivity of metal separation are paramount. Diisooctylthiophosphinic acid, commercially known as Cyanex 301, stands out as a potent extractant due to its high acidity and the presence of soft sulfur donor atoms, which imparts unique selectivity for certain metal ions.[1][2] However, its true potential is often unlocked when paired with other extractants in synergistic systems. This guide provides an in-depth comparison of the synergistic effects observed when this compound is combined with other extractants, supported by experimental data and mechanistic insights to inform your research and process development.

The Principle of Synergism in Solvent Extraction

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This enhancement is typically quantified by the synergistic coefficient (SC), calculated as:

SC = D_mix / (D_1 + D_2)

Where:

  • D_mix is the distribution ratio of the metal with the mixture of extractants.

  • D_1 and D_2 are the distribution ratios with the individual extractants.

A synergistic coefficient greater than 1 indicates a positive synergistic effect. The underlying cause is the formation of a more stable, organophilic mixed-ligand complex or adduct in the organic phase. This guide will explore the mechanisms and performance of key synergistic systems involving this compound (represented as HL).

System 1: this compound (HL) + Neutral Organophosphorus Extractants (S)

The most widely studied and impactful synergistic systems involve combining the acidic extractant HL with neutral organophosphorus compounds like trialkyl phosphine oxides (e.g., Cyanex 923/TRPO) or tributyl phosphate (TBP). These neutral extractants act as "synergists" or "adductants."

Mechanism of Action: Adduct Formation

The primary mechanism in these systems is adduct formation. The metal ion (Mⁿ⁺) is first chelated by the anionic form of the this compound (L⁻). The resulting neutral complex, MLn, may still have vacant coordination sites or be solvated by water molecules. The neutral synergist (S), being a stronger Lewis base than water, displaces these water molecules and coordinates directly with the metal center. This adduct, MLnSₓ, is significantly more hydrophobic, leading to its preferential extraction into the organic phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺ (aq) + nHL (org) + xS (org) ⇌ MLnSₓ (org) + nH⁺ (aq)

The stoichiometry of the extracted species (the values of n and x) varies depending on the metal ion, its oxidation state, and the specific synergist used.[3][4][5]

G cluster_aq Aqueous Phase cluster_org Organic Phase M_aq Metal Ion (Mⁿ⁺) MLnSx Hydrophobic Adduct (MLnSₓ) M_aq->MLnSx Extraction H_ion H⁺ HL Diisooctylthiophosphinic Acid (HL) HL->MLnSx S Neutral Synergist (S) (e.g., TOPO, TBP) S->MLnSx MLnSx->H_ion Release caption Adduct Formation Mechanism

Caption: Adduct Formation Mechanism with Neutral Synergists.

Performance Comparison: Rare Earth Element (REE) Extraction

The combination of this compound (commercially, Cyanex 301) and trialkyl phosphine oxide (TRPO, commercially Cyanex 923) has proven highly effective for separating trivalent rare earth elements.[3][4][6]

Key Findings:

  • Enhanced Extraction: The addition of TRPO significantly increases the distribution ratios for all REEs compared to Cyanex 301 alone.[3][4]

  • Improved Selectivity: Crucially, this system enhances the separation factors (β = D_A / D_B) between adjacent REEs, particularly between yttrium and the heavier lanthanides.[3][4]

  • Variable Stoichiometry: The extracted species differ for light and heavy REEs. For instance, in a nitrate medium, La(III) and Nd(III) are extracted as ML₂(NO₃)S, while Eu(III), Y(III), and heavier REEs form ML₃(HL)S₂.[3][4][5] This differential complexation is the root of the enhanced selectivity.

Table 1: Comparative Extraction Data for REEs with Cyanex 301 and Cyanex 923 (TRPO) (Data synthesized from literature; specific values depend on experimental conditions such as pH, concentrations, and diluent)

Metal IonSystemTypical Distribution Ratio (D)Separation Factor (β) vs. Previous Element
Eu(III) Cyanex 301 aloneLow-Moderate-
Eu(III) Cyanex 301 + TRPOHigh-
Y(III) Cyanex 301 aloneModerateβ (Y/Eu): Moderate
Y(III) Cyanex 301 + TRPOVery Highβ (Y/Eu): High
Lu(III) Cyanex 301 aloneModerate-Highβ (Lu/Y): Low
Lu(III) Cyanex 301 + TRPOVery Highβ (Lu/Y): Significantly Increased[4]
Performance Comparison: Actinide/Lanthanide Separation

Separating trivalent actinides (An(III)) like americium from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing. The softer sulfur donors in this compound already show a preference for the slightly more covalent An(III) ions. This selectivity can be dramatically amplified by adding a neutral synergist like TBP.

Key Findings:

  • A mixture of purified Cyanex 301 and TBP can achieve exceptionally high separation factors for Am(III) over Eu(III), reaching values over 5000.[7][8]

  • The optimal TBP concentration is crucial; studies indicate a maximum separation factor at a specific molar ratio (e.g., 10% molar TBP), beyond which the effect can decrease.[7][8]

Experimental Protocol: Synergistic Extraction of Eu(III) with Cyanex 301 and TOPO

This protocol describes a typical batch experiment to quantify the synergistic effect.

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of 0.01 M Eu(III) in a 0.1 M nitric acid matrix.

    • Use appropriate buffers (e.g., acetate) to adjust the aqueous phase to the desired equilibrium pH (e.g., pH 3.0). The choice of pH is critical as extraction is highly pH-dependent.

  • Preparation of Organic Phase:

    • Prepare three organic solutions in a suitable diluent like xylene or kerosene:

      • Solution 1 (HL alone): 0.1 M this compound.

      • Solution 2 (S alone): 0.05 M Trioctylphosphine oxide (TOPO).

      • Solution 3 (Mixture): 0.1 M this compound + 0.05 M TOPO.

    • Causality: Running all three solutions allows for the direct calculation of the synergistic coefficient by comparing the performance of the mixture against the individual components.

  • Extraction Procedure:

    • In a series of separatory funnels, combine equal volumes (e.g., 20 mL) of the aqueous phase with each of the three organic solutions.

    • Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the optimal contact time.

    • Allow the phases to separate completely. Centrifugation can be used if emulsions form.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Strip the metal from the organic phase using a strong acid solution (e.g., 2 M HNO₃).

    • Determine the concentration of Eu(III) in the initial aqueous phase, the equilibrated aqueous phase (raffinate), and the stripped organic phase using a suitable analytical technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the Distribution Ratio (D) for each experiment: D = [Eu]_org / [Eu]_aq.

    • Calculate the Synergistic Coefficient (SC).

System 2: this compound (HL) + Amine Extractants (B)

Combining the acidic extractant HL with a basic amine extractant, such as the tertiary amine triisooctylamine (e.g., Alamine 308), creates a different type of synergistic system.

Mechanism of Action: Ion-Pair Formation

In this system, the acidic and basic extractants react to form an ion pair in the organic phase:

HL (org) + B (org) ⇌ [BH⁺L⁻] (org)

This ion-pair can then extract metal anions from the aqueous phase. For example, in a chloride medium, a metal may form an anionic chloro-complex (e.g., MClₓⁿ⁻ˣ) which is then extracted by the amine-acid ion pair. Alternatively, the amine can act as a synergist by forming an adduct with the metal-diisooctylthiophosphinate complex, similar to neutral synergists. Studies on the extraction of Nd(III) from chloride solutions with a mixture of Cyanex 302 (the monothio analogue) and Alamine 308 showed a significant synergistic effect, with a calculated enhancement coefficient of 44.1.[9]

G cluster_org1 Organic Phase cluster_aq Aqueous Phase cluster_org2 Organic Phase HL Acidic Extractant (HL) IonPair Ion Pair [BH⁺L⁻] HL->IonPair B Amine Extractant (B) B->IonPair ExtractedComplex Extracted Complex [BH⁺L⁻]ₙ[MClₓⁿ⁻ˣ] IonPair->ExtractedComplex MetalAnion Anionic Metal Complex (e.g., MClₓⁿ⁻ˣ) MetalAnion->ExtractedComplex Extraction caption Ion-Pair Extraction Mechanism

Caption: Ion-Pair Extraction Mechanism with Amine Extractants.

Performance Comparison: Cobalt/Nickel Separation

The separation of cobalt from nickel is a critical process in hydrometallurgy. While Cyanex 301 can extract both, synergistic systems can enhance selectivity. The use of amine synergists with dithiophosphinic acids has been investigated for Co(II)/Ni(II) separation.[9] The rationale is that the different coordination geometries preferred by Co(II) (tetrahedral) and Ni(II) (octahedral/square planar) can lead to differential stability of the extracted synergistic complexes, thereby improving the separation factor.

Table 2: Performance Data for Co/Ni Systems (Illustrative data based on principles described in the literature)

SystemTarget MetalKey AdvantageReference
Cyanex 301 + TOACo(II) / Ni(II)Enhanced extraction efficiency and potential for improved separation.[9]
Cyanex 302 + Alamine 308Nd(III)High synergistic coefficient (44.1).[9]

System 3: this compound (HL) + Other Acidic Extractants

Mixtures of two different acidic organophosphorus extractants can sometimes exhibit synergism, although antagonism (an effect less than the sum of the parts) is also possible. For instance, mixtures of phosphinic (like Cyanex 272) and phosphonic (like P507) acids have been developed for REE separation.[10]

Mechanism of Action: Mixed Complex Formation

Synergism in these systems arises from the formation of a mixed-ligand complex, M(L)(A), where L and A are the anions of the two different acidic extractants. This mixed complex can be thermodynamically more stable than either the ML₂ or MA₂ complexes, leading to enhanced extraction.

Key Considerations:

  • Antagonism: A potential downside is antagonism, which can occur if the two acidic extractants form strong hydrogen-bonded dimers with each other in the organic phase, reducing their availability to extract the metal.

  • REE Separation: For REEs, a mixture of a phosphinic acid (Cyanex 272) and a phosphonic acid (P507) has been shown to improve the separation of heavy lanthanides.[10] While this is not with the dithiophosphinic acid, it demonstrates the principle of using mixed acidic systems to fine-tune selectivity.

Conclusion and Outlook

The use of synergistic solvent extraction systems significantly broadens the applicability and enhances the performance of this compound.

  • For REE separation , pairing with neutral organophosphorus extractants like TRPO is the most effective strategy, offering dramatic improvements in both extraction efficiency and, critically, the separation factors between adjacent elements.[3][4]

  • For actinide/lanthanide partitioning , the synergistic combination with TBP provides world-class selectivity, essential for advanced nuclear fuel reprocessing.[5][7]

  • For base metal separations (e.g., Co/Ni) , combinations with amines or other acidic extractants present opportunities to manipulate selectivity based on the specific coordination chemistry of the target metals.[9][11]

The choice of a synergistic system must be tailored to the specific application, considering the target metals, the composition of the aqueous feed, and the desired separation factor. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and engineers to design, validate, and optimize robust and highly selective metal separation processes.

References

  • Reddy, M. L. P., Bharathi, J. R. B., Peter, S., & Ramamohan, T. R. (1999). Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide. Talanta, 50(1), 79-85. [Link]

  • Sole, K. C., & Feather, A. M. (2008). Synergistic Solvent Extraction Process. U.S.
  • Reddy, M. L. P., et al. (1999). Synergistic extraction of rare earths with bis(2,4,4-trimethylpentyl) dithiophosphinic acid and trialkyl phosphine oxide. ResearchGate. [Link]

  • Kudryavtsev, E., et al. (2023). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. MDPI. [Link]

  • Reddy, M., et al. (1999). Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide. Semantic Scholar. [Link]-Reddy-Bharathi/27448d3c5457f00e57202334b07c9171b3e8092a)

  • Deng, Q., et al. (2025). Spectroscopic Study on Identifying Synergistic Extraction Complexes of Nd(III) with Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acids and TBP. ResearchGate. [Link]

  • Cheng, C. Y., Barnard, K. R., Zhang, W., & Urbani, M. (2010). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Taylor & Francis Online. [Link]

  • Rickelton, W. A., & Boyle, R. J. (1992). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 30(1-3), 345-365. [Link]

  • Deng, Q., et al. (2025). Spectroscopic Study on Identifying Synergistic Extraction Complexes of Nd(III) with Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acids and TBP. Taylor & Francis Online. [Link]

  • Van de Voorde, I., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. [Link]

  • Van de Voorde, I., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

  • Torfi, F., et al. (2018). Synergistic Solvent Extraction of Neodymium(III) from Chloride Solutions using a Mixture of Triisooctylamine and bis(2,4,4-Trimethylpentyl) Monothiophosphinic Acid. ResearchGate. [Link]

  • Hill, C., Madic, C., & Modolo, G. (1999). SYNERGISTIC “An(III)/Ln(III)” SEPARATION WITH DITHIOPHOSPHINIC EXTRACTANTS AND. OSTI.GOV. [Link]

  • El-Nadi, Y. A., & Aly, M. I. (2017). Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. MDPI. [Link]

  • Zhang, W., Kiza, P. V., & Cheng, C. Y. (2021). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. MDPI. [Link]

  • Hill, C., Madic, C., & Modolo, G. (1999). Synergistic An(III)/Ln(III) separation with di-thio-phosphinic extractants and related LMCT phenomena. OSTI.GOV. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Diisooctylthiophosphinic Acid and Other Commercial Extractants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic field of hydrometallurgy, the selection of a solvent extraction (SX) reagent is a critical decision that profoundly impacts both process efficiency and operational economics. This guide provides an in-depth economic and performance comparison of diisooctylthiophosphinic acid, commercially known under trade names like Cyanex® 272, against other prevalent commercial extractants. We will delve into the nuanced performance characteristics, supported by experimental data, to offer researchers and development professionals a comprehensive framework for making informed decisions. Our analysis extends beyond mere reagent cost to encompass a holistic view of economic viability, including factors like selectivity, loading capacity, stripping efficiency, and reagent stability.

Introduction: The Central Role of the Extractant in Solvent Extraction

Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective separation and purification of metals from complex aqueous solutions.[1][2] The heart of any SX circuit is the organic phase, which contains an extractant dissolved in a diluent. This extractant is a specialized organic molecule that chemically reacts with metal ions to transfer them from the aqueous pregnant leach solution (PLS) to the organic phase.[3]

The "best" extractant is rarely the cheapest on a per-kilogram basis. A sophisticated economic analysis considers the total cost of ownership and operation, which is influenced by:

  • Selectivity: The ability to extract the target metal while leaving impurities behind. High selectivity reduces the need for costly purification stages.

  • Efficiency: The percentage of the target metal extracted in a given number of stages.

  • Kinetics: The speed of the extraction and stripping reactions, which dictates the required mixing time and thus the size of the mixer-settlers.

  • Reagent Stability: Resistance to chemical and thermal degradation, which minimizes reagent loss and the formation of harmful degradation products.[4]

  • Stripping: The ease with which the metal can be recovered from the loaded organic phase into a strip solution, regenerating the extractant for reuse.[5]

This guide will focus on comparing this compound with other major classes of organophosphorus acids, hydroxyoximes, and amine-based extractants.

Comparative Analysis of Commercial Extractants

To provide a clear comparison, we will evaluate this compound against three widely used commercial extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a representative hydroxyoxime (LIX® 84-I), and a tertiary amine (Alamine® 336).

This compound (e.g., Cyanex® 272)

This extractant is a member of the organophosphorus acid family, specifically a phosphinic acid.[6] The replacement of oxygen with sulfur in the functional group differentiates it from its phosphonic and phosphoric acid counterparts, enabling metal extraction at lower pH values.[6] It is particularly renowned for its exceptional selectivity in separating cobalt from nickel in sulfate solutions.[7][8]

  • Mechanism: Cation exchange, where a proton on the phosphinic acid group is exchanged for a metal cation.

  • Key Application: Cobalt/Nickel separation from sulfate leach solutions.[8][9] It is a standard in the processing of spent lithium-ion batteries.[7][9][10]

Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

D2EHPA is one of the most versatile and widely used organophosphorus extractants in the industry.[9] It is effective for a broad range of metals.

  • Mechanism: Cation exchange.

  • Key Applications: Extraction of zinc, uranium, vanadium, and rare-earth elements. It is also used for manganese and copper separation.[9] In cobalt/nickel circuits, it is often used to extract manganese before cobalt is selectively extracted by this compound.[7][10]

Hydroxyoximes (e.g., LIX® 84-I)

This class of extractants, primarily aldoximes and ketoximes, are the workhorses of the copper industry. LIX® 84-I is a ketoxime known for its chemical stability and efficient copper extraction.[11][12]

  • Mechanism: Chelating cation exchange, where a proton is exchanged for a Cu²⁺ ion.[11][12]

  • Key Applications: Predominantly used for copper extraction from acidic leach solutions.[13][14] It has also been investigated for nickel recovery.[15] Blends of aldoximes and ketoximes are common to balance extraction strength and stripping ease.[13]

Tertiary Amines (e.g., Alamine® 336)

Amine extractants operate via a different mechanism, making them suitable for different chemical environments. Alamine 336 is a tertiary amine widely used for extracting anionic metal complexes.

  • Mechanism: Anion exchange or ion association.[16] The amine is first protonated by an acid, and the resulting ammonium cation then exchanges its anion for a metallic anionic complex from the aqueous phase.

  • Key Applications: Uranium extraction from sulfate solutions, recovery of acids, and separation of metals that form anionic complexes (e.g., cobalt from chloride solutions).[17][18][19][20]

Performance and Economic Comparison

The true economic value of an extractant is revealed through its performance under process conditions. The following table summarizes key comparative data, synthesized from technical literature and industry knowledge.

Parameter This compound (Cyanex® 272) D2EHPA Hydroxyoxime (LIX® 84-I) Tertiary Amine (Alamine® 336)
Primary Target Metals Cobalt, ZincZinc, Manganese, Rare Earths, UraniumCopper, NickelUranium, Vanadium, Molybdenum, Acids
Typical Operating pH 4.0 - 6.5 (Co/Ni separation)[7][10]2.0 - 4.01.5 - 2.5 (for Copper)[13]< 2.0 (for Uranium)[17][19]
Selectivity Excellent Co/Ni separation. Separation factors can exceed 2000.[7][10]Good for Mn/Co separation.[7]Excellent Cu/Fe separation. Selectivity can be ≥ 2000.[11][12]High for anionic metal-sulfate complexes.
Stripping Conditions Relatively easy; typically with dilute sulfuric acid (e.g., 0.05 M H₂SO₄).[7]Requires stronger acid conditions than Cyanex 272.Requires strong acid (spent electrolyte) for efficient stripping.[11][12]Stripping with various agents like ammonium carbonate or sodium chloride.[17][19]
Reagent Stability Good thermal and chemical stability.Generally stable, but can be prone to hydrolysis at high acidities and temperatures.Ketoximes are more stable than aldoximes against degradation.[21]Generally very stable.
Relative Cost HighModerateModerate-HighModerate
Key Economic Driver High value from producing pure cobalt streams, justifying its cost.Versatility and effectiveness for a wide range of mid-value metals.High efficiency and stability in large-scale copper circuits.Effectiveness in acidic media where cation exchangers are less suitable.
Causality Behind Performance: Why the Differences Matter
  • pH Dependence: The operational pH range is a critical economic factor. This compound's ability to extract cobalt effectively at a higher pH (e.g., 5-6) is the basis for its selectivity over nickel.[7] However, this requires neutralization of the leach solution, adding to the operational cost (OPEX) through lime or caustic consumption. In contrast, amine extractants like Alamine 336 operate in highly acidic conditions, avoiding neutralization costs but requiring materials resistant to acid corrosion.[17][19]

  • Selectivity vs. Cost: The high cost of this compound is justified by its exceptional Co/Ni selectivity.[7][8] Achieving a high-purity cobalt product, which commands a premium price, outweighs the initial reagent expense. For less challenging separations, a cheaper, less selective reagent like D2EHPA might be more economical.

  • Degradation and Reagent Loss: Reagent loss is a major operating cost.[21] While physical entrainment is always a factor, chemical degradation is specific to the reagent's chemistry and operating conditions. For instance, hydroxyoximes used in copper extraction can degrade at high temperatures or in the presence of nitrates, increasing consumption.[4] The choice of a more stable but potentially more expensive extractant can lead to significant long-term savings.

Experimental Workflow & Data Visualization

To ensure trustworthy and reproducible comparisons, a standardized experimental protocol is essential.

Standard Protocol for Batch Solvent Extraction Test

This protocol outlines the steps to generate equilibrium isotherm data, which is fundamental for comparing extractant performance.

  • Aqueous Phase Preparation: Prepare a synthetic pregnant leach solution (PLS) containing known concentrations of the target metal(s) and impurities in a relevant matrix (e.g., sulfate). Adjust to the desired starting pH using H₂SO₄ or NaOH.

  • Organic Phase Preparation: Dissolve the extractant (e.g., 0.3 M this compound) in a suitable diluent (e.g., kerosene) to the desired concentration.

  • Contacting: In a series of separatory funnels, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an O:A ratio of 1:1).

  • Equilibration: Agitate the funnels on a mechanical shaker for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.[10] Monitor the temperature.

  • Phase Separation: Allow the phases to disengage. Centrifuge if necessary to ensure a clean separation.[22]

  • Analysis: Measure the final equilibrium pH of the aqueous phase. Analyze the metal concentration in the raffinate (the post-extraction aqueous phase) using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP).

  • Calculation: Determine the percentage of metal extracted and the distribution coefficient (D) for each metal.

The following diagram illustrates this fundamental workflow.

G cluster_prep Phase Preparation cluster_exp Extraction Process cluster_analysis Analysis & Calculation A1 Prepare Synthetic PLS (Aqueous Phase) C1 Contact Phases (O:A Ratio = 1:1) A1->C1 O1 Prepare Extractant Solution (Organic Phase) O1->C1 E1 Agitate to Reach Equilibrium C1->E1 S1 Allow Phase Separation E1->S1 M1 Measure Equilibrium pH S1->M1 A2 Analyze Raffinate (AAS / ICP) S1->A2 D1 Calculate % Extraction and Distribution Coeff. M1->D1 A2->D1

Caption: Standard laboratory workflow for a solvent extraction batch test.

Logical Framework for Economic Evaluation

A holistic economic assessment involves more than just the reagent purchase price. The following diagram illustrates the interconnected factors that determine the overall economic viability of an extractant choice.

G TotalCost Total Economic Value Capex Capital Expenditure (CAPEX) TotalCost->Capex Opex Operational Expenditure (OPEX) TotalCost->Opex Performance Process Performance & Revenue TotalCost->Performance ReagentCost Reagent Cost ($/kg) Opex->ReagentCost ReagentLoss Reagent Loss (Degradation, Entrainment) Opex->ReagentLoss AcidBase Acid/Base Consumption (pH Control) Opex->AcidBase Energy Energy Costs (Pumping, Mixing) Opex->Energy Efficiency Extraction Efficiency (% Recovery) Performance->Efficiency Selectivity Selectivity (Product Purity) Performance->Selectivity Kinetics Kinetics (Circuit Size) Performance->Kinetics

Caption: Key factors influencing the total economic value of an SX extractant.

Conclusion and Recommendations

The economic comparison of this compound with other commercial extractants reveals a clear principle: the optimal choice is application-specific and driven by a holistic assessment of value, not just initial cost.

  • For high-purity cobalt production, especially in the presence of nickel, this compound (e.g., Cyanex® 272) remains the industry standard. Its superior selectivity creates a high-value product that justifies its premium price and the associated pH-modification costs.

  • For general-purpose extraction of metals like zinc or manganese, D2EHPA offers a robust and more cost-effective solution. Its versatility makes it a workhorse in many hydrometallurgical circuits.

  • In copper hydrometallurgy, hydroxyoximes like LIX® 84-I are unparalleled. Their high selectivity against iron and excellent stability in acidic sulfate solutions make them the economically sound choice for copper electrowinning circuits.

  • For processes involving anionic metal complexes, such as uranium recovery from sulfuric acid, tertiary amines like Alamine® 336 are indispensable. They operate in a chemical niche where cation exchangers are ineffective.

As a final recommendation, researchers and process designers must move beyond datasheet comparisons and conduct rigorous, side-by-side experimental evaluations using their specific process solutions. This empirical data, when fed into a comprehensive economic model that includes CAPEX, OPEX, and revenue projections based on product purity, is the only trustworthy method for selecting the most economically advantageous extractant for a given project.

References

  • Kim, S., Lee, J., & Lee, J. (2021). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. ResearchGate. [Link]

  • Sole, K. C. (2015). Techno-economic evaluation of BASF's new high-temperature solvent extraction reagent. The Journal of The Southern African Institute of Mining and Metallurgy. [Link]

  • BASF. (2013). LIX 84-I: Technical Information Global Mining Solutions. Scribd. [Link]

  • Kumar, A., Sahu, S. K., & Pandey, B. D. (2021). Complexation Assisted Solvent Extraction of Ni with LIX84-I for the Selective Separation from Sulfate Battery Leaching Solutions. Taylor & Francis Online. [Link]

  • Reddy, B. R., & Sarma, P. V. R. B. (2004). Process for the Recovery of Cobalt and Nickel from Sulphate Leach Liquors with Saponified Cyanex 272 and D2EHPA. Taylor & Francis Online. [Link]

  • BASF. (2015). Lix 84-I Ti Evh 0129. Scribd. [Link]

  • Riaño, S., & Regel, M. (2022). Recovery of cobalt from lithium-ion battery cathode material by combining solvoleaching and solvent extraction. RSC Publishing. [Link]

  • Tapia, D., & Valenzuela, F. (2022). Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. MDPI. [Link]

  • Quadra. (n.d.). LIX 84-I - Extractant - Copper Recovery. Quadra. [Link]

  • Lee, J., et al. (2021). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. ResearchGate. [Link]

  • Ashley, K. (2003). International Standard Procedure for the Extraction of Metal Compounds Having Soluble Threshold Limit Values. ResearchGate. [Link]

  • Miller, L., et al. (2024). Optimized lithium, cobalt and nickel recovery from battery waste using solvent extraction. OSTI.GOV. [Link]

  • De Schepper, A. (1991). Method for Stripping Metals in Solvent Extraction. Scholars' Mine. [Link]

  • Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. [Link]

  • Atanassova, M. (2021). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. MDPI. [Link]

  • Al-Areqi, W. M., et al. (2025). The solvent extraction and stripping process using Alamine 336 with a case study of uranium. PubMed. [Link]

  • Singh, S., & Dhadke, P. M. (2007). Removal/recovery of hydrochloric acid using Alamine 336, Aliquat 336, TBP and Cyanex 923. ResearchGate. [Link]

  • (2018). Solvent Extraction & Electrowinning Operating Costs. 911Metallurgist. [Link]

  • (2017). SX Solvent Extraction of Metals: A Design Manual. 911Metallurgist. [Link]

  • Sun, X., & Ji, Y. (2019). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Publications. [Link]

  • Van Hecke, K., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. National Institutes of Health. [Link]

  • Al-Areqi, W. M., et al. (2025). The solvent extraction and stripping process using Alamine 336 with a case study of uranium. ResearchGate. [Link]

  • Banza, A. N., et al. (2018). Removal of Sulphuric Acid from Electrowin Solutions by Reactive Extraction Using Alamine 336 in Isodecanol-Shell sol 2325 Solvent Mixture. Journal of Chemical Engineering & Process Technology. [Link]

  • Brand, L. (2018). Estimated reagent consumption and costs. ResearchGate. [Link]

  • (2017). Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper. 911Metallurgist. [Link]

  • Van Hecke, K., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

  • Van Hecke, K., et al. (2022). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. [Link]

  • Sole, K. C. (2016). Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. ResearchGate. [Link]

  • Grimes, T. S., et al. (2013). Comparison of Aromatic Dithiophosphinic and Phosphinic Acid Derivatives for Minor Actinide Extraction. ResearchGate. [Link]

  • Van Hecke, K., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. Scilit. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Metal Complexes with Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfur in Ligand Design

In the realm of coordination chemistry and solvent extraction, the choice of ligand is paramount to achieving desired selectivity and efficiency. Organophosphorus compounds have long been staples in hydrometallurgy for separating valuable metals.[1] Diisooctylthiophosphinic acid, commercially known as Cyanex® 302, represents a critical modification to traditional all-oxygen donor ligands.[1][2] By substituting one oxygen atom with sulfur, this ligand introduces a "soft" donor site, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, fundamentally alters its coordination behavior and affinity for different metal ions.[3]

This guide provides a comparative analysis of metal complexes formed with this compound, contrasting its performance with its oxygen (diisooctylphosphinic acid, Cyanex® 272) and disulfide (diisooctyldithiophosphinic acid, Cyanex® 301) analogs. We will delve into the causality behind experimental choices for structural elucidation, providing detailed, field-tested protocols for synthesis and characterization.

Comparative Performance in Metal Extraction

The primary advantage of introducing sulfur into the phosphinic acid structure is the enhanced acidity of the ligand. This seemingly small change has profound implications for solvent extraction, enabling the efficient extraction of metals from highly acidic solutions.[1]

The Impact of Sulfur Substitution on Extraction pH

The replacement of oxygen with sulfur lowers the pKa of the extractant.[1] This increased acidity allows the ligand to deprotonate and coordinate with metal ions at a much lower pH compared to its all-oxygen counterpart, Cyanex 272. Further sulfur substitution, as seen in Cyanex 301, continues this trend.[1][4] This is a crucial operational advantage in many hydrometallurgical processes where maintaining a low pH is necessary to prevent the precipitation of metal hydroxides.

The practical consequence is a significant shift in the pH-extraction curves. For metals like Nickel(II), Cobalt(II), and Zinc(II), this compound and its dithiophosphinic analog can achieve nearly quantitative extraction from solutions with a pH of 1 or lower, a feat not possible with Cyanex 272 under similar conditions.[4]

Table 1: Comparative Metal Extraction Performance of Dialkylphosphinic Acid Analogs

Extractant Key Donor Atoms Target Metal Typical pH for Efficient Extraction Reference(s)
Cyanex® 272 O, O Co(II), Ni(II) 2.0 - 7.0 [4]
Cyanex® 302 (this compound) O, S Co(II), Ni(II), Zn(II) < 1.0 - 3.0 [1][4]

| Cyanex® 301 | S, S | Co(II), Ni(II), Zn(II) | < 1.0 - 2.0 |[1][4] |

Selectivity and the HSAB Principle

The HSAB theory provides a robust framework for understanding the selective interactions between these ligands and various metal ions.[3]

  • Cyanex® 272 , with two "hard" oxygen donors, shows good chelating ability for "hard" or "borderline" acids.[3]

  • This compound (Cyanex® 302) possesses one "hard" oxygen and one "soft" sulfur donor, giving it a versatile character.

  • Cyanex® 301 , with two "soft" sulfur donors, exhibits high selectivity for "soft" acids like Cd(II) and Cu(I), as well as borderline acids like Co(II) and Ni(II).[3]

This principle explains why sulfur-containing extractants are particularly effective for separating cobalt from nickel and for extracting soft, precious metals.[1][3]

HSAB_Principle cluster_ligands Ligand Donor Type cluster_metals Metal Ion Type (Lewis Acids) L1 Hard Base (O, O) (e.g., Cyanex 272) M1 Hard Acids (e.g., Al³⁺, Fe³⁺) L1->M1 Strong Interaction M3 Soft Acids (e.g., Cd²⁺, Ag⁺, Pd²⁺) L1->M3 Weak Interaction L2 Borderline (O, S) (e.g., Cyanex 302) M2 Borderline Acids (e.g., Co²⁺, Ni²⁺, Zn²⁺) L2->M2 Strong Interaction L3 Soft Base (S, S) (e.g., Cyanex 301) L3->M1 Weak Interaction L3->M3 Strong Interaction

Caption: HSAB principle dictates ligand-metal interaction strength.

Methodologies for Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of these metal complexes. The following workflow outlines the critical steps from synthesis to complete characterization.

workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_properties Property Evaluation A 1. Synthesis of Complex (Ligand + Metal Salt) B 2. Isolation & Purification (e.g., Recrystallization) A->B C 3. Spectroscopic Analysis (FT-IR, NMR, UV-Vis) B->C Initial Characterization E 5. Elemental & Mass Analysis (Compositional Verification) B->E Purity & Formula D 4. Single Crystal X-ray Diffraction (Definitive Structure) C->D Informed by Spectroscopy F 6. Thermal Analysis (TGA/DSC) (Stability Assessment) D->F Structure-Property Correlation

Caption: Experimental workflow for structural analysis of metal complexes.

Experimental Protocol 1: Synthesis of a Representative Metal Complex

Causality: The synthesis aims to react the deprotonated ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure solubility of both reactants and to facilitate the crystallization of the final product. This protocol is a general guideline; stoichiometry and reaction conditions may need optimization for specific metals.[5][6]

  • Ligand Preparation: Dissolve a stoichiometric amount of this compound in a suitable organic solvent (e.g., dry dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon).[7]

  • Deprotonation (Optional but common): Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydride) to form the corresponding thiophosphinate salt. This step enhances the nucleophilicity of the ligand.

  • Reaction with Metal Salt: In a separate flask, dissolve the desired metal salt (e.g., CoCl₂, Ni(NO₃)₂, ZnCl₂) in a minimal amount of a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the mixture for a specified period (0.5 to 12 hours), monitoring the reaction progress if necessary (e.g., by thin-layer chromatography or ³¹P NMR).[7]

  • Isolation: If a salt byproduct forms (e.g., NaCl), remove it by filtration or centrifugation.[5]

  • Crystallization: Concentrate the resulting solution under reduced pressure. Grow single crystals suitable for X-ray diffraction by slow evaporation, vapor diffusion (e.g., CH₂Cl₂/hexane), or cooling.[7]

Experimental Protocol 2: Spectroscopic Analysis

Causality: Spectroscopy provides the first crucial insights into the coordination environment of the metal ion, confirming that the ligand has indeed bound to the metal center and indicating the nature of that bond.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the FT-IR spectrum of the free this compound ligand and the synthesized metal complex.

    • Analysis: Compare the two spectra. A shift in the P-S and P=O stretching frequencies upon complexation is direct evidence of coordination through these atoms. The disappearance of the broad O-H stretch from the free acid confirms deprotonation and coordination.[8]

  • Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P):

    • Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).[6]

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra.

    • Analysis: In the ³¹P NMR spectrum, a significant downfield or upfield shift of the phosphorus signal compared to the free ligand is a definitive indicator of coordination to the metal center.[9] Changes in the chemical shifts of protons and carbons near the coordinating atoms in the ¹H and ¹³C spectra also support complex formation.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., cyclohexane).

    • Record the absorption spectrum over the UV-Visible range (typically 200-800 nm).

    • Analysis: The spectra of transition metal complexes are characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[10][11] The intense S(thiolate) → M(II) LMCT bands are particularly informative about the covalency and nature of the metal-sulfur bond.[11]

Experimental Protocol 3: Single-Crystal X-ray Diffraction

Causality: This is the gold standard for structural analysis, providing an unambiguous three-dimensional map of the atomic arrangement. It allows for the precise determination of bond lengths, bond angles, coordination number, and overall geometry of the complex.[12]

  • Crystal Selection: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

  • Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors. The quality of the final structure is assessed by parameters such as the R-factor.[12]

  • Data Interpretation: Analyze the refined structure to determine key geometric parameters: coordination number, geometry (e.g., tetrahedral, square planar, octahedral), M-S and M-O bond lengths, and chelate bite angles.

Experimental Protocol 4: Thermal Analysis (TGA/DSC)

Causality: Thermal analysis provides critical information on the stability of the complex and its decomposition pathway, which is essential for applications where the material may be subjected to elevated temperatures.[13]

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the complex into an appropriate crucible (e.g., alumina, platinum).[14]

  • Instrument Setup: Place the sample in a Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC).

  • Analysis Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 30–800 °C).[14][15]

  • Data Analysis:

    • TGA Curve: The TGA curve plots mass versus temperature. A loss of mass indicates a decomposition event (e.g., loss of coordinated solvent or ligand degradation). The onset temperature of decomposition is a measure of the complex's thermal stability.[15]

    • DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks may correspond to melting or dehydration, while exothermic peaks often indicate decomposition or phase transitions.[16]

Conclusion

The structural analysis of metal complexes with this compound reveals a fascinating interplay between ligand design and coordination chemistry. The strategic inclusion of a single sulfur atom significantly enhances the ligand's acidity, enabling metal extraction under conditions inaccessible to traditional phosphinic acids. A comprehensive analytical approach, combining spectroscopy, definitive X-ray crystallography, and thermal analysis, is crucial for elucidating the precise coordination geometries and understanding the structure-property relationships that govern their performance. This detailed characterization is not merely academic; it is the foundation for designing more selective, efficient, and robust systems for metal separation, catalysis, and the development of novel materials.

References

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  • El-Nasser, A., et al. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Molecules, 29(1), 123. [Link]

  • Van den Bossche, A., et al. (2024). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 14, 1-12. [Link]

  • Van den Bossche, A., et al. (2024). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PubMed, National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). X-Ray Crystal Data and Structure Refinement. Retrieved January 14, 2026, from [Link]

  • Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Chapter in Book. [Link]

  • Hameury, S., et al. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 27(17), 5451. [Link]

  • ResearchGate. (2024). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. [Link]

  • Rauf, A., et al. (2022). Homobimetallic Au(I)–Au(I) and Heterotrimetallic Au(I)–Fe(II)–Au(I) Complexes with Dialkyldithiophosphates and Phosphine Ligands: Structural Characterization, DFT Analysis, and Tyrosinase Inhibitory and Biological Effects. Molecules, 27(1), 235. [Link]

  • Ferretti, V., et al. (2024). Revisiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions. Chemistry – An Asian Journal, e202400344. [Link]

  • van Zyl, W. E. (2013). The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. Coordination Chemistry Reviews, 257(3-4), 718-731. [Link]

  • Kumar, A., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research, 67(3), 232-238. [Link]

  • ResearchGate. (n.d.). The summary of X-ray crystal data collection and structure refinement parameters. Retrieved January 14, 2026, from [Link]

  • van Zyl, W. E. (2012). Dithiophosphonates in Coordination Chemistry. Scribd. [Link]

  • MDPI Books. (n.d.). Thermal Analysis of Materials. Retrieved January 14, 2026, from [Link]

  • Chandra, S., & Pipil, P. (2013). Spectral studies of transition metal complexes with 25, 26 dioxo1,6,12,17,23,24 hexaazacyclohexacosa 1,5,12,16 tetraene macrocyclic ligand (L). Open Journal of Inorganic Chemistry, 3, 109-115. [Link]

  • White, T. A., et al. (2014). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 53(12), 6030–6041. [Link]

  • Kaur, U., et al. (2021). Structural and electronic analysis of bimetallic thiolate complexes of group-5 transition metal ions. Dalton Transactions, 50(23), 8036-8047. [Link]

  • Singh, A. K., & Singh, N. (2023). A review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio-medical applications. Journal of Coordination Chemistry, 76(1-2), 1-25. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 14, 2026, from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 965-977. [Link]

  • Ramachandran, R., et al. (2023). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Molecules, 28(1), 384. [Link]

  • DPG-Verhandlungen. (n.d.). MO 6: Metal Complexes. Retrieved January 14, 2026, from [Link]

  • Szilagyi, R. K., et al. (2009). Spectroscopic and DFT Investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) Model Complexes: Periodic Trends in Metal-thiolate Bonding. Inorganic Chemistry, 48(21), 10094–10106. [Link]

  • Wang, X., et al. (2023). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. Molecules, 28(13), 5174. [Link]

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  • Al-Hamdani, A. A. S., et al. (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Scientific Reports, 12, 12345. [Link]

  • Ghosh, T., & Tomat, E. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 11. [Link]

  • Grapperhaus, C. A., et al. (2012). Spectroscopic and Computational Studies of a Series of High-Spin Ni(II) Thiolate Complexes. Inorganic Chemistry, 51(20), 10736–10746. [Link]

  • RASAYAN Journal of Chemistry. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4-DIAMINOBENZOPHENONE. [Link]

  • ChemRxiv. (2024). Insights into the synthesis of a semiconducting nickel bis(dithiolene) coordination polymer. [Link]

  • Konopka, A., et al. (2024). The Specificity of Determining the Latent Heat of Solidification of Cast Hypoeutectic AlSiCu Alloys Using the DSC Method. Materials, 17(17), 3848. [Link]

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A Comparative Spectroscopic Guide to Diisooctylthiophosphinic Acid and Its Metal Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular interactions between ligands and metal ions is paramount. Diisooctylthiophosphinic acid, a prominent organophosphorus extractant, and its metal salts are crucial in various applications, from hydrometallurgy to the synthesis of novel materials. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its metal complexes, offering insights into the structural changes that occur upon coordination.

Introduction to this compound

This compound, systematically known as bis(2,4,4-trimethylpentyl)monothiophosphinic acid, is a key player in the field of solvent extraction. Its ability to selectively bind with metal ions makes it an invaluable tool for separating and purifying metals, particularly in the recycling of critical materials and the treatment of industrial effluents. The replacement of an oxygen atom with sulfur in the phosphinic acid structure enhances its acidity and modifies its affinity for different metal ions compared to its non-thio and dithio analogues.[1]

The coordination of this compound to a metal center is a nuanced process that can be elucidated through various spectroscopic techniques. This guide will delve into the characteristic signatures of the free acid and its metal salts as revealed by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Perspective

FT-IR spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering a window into the bonding environment of functional groups. When this compound coordinates with a metal ion, significant shifts in the vibrational frequencies of its P=O, P-S, and P-O-H groups are observed, providing direct evidence of complex formation.

This compound (Free Ligand):

The FT-IR spectrum of the free acid is characterized by several key absorption bands. The P=O stretching vibration typically appears as a strong band in the region of 1200-1100 cm⁻¹. The P-S stretching vibration is generally weaker and is found at lower wavenumbers, typically in the 700-500 cm⁻¹ range. The broad absorption band associated with the O-H stretching of the P-O-H group is a hallmark of the free acid, usually observed in the 3000-2500 cm⁻¹ region, often with sub-peaks due to hydrogen bonding.

Metal Salts of this compound:

Upon coordination to a metal ion, the FT-IR spectrum undergoes distinct changes. The most notable is the shift of the P=O stretching vibration to a lower frequency. This red shift is a direct consequence of the weakening of the P=O double bond as electron density is drawn towards the metal center upon the formation of a coordinate bond. The extent of this shift can provide insights into the strength of the metal-oxygen bond.

For lanthanide complexes, it has been suggested that the ligand acts in a monodentate fashion, coordinating through the oxygen atom of the P=O group.[2] The molecular formula for these complexes is proposed to be ML₃·nH₂O, where M represents the lanthanide ion, L is the deprotonated diisooctylthiophosphinate, and water molecules complete the coordination sphere.[2] The presence of coordinated water is evidenced by a broad absorption band in the 3500-3200 cm⁻¹ region.

In contrast, studies on the closely related bis(2,4,4-trimethylpentyl)dithiophosphinic acid complexes with lanthanides suggest a coordination number of eight, with seven sulfur atoms from the ligand and one oxygen atom from a water molecule coordinated to the metal ion.[3][4] This highlights the significant influence of the donor atoms on the coordination chemistry.

Comparative FT-IR Data:

Functional GroupTypical Wavenumber (Free Acid) (cm⁻¹)Expected Wavenumber (Metal Salt) (cm⁻¹)Interpretation of Shift
P=O Stretch~11801150 - 1100Red shift due to coordination with metal ion
P-S Stretch~650Minor shiftsLess affected by coordination through oxygen
O-H Stretch3000 - 2500 (broad)AbsentDeprotonation upon salt formation
Coordinated H₂O-3500 - 3200 (broad)Indicates hydration in the metal complex

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. ¹H, ¹³C, and ³¹P NMR provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively.

This compound (Free Ligand):

The ¹H and ¹³C NMR spectra of this compound are complex due to the presence of the branched isooctyl groups. However, the signals corresponding to the protons and carbons in close proximity to the phosphorus atom are of particular interest.

The ³¹P NMR spectrum of the free acid is characterized by a single resonance. In a mixture containing both bis(2,4,4-trimethylpentyl)dithiophosphinic acid and the target monothio acid, the ³¹P chemical shift for the monothio species is observed at approximately 78.5 ppm, while the dithio analogue appears further downfield at around 88.5 ppm.[5] This upfield shift for the monothio acid is consistent with the higher electronegativity of oxygen compared to sulfur, leading to increased shielding of the phosphorus nucleus. The non-thio analogue, bis(2,4,4-trimethylpentyl)phosphinic acid, exhibits a ³¹P chemical shift at around 55 ppm, further illustrating the effect of the progressive replacement of sulfur with oxygen.

Metal Salts of this compound:

The formation of metal complexes can lead to significant changes in the NMR spectra. The coordination of a metal ion to the P=O group alters the electron density around the phosphorus atom, resulting in a shift in the ³¹P resonance. For diamagnetic metal ions, this coordination shift can provide information about the nature of the metal-ligand bond.

In the case of paramagnetic metal salts, such as those of certain lanthanides, the effect on the NMR spectrum is more dramatic. The unpaired electrons of the paramagnetic metal ion induce large shifts in the resonances of the ligand nuclei, known as paramagnetic shifts. These shifts can be either upfield or downfield and are dependent on the metal ion and the geometry of the complex. While these shifts can complicate the interpretation of the spectra, they also provide valuable structural information, as the magnitude of the shift is related to the distance of the nucleus from the metal center.

Comparative ³¹P NMR Chemical Shifts:

Compound³¹P Chemical Shift (ppm)
Bis(2,4,4-trimethylpentyl)phosphinic Acid~55
Bis(2,4,4-trimethylpentyl)monothiophosphinic Acid~78.5[5]
Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid~88.5[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While this compound itself does not exhibit strong absorption in the visible region, its metal complexes, particularly those of transition metals and lanthanides, can display characteristic absorption bands.

This compound (Free Ligand):

The free acid typically shows absorption bands in the UV region due to π → π* and n → π* transitions within the P=O and P=S chromophores. These bands are generally of limited diagnostic value for routine characterization.

Metal Salts of this compound:

The formation of metal complexes can give rise to new absorption bands in the UV-Vis spectrum. These can be categorized as:

  • d-d Transitions: For transition metal complexes, the absorption of light can promote an electron from a lower energy d-orbital to a higher energy d-orbital. These transitions are typically weak and appear in the visible region, imparting color to the complex. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For example, cobalt(II) complexes often exhibit characteristic absorptions in the 500-600 nm range, which can be attributed to d-d transitions in a tetrahedral or octahedral environment.[6]

  • Charge-Transfer (CT) Bands: These are typically much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). These bands are often observed in the UV or near-UV region.

  • f-f Transitions: Lanthanide complexes can exhibit sharp, line-like absorption bands due to transitions of electrons within the 4f orbitals. These transitions are formally forbidden but are observed due to relaxation of the selection rules in a complexed environment. The positions of these bands are characteristic of the specific lanthanide ion.

Upon complexation, shifts in the absorption bands of the ligand may also be observed. For instance, coordination to a metal ion can cause a bathochromic (red) or hypsochromic (blue) shift of the ligand's π → π* transitions.

Experimental Protocols

Synthesis of a Representative Metal Salt (e.g., Cobalt(II) diisooctylthiophosphinate):

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., heptane).

  • Prepare an aqueous solution of a cobalt(II) salt (e.g., cobalt(II) sulfate).

  • Combine the organic and aqueous phases in a separatory funnel.

  • Adjust the pH of the aqueous phase to the desired value for extraction (typically in the range of 4-6 for cobalt).

  • Shake the mixture vigorously for a sufficient time to allow for complex formation and phase transfer.

  • Allow the phases to separate. The organic phase, now containing the cobalt complex, will likely exhibit a characteristic color change.

  • Separate the organic phase and wash it with deionized water to remove any entrained aqueous phase.

  • The solvent can be removed under reduced pressure to yield the cobalt(II) diisooctylthiophosphinate complex.

Spectroscopic Characterization Workflow:

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation start This compound + Metal Salt Solution extraction Solvent Extraction start->extraction separation Phase Separation extraction->separation product Metal-Ligand Complex separation->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) product->nmr uvvis UV-Vis Spectroscopy product->uvvis ftir_data Vibrational Shifts (P=O, M-O) ftir->ftir_data nmr_data Chemical Shifts Coordination Environment nmr->nmr_data uvvis_data Electronic Transitions (d-d, CT) uvvis->uvvis_data

Sources

A Comparative Guide to the Environmental Impact of Diisooctylthiophosphinic Acid and Its Alternatives in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role and Environmental Scrutiny of Diisooctylthiophosphinic Acid

This compound, commercially known as Cyanex® 302 in its technical grade, is an organophosphorus compound widely utilized as a solvent extractant in hydrometallurgy.[1][2] Its primary application lies in the selective separation of valuable metals, most notably in the challenging cobalt-nickel separation, a crucial step in the production of high-purity materials for batteries and superalloys.[3] The molecular structure of this compound, featuring a thiophosphinic acid functional group and two isooctyl groups, provides high solubility in organic solvents and a strong affinity for certain metal ions.[1]

However, the increasing use of organophosphorus compounds has led to greater scrutiny of their environmental fate and potential ecological impact.[4] Concerns stem from the potential for toxicity to aquatic life, persistence in the environment, and the formation of potentially harmful degradation products. This guide aims to provide a comprehensive assessment of the environmental profile of this compound, comparing it with established and novel alternatives to facilitate the selection of more sustainable chemical processes.

Environmental Profile of this compound (Cyanex® 302)

The environmental impact of this compound is a multifaceted issue encompassing its aquatic toxicity, biodegradability, and the nature of its degradation byproducts.

Aquatic Toxicity
Biodegradation and Persistence

As an organophosphorus compound, the biodegradability of this compound is a key concern. While some organophosphorus compounds can be degraded by microorganisms, the rate and extent of this degradation can vary significantly based on the chemical structure and environmental conditions.[4] The presence of the sulfur atom in the molecule makes it more susceptible to oxidation compared to its non-thiated counterpart, diisooctylphosphinic acid (Cyanex® 272).[4] Oxidation of the monothiophosphinic acid can lead to the formation of the corresponding phosphinic acid.[6]

The long-term environmental fate is also influenced by its potential for hydrolysis and photolysis. Studies on the photodegradation of Cyanex 302 have shown that the presence of water can lead to its degradation, with a simultaneous increase in the concentration of bis(2,4,4-trimethylpentyl)phosphinic acid.[6]

Soil Sorption and Mobility

The mobility of this compound in soil and sediment is another critical factor in its environmental risk profile. Organophosphorus compounds can be sorbed to soil particles, which can reduce their bioavailability but also increase their persistence.[6] The extent of sorption is influenced by soil properties such as organic matter content and pH, as well as the physicochemical properties of the compound itself.[6]

Comparative Analysis of Alternatives

The selection of an alternative to this compound involves a trade-off between extraction efficiency, selectivity, and environmental impact. This section compares the environmental profiles of the most common alternatives.

Diisooctylphosphinic Acid (Cyanex® 272)

Cyanex® 272 is the non-sulfur analogue of Cyanex® 302 and a widely used extractant for cobalt-nickel separation.[3]

Environmental Profile:

  • Aquatic Toxicity: The Safety Data Sheet for bis(2,4,4-trimethylpentyl)phosphinic acid provides specific ecotoxicity data[7]:

    • Fish (Oncorhynchus mykiss, 96h LC50): 22 mg/L

    • Daphnia magna (48h EC50): > 9.9 mg/L

    • Algae (Pseudokirchneriella subcapitata, 72h EC50): > 100% saturated solution

  • Biodegradability: While specific biodegradation data is limited, organophosphorus compounds with similar structures are generally not readily biodegradable.[7] However, it is considered more stable against oxidation than its thiophosphinic acid counterpart.[4]

  • Hazard Classification: It is classified as causing serious eye irritation (H319) and being toxic to aquatic life with long-lasting effects (H411).[7]

Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)

D2EHPA is another widely used organophosphorus extractant.

Environmental Profile:

  • Aquatic Toxicity: D2EHPA is classified as harmful to aquatic life with long-lasting effects.[8]

  • Biodegradability: Studies have shown that D2EHPA is not readily biodegradable, with a 28-day degradation of 75% in one study, but 0-17% in another under different conditions.[8]

  • Hazard Classification: It is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[8]

Deep Eutectic Solvents (DES)

DES are emerging as "green" alternatives to traditional organic solvents in various applications, including solvent extraction. They are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, forming a eutectic with a melting point lower than the individual components.

Environmental Profile:

  • Aquatic Toxicity: The environmental friendliness of DES is a subject of ongoing research. Studies have shown that their toxicity can range from low to moderate and is highly dependent on the specific components of the mixture.[7][9] Some DES have been found to be more toxic than their individual components, suggesting synergistic effects.[7]

  • Biodegradability: Many DES are designed using biodegradable components, which is a significant advantage over traditional solvents.[9] However, the biodegradability of the entire mixture needs to be assessed on a case-by-case basis.

Trialkylphosphine Oxides (e.g., Cyanex® 923)

Cyanex® 923 is a mixture of trialkylphosphine oxides used as a solvating extractant.

Environmental Profile:

  • Aquatic Toxicity: The Safety Data Sheet for Cyanex® 923 states that it is "very toxic to aquatic life with long lasting effects" (H410).[10]

  • Hazard Classification: It is also classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[10]

Data Summary and Comparison

Substance Key Applications Aquatic Toxicity (LC50/EC50) Biodegradability Key Hazard Statements
This compound (Cyanex® 302) Co-Ni separation, metal extraction[3]Data not readily available. WGK 3 (highly hazardous to water).[2]Susceptible to oxidation.[4][6]H314: Causes severe skin burns and eye damage.[2]
Diisooctylphosphinic Acid (Cyanex® 272) Co-Ni separation, rare earth extraction[11][12]Fish LC50: 22 mg/L; Daphnia EC50: >9.9 mg/L; Algae EC50: >100% sat. sol.[7]Not readily biodegradable.[7]H319: Causes serious eye irritation; H411: Toxic to aquatic life with long lasting effects.[7]
Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) Uranium, vanadium, rare earth extraction[4]Harmful to aquatic life with long-lasting effects.[8]Not readily biodegradable.[8]H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage.[8]
Deep Eutectic Solvents (DES) Emerging alternative for various extractionsVaries greatly with composition; can be moderately toxic.[7][9]Often designed to be biodegradable.[9]Dependent on components.
Trialkylphosphine Oxides (Cyanex® 923) Metal and acid extraction[13][14]Very toxic to aquatic life with long lasting effects.[10]Data not readily available.H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage; H410: Very toxic to aquatic life with long lasting effects.[10]

Experimental Protocols for Environmental Impact Assessment

To ensure a thorough and standardized assessment of the environmental impact of these chemicals, the following experimental protocols, based on internationally recognized guidelines, are recommended.

Biodegradability Testing

Objective: To determine the readiness of the substance to be biodegraded by microorganisms.

Recommended Protocol: OECD Guideline for the Testing of Chemicals, Test No. 301: Ready Biodegradability.[15] This guideline includes several methods (A-F) that measure the removal of Dissolved Organic Carbon (DOC), oxygen uptake, or carbon dioxide evolution.

Experimental Workflow:

Biodegradability_Test cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare mineral medium B Add test substance A->B C Inoculate with microorganisms B->C D Incubate in the dark at controlled temperature C->D E Measure DOC, O2 consumption, or CO2 production D->E

Biodegradability testing workflow.
Aquatic Toxicity Testing

Objective: To determine the acute toxicity of the substance to representative aquatic organisms.

Recommended Protocols:

  • Fish: OECD Guideline 203, Fish, Acute Toxicity Test.

  • Daphnia: OECD Guideline 202, Daphnia sp. Acute Immobilisation Test.[16][17]

  • Algae: OECD Guideline 201, Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[18][19][20]

Experimental Workflow (General):

Aquatic_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis A Prepare a series of test concentrations B Introduce test organisms A->B C Expose for a defined period (e.g., 96h for fish, 48h for daphnia, 72h for algae) B->C D Observe mortality/immobilization/growth inhibition C->D E Calculate LC50/EC50 D->E Soil_Sorption_Test cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare soil samples and test substance solution B Mix soil and solution and agitate until equilibrium A->B C Separate soil and solution B->C D Analyze concentration of test substance in the solution C->D E Calculate adsorption coefficient (Kd) D->E

Soil sorption testing workflow.

Conclusion and Recommendations

The selection of a solvent extractant requires a careful balance of performance and environmental impact. While this compound (Cyanex® 302) offers excellent selectivity in certain applications, its environmental profile, particularly its high hazard classification for water and lack of publicly available ecotoxicity data, warrants caution.

Key Recommendations:

  • Prioritize Data-Driven Decisions: Whenever possible, base the selection of a solvent extractant on comprehensive environmental data, including aquatic toxicity (LC50/EC50 values), biodegradability, and soil sorption coefficients.

  • Consider the Full Life Cycle: The environmental impact of a chemical is not limited to its direct toxicity. The energy required for its synthesis, its potential for recycling, and the nature of its degradation products should also be considered. Life Cycle Assessment (LCA) is a valuable tool for a more holistic evaluation. [9][21][22][23][24]* Evaluate "Greener" Alternatives with a Critical Eye: While emerging alternatives like Deep Eutectic Solvents show promise, their environmental profiles are still under investigation and should not be assumed to be benign without supporting data.

  • Implement Robust Risk Management: For all chemicals used, ensure that appropriate handling procedures, waste treatment protocols, and emergency response plans are in place to minimize environmental release and impact.

This guide provides a framework for a more informed and environmentally conscious approach to the use of this compound and its alternatives. As research in this area continues to evolve, it is imperative for the scientific community to prioritize the development and adoption of safer and more sustainable chemical processes.

References

  • OECD. OECD GUIDELINE FOR TESTING OF CHEMICALS. 1992.
  • Sigma-Aldrich.
  • MDPI. Biodegradability and Ecotoxicity Profiles of Choline Acetate, Betaine, and L-Proline NADESs: A Hidden Threat for Eutrophication?. Available from: [Link]

  • NICNAS. FULL PUBLIC REPORT CYANEX® 923 Extractant. 2003.
  • Santa Cruz Biotechnology. Diisooctylphosphinic acid: sc-234700.
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The Purity Question: A Senior Application Scientist's Guide to Diisooctylthiophosphinic Acid in High-Stakes Separations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in hydrometallurgy and critical materials recovery, the choice of an extractant is a decision laden with consequences. Diisooctylthiophosphinic acid, a workhorse in solvent extraction, is prized for its selectivity in notoriously difficult separations, such as cobalt from nickel. However, a frequently overlooked variable that can significantly impact process efficiency, selectivity, and overall operational stability is the purity of the extractant itself.

This guide moves beyond simplistic product comparisons to provide a foundational understanding of how impurities inherent in commercial-grade this compound can alter extraction performance. We will delve into the common impurities, their chemical behavior, and the resulting impact on metal separation, supported by analogous experimental data. Furthermore, we provide a robust, self-validating protocol for you to evaluate and compare different grades of this compound in your own laboratory.

The Hidden Players: Understanding Impurities in Technical-Grade this compound

Commercial this compound, often sold under trade names like Cyanex® 302, is not a perfectly pure substance. The synthesis process, which involves the reaction of phosphine with olefins and a sulfur source, inevitably leads to the formation of side products. A typical technical-grade formulation might have a purity of around 85%, with some commercial products containing 78-80% of the active component.[1][2]

The primary impurities of concern are not inert fillers; they are often structurally related organophosphorus compounds that can actively participate in the extraction process. These include:

  • Trialkylphosphine Oxides: These are neutral extractants that can act as synergists, forming mixed-ligand complexes with the metal and the primary extractant.

  • Dialkylphosphinic Acids: The oxygen analogue of the primary extractant, which can also extract metals, but with different selectivity and pH functionality.

  • Dialkyldithiophosphinic Acids: The dithio analogue, which is a stronger acid and exhibits different metal affinities.[2]

The presence and relative concentration of these impurities can lead to synergistic or antagonistic effects, altering the delicate equilibrium of the solvent extraction system.[3][4] A synergistic effect enhances the extraction efficiency or selectivity beyond what would be expected from the individual components, while an antagonistic effect diminishes it.

The Purity-Performance Nexus: A Comparative Analysis

While direct, publicly available studies comparing multiple purity grades of this compound are scarce, extensive research on its close analogue, bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component in Cyanex® 301), provides a compelling and chemically relevant case study. Research has shown that impurities such as the monothio analogue (this compound itself) and phosphine sulfides can significantly influence metal extraction performance.[5][6]

In one study, a synthesized, crude mixture of dithiophosphinic acid was compared against a commercial product.[5][6] The results highlighted that while the primary extraction of cobalt and nickel was comparable, the presence of different impurity profiles affected the separation factor between the two metals and influenced phase stability. Specifically, the synthesized mixture with its unique impurity profile did not lead to the formation of a third phase at higher pH values, a practical advantage in industrial circuits.[5][6] Furthermore, the extraction of other metals like manganese was observed at different pH values, indicating a shift in selectivity due to the impurities.[5][6]

This strongly suggests that variations in the purity of this compound will have a tangible impact on its performance. For instance, a higher concentration of dialkylphosphinic acid (an impurity) could lower the pH required for extraction but potentially decrease the selectivity for cobalt over nickel. Conversely, certain neutral impurities like trialkylphosphine oxides might act synergistically to enhance extraction, but could also complicate the stripping stage.

To illustrate the potential impact, consider the hypothetical data below for the extraction of Cobalt (Co) and Nickel (Ni), a common application for this compound.

Extractant GradePurity of this compoundCo Extraction (%) at pH 5.5Ni Extraction (%) at pH 5.5Co/Ni Separation Factor (β)Observations
High Purity >98%95.24.8~19.8Predictable, sharp extraction curve.
Technical Grade A ~85%96.57.2~13.4Higher Co extraction, but reduced selectivity due to co-extraction of Ni. Potentially caused by synergistic impurities.
Technical Grade B ~80%93.15.1~18.3Performance closer to high purity, but with slightly lower overall extraction. Different impurity profile than Grade A.

This table presents illustrative data based on documented effects of impurities in analogous systems.

Validating Performance: A Protocol for Comparative Evaluation of this compound Purity

To empower researchers to make informed decisions, we provide a standardized protocol to evaluate the extraction efficiency of different this compound products. This protocol is designed to be self-validating by establishing a baseline and comparing performance against it.

Objective: To determine and compare the extraction efficiency and selectivity of different purity grades of this compound for a target metal ion (e.g., Cobalt) in the presence of a competing ion (e.g., Nickel).
Materials:
  • High-purity (>98%) this compound (as a reference standard).

  • Technical grade this compound samples for comparison.

  • High-purity organic diluent (e.g., kerosene, hexane).

  • Stock aqueous solution containing known concentrations of the metal ions of interest (e.g., CoSO₄ and NiSO₄).

  • pH meter, calibrated.

  • Mechanical shaker or agitator.

  • Separatory funnels.

  • Analytical instrumentation for metal concentration determination (e.g., AAS, ICP-OES).

  • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment.

Experimental Workflow:

G cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Calculation org_prep Prepare Organic Phases: - High Purity (Reference) - Technical Grade A - Technical Grade B (e.g., 0.1 M in Kerosene) contact Contact Phases: - O/A ratio = 1:1 - Agitate for equilibrium (e.g., 15 min) org_prep->contact aq_prep Prepare Aqueous Phase: - Known [Co] and [Ni] (e.g., 1 g/L each) - Adjust to starting pH (e.g., pH 4.0) aq_prep->contact separate Phase Separation: - Allow layers to disengage - Separate aqueous and organic phases contact->separate analyze Analyze Aqueous Phase: - Measure final [Co] and [Ni] - Record equilibrium pH separate->analyze calculate Calculate: - % Extraction - Distribution Ratio (D) - Separation Factor (β) analyze->calculate

Caption: Workflow for comparative evaluation of extractant performance.

Step-by-Step Procedure:
  • Preparation of Organic Phases: Prepare solutions of each this compound grade (the high-purity reference and the technical grades to be tested) at a fixed concentration (e.g., 0.1 M) in the chosen organic diluent.

  • Preparation of the Aqueous Phase: Prepare a synthetic aqueous solution containing the metal ions of interest at known concentrations (e.g., 1 g/L Co²⁺ and 1 g/L Ni²⁺). Adjust the pH of this solution to a starting point where extraction is expected to begin (e.g., pH 4.0).

  • Solvent Extraction:

    • For each organic phase prepared in step 1, add equal volumes of the organic and aqueous phases to a separatory funnel (Organic/Aqueous ratio = 1:1).

    • Securely stopper the funnels and shake them vigorously for a predetermined time to ensure equilibrium is reached (e.g., 15 minutes).

    • Allow the phases to separate completely.

  • Sample Collection and Analysis:

    • Carefully separate the aqueous phase from the organic phase.

    • Measure the final equilibrium pH of the aqueous phase.

    • Determine the concentration of the metal ions remaining in the aqueous phase using an appropriate analytical technique (AAS or ICP-OES).

  • Data Analysis:

    • Percentage Extraction (%E): Calculate the percentage of each metal extracted into the organic phase using the formula: %E = (([M]initial - [M]final) / [M]initial) * 100

    • Distribution Ratio (D): Calculate the distribution ratio for each metal: D = ([M]organic) / ([M]aqueous) = (([M]initial - [M]final) / [M]final)

    • Separation Factor (β): Calculate the separation factor between the two metals (e.g., Co/Ni): β(Co/Ni) = D(Co) / D(Ni)

By systematically performing these steps for each grade of this compound, you can generate robust, comparative data on their respective extraction efficiencies and selectivities under your specific process conditions.

Conclusion: Purity as a Critical Process Parameter

The purity of this compound is not merely a specification on a certificate of analysis; it is a critical parameter that can profoundly influence the performance and economics of a separation process. Impurities, far from being passive bystanders, can act as synergists or antagonists, altering extraction equilibria, impacting selectivity, and affecting phase stability.

While high-purity reagents provide predictability and a stable baseline, technical-grade alternatives can be cost-effective. However, their use necessitates a thorough understanding and evaluation of the impurity profile. The protocol provided in this guide offers a framework for such an evaluation, enabling researchers and drug development professionals to select the most appropriate grade of this compound, balancing cost with the stringent performance and purity demands of their application.

References

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances. Available at: [Link]

  • Evaluation of Copper Solvent-Extraction Circuit Data and Performance. Conference Paper. Available at: [Link]

  • SX Tests To Evaluate Extractant Performance. Scribd. Available at: [Link]

  • Evaluation of Copper Solvent-Extraction Circuit Data and Performance. ResearchGate. Available at: [Link]

  • Influence of Aggregation on the Extraction of Trivalent Lanthanide and Actinide Cations by Purified Cyanex 272, Cyanex 301, and Cyanex 302. ResearchGate. Available at: [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. Available at: [Link]

  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Minerals Engineering. Available at: [Link]

  • Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace. Available at: [Link]

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. Available at: [Link]

  • Extraction of lead(II) by Cyanex 302 in toluene. Effect of Cyanex 301 on the extraction by Cyanex 302. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diisooctylthiophosphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of a spill or exposure, proceed directly to the Emergency Procedures section.

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of diisooctylthiophosphinic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in scientific integrity.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is a corrosive organophosphorus compound that requires careful handling throughout its lifecycle in the laboratory, from receipt to disposal.[1][2][3] Its hazardous nature (classified as Skin Corrosion Category 1B) means it can cause severe skin burns and eye damage upon contact.[1][2][3] Improper disposal can lead to environmental contamination and pose significant health risks.[4] Therefore, adherence to established disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[1][2][3]
Hazardous to the Aquatic EnvironmentMay be harmful to aquatic life.

Immediate Safety and Handling Protocols

Before any disposal procedure, it is imperative to handle this compound with the utmost caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this corrosive compound.[4][5]

PPE CategorySpecifications and Recommendations
Hand Protection Chemical-resistant gloves are required. Based on data for similar organophosphates, polyvinylchloride (PVC) or nitrile butadiene rubber gloves are recommended.[4]
Eye and Face Protection Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4][6]
Skin and Body Protection A flame-retardant lab coat or a chemical-resistant apron should be worn.[6] For tasks with a high risk of splashing, consider additional protective clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]
Engineering Controls

Always work within a properly functioning chemical fume hood when handling this compound, especially during any step of the disposal process that may generate vapors or aerosols.[6][7] Ensure that an emergency shower and eyewash station are readily accessible.

Step-by-Step Disposal Procedures

There are two primary routes for the disposal of this compound waste: direct collection by a licensed disposal service (the preferred method) and in-lab neutralization of small quantities of dilute aqueous waste before collection.

Primary Disposal Method: Incineration

The recommended and most common method for the ultimate disposal of this compound is incineration by a licensed hazardous waste management company. This process should be used for the pure chemical, heavily contaminated materials, and concentrated waste solutions.

Protocol for Collection for Incineration:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

  • Containerization:

    • Use robust, leak-proof containers that are chemically compatible with the acid. High-density polyethylene (HDPE) containers are a suitable choice.

    • Never use a container that previously held an incompatible material.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and transport to an incineration facility.

In-Lab Neutralization of Small Quantities of Dilute Aqueous Waste

For very small amounts of dilute, aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity before collection as hazardous waste. Note: This procedure is only for reducing the corrosive hazard of dilute aqueous solutions and the resulting neutralized solution must still be disposed of as hazardous waste.

Causality: The acidic nature of this compound allows for a classic acid-base neutralization reaction. By slowly adding a weak base, such as sodium bicarbonate, the acid is converted to its corresponding salt and water, raising the pH to a less hazardous level. This must be done with extreme caution to control the reaction rate and prevent splashing and excessive heat generation.

Protocol for Neutralization:

  • Preparation: This procedure must be conducted in a chemical fume hood.[6] Ensure you are wearing all required PPE (see section 2.1). Have a spill kit readily available.

  • Dilution: If the waste solution is concentrated, slowly add it to a large volume of cold water in a beaker to dilute it further. Always add acid to water, never the other way around.[6][8]

  • Neutralization:

    • Place the beaker containing the dilute acid solution in an ice bath to manage any heat generated during the reaction.

    • Slowly and carefully add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic solution while gently stirring. Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.[6]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution must still be collected as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS or a licensed disposal service.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Secure the Area: Restrict access to the spill area. If the substance is volatile, close the laboratory door to prevent the spread of fumes.[2]

  • Assess the Spill: For a small, manageable spill, and if you are trained and have the appropriate spill kit and PPE, you may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[10]

  • Cleanup:

    • Don the appropriate PPE, including respiratory protection if necessary.[11]

    • Use a chemical absorbent pad or a neutral absorbent material like sand or vermiculite to contain and absorb the spill.[9]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[11]

    • Decontaminate the spill area with a mild detergent and water.

  • Disposal of Cleanup Materials: All materials used to clean the spill must be disposed of as hazardous waste.[11]

Personnel Exposure
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing at once.[11] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_ppe Always Wear Appropriate PPE start This compound Waste Generated waste_type Determine Waste Form start->waste_type pure_concentrated Pure Chemical, Concentrated Solution, or Contaminated Solids waste_type->pure_concentrated Concentrated dilute_aqueous Small Quantity of Dilute Aqueous Solution waste_type->dilute_aqueous Dilute collect_incinerate Collect for Incineration pure_concentrated->collect_incinerate neutralize In-Lab Neutralization dilute_aqueous->neutralize end_disposal Dispose via Licensed Hazardous Waste Vendor collect_incinerate->end_disposal neutralize->collect_incinerate ppe_node Gloves, Goggles, Lab Coat, Fume Hood

Caption: Decision workflow for this compound disposal.

References

  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Lab Manager. How to Neutralize Chemical Spills. [Link]

  • PubMed Central. Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • University of Arizona. Corrosives Hazard Class Standard Operating Procedure. [Link]

  • Auburn University. Emergency and Spill Response Procedures. [Link]

  • Alloprof. Technique for Neutralizing a Solution. [Link]

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Mastering the Safe Handling of Diisooctylthiophosphinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, a deep understanding of chemical safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Diisooctylthiophosphinic acid, ensuring both personal safety and laboratory integrity.

This compound, a hygroscopic liquid, is a valuable reagent in various applications, including the colorimetric determination of airborne lead and as a chelating agent in supercritical fluid extraction of metals. However, its hazardous nature necessitates stringent safety protocols. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to proper personal protective equipment (PPE) and disposal procedures is not merely a recommendation but a critical component of responsible laboratory practice.

Understanding the Risks: Hazard Identification

Before handling this compound, it is crucial to recognize its primary hazards:

  • Skin Corrosion (Category 1B): Direct contact can lead to severe burns and tissue damage.

  • Serious Eye Damage: The compound can cause permanent eye injury.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion can be detrimental to health.[2][3]

Core Protective Measures: Selecting the Right PPE

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The selection of appropriate gear is contingent on the specific laboratory procedures being performed and the potential for exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the severe risk of eye damage, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the acid to protect against splashes.[3]

  • Face Shield: In situations with a higher risk of splashing, such as during transfers of larger volumes or when there is a potential for vigorous reaction, a face shield must be worn in conjunction with safety goggles to provide full facial protection.[4][5]

Hand Protection: Your Primary Contact Shield

Chemical-resistant gloves are essential to prevent skin contact.

  • Material Selection: High-performance nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Proper Technique: When removing gloves, use a technique that avoids touching the outer surface with bare skin to prevent cross-contamination.[6]

Body Protection: Guarding Against Accidental Contact
  • Laboratory Coat: A standard lab coat is the minimum requirement for body protection.

  • Chemical-Resistant Apron or Suit: For procedures with a significant splash risk, a chemical-resistant apron or a full chemical splash suit should be utilized.[5][7]

Respiratory Protection: Safeguarding Your Airways

Work involving this compound should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]

  • Respirator Requirements: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A full-face respirator with a combination organic vapor/acid gas cartridge (such as a type ABEK filter) is recommended.[2] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

PPE Selection Summary

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume Handling/Benchtop Work Chemical Safety GogglesNitrile or Butyl Rubber GlovesLaboratory CoatWork in a Chemical Fume Hood
High Volume Transfers/Potential for Splashing Chemical Safety Goggles and Face ShieldNitrile or Butyl Rubber GlovesChemical-Resistant Apron or SuitWork in a Chemical Fume Hood; Respirator on standby
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesFull Chemical-Resistant SuitFull-Face Respirator with appropriate cartridge

Procedural Guidance: Donning and Doffing PPE

The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Spill Management and Disposal Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area, and if the spill is significant, ensure the fume hood is operational.

  • Don Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.

  • Collect the Material: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent and wipe down the surface. All cleaning materials should also be disposed of as hazardous waste.

Waste Disposal: A Step-by-Step Guide

Proper disposal of this compound and contaminated materials is a critical final step in its safe handling.

  • Segregate Waste: All materials contaminated with this compound, including unused product, absorbent materials from spills, and disposable PPE, must be collected as hazardous waste.

  • Use Designated Containers: Collect all hazardous waste in clearly labeled, sealed, and chemical-resistant containers.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed contractor.[8]

  • Do Not Dispose in Drains or Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[8]

Emergency Procedures

In case of exposure, follow these immediate first-aid measures while seeking prompt medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • SAFETY DATA SHEET - Chem Service. (2015-01-30). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]

Sources

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